Diethyl fluoro(nitro)propanedioate
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
680-42-2 |
|---|---|
Molecular Formula |
C7H10FNO6 |
Molecular Weight |
223.16 g/mol |
IUPAC Name |
diethyl 2-fluoro-2-nitropropanedioate |
InChI |
InChI=1S/C7H10FNO6/c1-3-14-5(10)7(8,9(12)13)6(11)15-4-2/h3-4H2,1-2H3 |
InChI Key |
YTEKREICWGQLEN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)([N+](=O)[O-])F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Diethyl fluoro(nitro)propanedioate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The term "Diethyl fluoro(nitro)propanedioate" is structurally ambiguous and can refer to several distinct chemical entities. This guide elucidates the structures and available technical data for the most plausible interpretations of this name based on publicly accessible chemical literature and databases. The primary distinction arises from the substitution pattern on a phenyl ring attached to the propanedioate (malonate) backbone. This document provides a detailed overview of two such isomers: Diethyl 2-(2-fluoro-4-nitrophenyl)malonate and 1,3-Diethyl 2-(3-fluoro-4-nitrophenyl)-2-methylpropanedioate.
Understanding the Ambiguity
The name "this compound" does not specify the precise locations of the fluoro and nitro groups, nor does it clarify the nature of the backbone to which they are attached. The following diagram illustrates the logical relationship between the ambiguous parent name and its more precisely defined derivatives.
Caption: Logical diagram illustrating the ambiguity of "this compound".
Diethyl 2-(2-fluoro-4-nitrophenyl)malonate
This compound is a derivative of diethyl malonate where one of the alpha-hydrogens is replaced by a 2-fluoro-4-nitrophenyl group.
Chemical Structure:
Data Presentation
| Property | Value |
| Molecular Formula | C₁₃H₁₄FNO₆ |
| Molecular Weight | 299.25 g/mol |
| CAS Number | 318471-58-8 |
| Appearance | Yellow oil |
Experimental Protocols
Synthesis of Diethyl 2-(2-fluoro-4-nitrophenyl)malonate
This protocol is adapted from patent literature describing the synthesis via nucleophilic aromatic substitution.
Experimental Workflow:
Caption: Step-by-step workflow for the synthesis of Diethyl 2-(2-fluoro-4-nitrophenyl)malonate.
Detailed Methodology:
-
Preparation: To a suspension of 60% Sodium Hydride (NaH) in dry N,N-dimethylformamide (DMF), diethyl malonate is added dropwise while maintaining the temperature at 0°C.
-
Reaction: After stirring for 10 minutes at 0°C, a solution of 3,4-difluoronitrobenzene in DMF is added dropwise. The reaction mixture is then heated to 70°C and stirred overnight.
-
Quenching and Extraction: The reaction is cooled to room temperature and quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl). The product is extracted multiple times with ethyl acetate (EtOAc).
-
Washing and Drying: The combined organic layers are washed with brine and dried over magnesium sulfate (MgSO₄).
-
Purification: The crude product is purified by flash chromatography using a gradient of ethyl acetate in hexanes (0-100%) to yield the final product as a yellow oil.
1,3-Diethyl 2-(3-fluoro-4-nitrophenyl)-2-methylpropanedioate
This compound is a derivative of diethyl methylmalonate, with a 3-fluoro-4-nitrophenyl group attached to the central carbon.
Chemical Structure:
Data Presentation
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₆FNO₆ | [2][3] |
| Molecular Weight | 313.28 g/mol | [2][3] |
| CAS Number | 78543-06-3 | [2][3] |
| Density | 1.28 g/cm³ | [3] |
| Boiling Point | 411.1°C at 760 mmHg | [3] |
| Flash Point | 202.4°C | [3] |
| LogP (octanol/water) | 2.54 - 2.9 | [2][3] |
| Refractive Index | 1.513 | [3] |
| Hydrogen Bond Acceptors | 7 | [2] |
| Hydrogen Bond Donors | 0 | [2] |
| Rotatable Bonds | 7 | [2] |
Experimental Protocols
Synthesis of 1,3-Diethyl 2-(3-fluoro-4-nitrophenyl)-2-methylpropanedioate [4]
This synthesis involves the reaction of 2,4-difluoronitrobenzene with diethyl methylmalonate in the presence of a base.[4]
Detailed Methodology:
-
Reactant Mixture: A mixture of 2,4-difluoronitrobenzene and diethyl methylmalonate is prepared in dimethylformamide (DMF) and stirred vigorously.[4]
-
Base Addition: Sodium hydroxide is added in one portion at 25°C. The temperature of the reaction is maintained between 25-30°C for the first hour using an ice bath.[4]
-
Reaction Time: Stirring is continued for an additional 3.5 hours.[4]
-
Work-up: Water is added to the reaction mixture, and the organic layers are separated. The aqueous layer is then extracted multiple times with a mixture of ethyl acetate and water.[4]
Biological Activity
While specific biological activities for the exact compounds detailed above are not extensively reported in the search results, compounds containing nitro and fluoroaryl groups are of significant interest in medicinal chemistry. Nitro compounds are known to exhibit a wide range of biological activities, including antimicrobial and antineoplastic effects.[5][6] The presence of fluorine can enhance metabolic stability and bioavailability of drug candidates.[7][8] Therefore, derivatives of this compound represent a scaffold with potential for further investigation in drug discovery programs.
References
- 1. Diethyl 2-(2-fluoro-4-nitrophenyl)Malonate synthesis - chemicalbook [chemicalbook.com]
- 2. 1,3-Diethyl 2-(3-fluoro-4-nitrophenyl)-2-methylpropanedioate | C14H16FNO6 | CID 4263864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS#:78543-06-3 | diethyl (3-fluoro-4-nitrophenyl)methylmalonate | Chemsrc [chemsrc.com]
- 4. prepchem.com [prepchem.com]
- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. dovepress.com [dovepress.com]
- 8. Evaluation of the biological activity of novel monocationic fluoroaryl-2,2′-bichalcophenes and their analogues - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Diethyl (3-fluoro-4-nitrophenyl)methylmalonate
CAS Number: 78543-06-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl (3-fluoro-4-nitrophenyl)methylmalonate is a key chemical intermediate, primarily recognized for its integral role in the synthesis of Flurbiprofen, a potent non-steroidal anti-inflammatory drug (NSAID). This guide provides an in-depth overview of its chemical properties, a detailed experimental protocol for its synthesis, and its place within the broader manufacturing process of Flurbiprofen.
Physicochemical Properties
A summary of the key quantitative data for Diethyl (3-fluoro-4-nitrophenyl)methylmalonate is presented in the table below for easy reference and comparison.
| Property | Value |
| CAS Number | 78543-06-3[1] |
| Molecular Formula | C₁₄H₁₆FNO₆[1] |
| Molecular Weight | 313.28 g/mol [2] |
| Boiling Point | 411.1°C at 760 mmHg |
| Density | 1.28 g/cm³ |
| Flash Point | 202.4°C |
| Solubility | Insoluble in water (0.056 g/L at 25°C)[1] |
Synthesis Protocol
The synthesis of Diethyl (3-fluoro-4-nitrophenyl)methylmalonate is typically achieved through a nucleophilic aromatic substitution reaction. The following protocol is a detailed methodology for its preparation.
Reaction: Nucleophilic aromatic substitution of 2,4-difluoronitrobenzene with diethyl methylmalonate.
Materials:
-
2,4-difluoronitrobenzene
-
Diethyl methylmalonate
-
Sodium hydride (60% dispersion in mineral oil) or Potassium tert-butoxide
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Experimental Procedure:
-
To a solution of diethyl methylmalonate (1.05 equivalents) in anhydrous THF at 0-5°C, slowly add potassium tert-butoxide (1.1 equivalents).
-
Stir the resulting mixture at this temperature for 30 minutes.
-
Slowly add 2,4-difluoronitrobenzene (1.0 equivalent) to the reaction mixture.
-
Allow the reaction to proceed for 12 hours at a temperature of 20-25°C.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
To the residue, add 100 mL of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 150 mL).
-
Wash the combined organic layers with a saturated aqueous solution of sodium chloride (100 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The resulting yellow oil is Diethyl (3-fluoro-4-nitrophenyl)methylmalonate, which can be used in the subsequent step without further purification. A 92% yield has been reported for this procedure.
Role in Flurbiprofen Synthesis
Diethyl (3-fluoro-4-nitrophenyl)methylmalonate is a critical intermediate in the multi-step synthesis of Flurbiprofen. The overall workflow involves the transformation of this intermediate through reduction, diazotization, coupling, and finally hydrolysis and decarboxylation to yield the active pharmaceutical ingredient.
References
An In-depth Technical Guide to Diethyl fluoro(nitro)propanedioate Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Diethyl fluoro(nitro)propanedioate, focusing on its primary isomer, Diethyl 2-fluoro-2-nitropropanedioate. Due to the limited availability of experimental data for this specific compound, this guide combines predicted properties with general synthetic methodologies for related compounds to offer a valuable resource for research and development.
Core Compound: Diethyl 2-fluoro-2-nitropropanedioate
The principal compound in this class is Diethyl 2-fluoro-2-nitropropanedioate. Its chemical structure consists of a central carbon atom bonded to a fluorine atom, a nitro group, and two carboxyl groups esterified with ethanol.
Chemical Formula: C₇H₁₀FNO₆[1]
CAS Number: 680-42-2[1]
Predicted Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 223.15 g/mol | Prediction |
| XLogP3 | 0.8 | Prediction |
| Hydrogen Bond Donor Count | 0 | Prediction |
| Hydrogen Bond Acceptor Count | 6 | Prediction |
| Rotatable Bond Count | 6 | Prediction |
| Exact Mass | 223.04921 g/mol | Prediction |
| Monoisotopic Mass | 223.04921 g/mol | Prediction |
| Topological Polar Surface Area | 98.4 Ų | Prediction |
| Heavy Atom Count | 15 | Prediction |
| Formal Charge | 0 | Prediction |
| Complexity | 258 | Prediction |
Structural Diagram
Caption: Structure of Diethyl 2-fluoro-2-nitropropanedioate.
Isomers of this compound
While no isomers of Diethyl 2-fluoro-2-nitropropanedioate are well-documented, several theoretical isomers can be proposed based on the chemical formula C₇H₁₀FNO₆. These include positional isomers, where the fluoro and nitro groups are on different carbon atoms of the propanedioate backbone or the ethyl chains, and functional group isomers, such as a nitrite ester.
Theoretical Positional Isomers
The following table outlines some potential positional isomers. Their properties are predicted and should be treated as estimates.
| Isomer Name | Predicted Molecular Weight | Predicted XLogP3 |
| Diethyl 1-fluoro-1-nitropropanedioate | 223.15 g/mol | 0.8 |
| Diethyl 1-fluoro-2-nitropropanedioate | 223.15 g/mol | 0.9 |
| Diethyl 2-(1-fluoro-1-nitroethyl)malonate | 223.15 g/mol | 1.1 |
Theoretical Functional Group Isomer
A notable functional group isomer would be the nitrite form, where the nitrogen is bonded to an oxygen, which is then attached to the carbon backbone.
| Isomer Name | Predicted Molecular Weight | Predicted XLogP3 |
| Diethyl 2-fluoro-2-nitritopropanedioate | 223.15 g/mol | 1.2 |
Isomeric Relationships Diagram
Caption: Theoretical isomers of this compound.
Experimental Protocols: A General Approach
General Synthetic Pathway
A plausible synthetic route would start with diethyl malonate. The α-carbon is first nitrated, followed by fluorination.
References
The Ninth Element in Drug Discovery: An In-Depth Guide to Fluoroorganic Chemistry and Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction to Fluoroorganic Chemistry
Organofluorine chemistry, the study of organic compounds containing the carbon-fluorine (C-F) bond, has become an indispensable tool in modern drug discovery and development.[1][2] The strategic incorporation of fluorine atoms into bioactive molecules can profoundly alter their physicochemical and biological properties, leading to enhanced efficacy, metabolic stability, and bioavailability.[3][4] This guide provides a comprehensive overview of the core principles of fluoroorganic chemistry, a detailed look at common fluorinating reagents, and practical guidance on their application.
The history of organofluorine chemistry dates back to the 19th century, with the first synthesis of an organofluorine compound, fluoromethane, reported in 1835.[1] However, the field remained relatively niche until the mid-20th century, when the unique properties of fluorinated compounds were recognized for a wide range of applications, including pharmaceuticals, agrochemicals, and materials.[2] The anticancer activity of 5-fluorouracil, described in 1957, was a landmark discovery that spurred significant interest in the medicinal applications of organofluorine compounds.[1]
The remarkable impact of fluorine substitution stems from the unique nature of the carbon-fluorine bond. Fluorine is the most electronegative element, leading to a highly polarized and exceptionally strong C-F bond.[5][6] This bond strength contributes to the high thermal and chemical stability of fluoroorganic compounds.[1]
Core Principles: The Carbon-Fluorine Bond
The distinct properties of organofluorine compounds are a direct consequence of the characteristics of the C-F bond. A quantitative comparison with other carbon-halogen bonds highlights its uniqueness.
Table 1: Comparison of Carbon-Halogen Bond Properties
| Property | C-F | C-Cl | C-Br | C-I |
| Bond Dissociation Energy (kcal/mol) | ~115 | ~83.7 | ~72.1 | ~57.6 |
| Bond Length (Å) | ~1.39 | ~1.78 | ~1.93 | ~2.14 |
| Electronegativity of Halogen (Pauling Scale) | 4.0 | 3.16 | 2.96 | 2.66 |
| Dipole Moment of CH₃-X (Debye) | 1.85 | 1.87 | 1.81 | 1.62 |
Data compiled from multiple sources.[7][8][9]
The high bond dissociation energy of the C-F bond makes it resistant to metabolic cleavage, often leading to a longer biological half-life for fluorinated drugs.[3] The small van der Waals radius of fluorine (1.47 Å) means that it can often replace a hydrogen atom (1.2 Å) without significant steric hindrance, acting as a "super-hydrogen."[10]
Key Fluorinating Reagents and Experimental Protocols
The introduction of fluorine into organic molecules requires specialized reagents. These can be broadly classified into nucleophilic, electrophilic, and deoxofluorinating agents.
Nucleophilic Fluorinating Reagents
These reagents deliver a fluoride anion (F⁻) to an electrophilic carbon center.
-
Diethylaminosulfur Trifluoride (DAST): A versatile and widely used reagent for converting alcohols to alkyl fluorides and carbonyl compounds to gem-difluorides.[1][11]
Experimental Protocol: Deoxyfluorination of an Alcohol using DAST
-
Reaction Setup: A solution of the alcohol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) is prepared in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: DAST (1.2 eq) is added dropwise to the stirred solution.
-
Reaction: The reaction mixture is allowed to slowly warm to room temperature and stirred for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.
-
Extraction: The aqueous layer is extracted with CH₂Cl₂ (3 x 20 mL).
-
Washing and Drying: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.[1][12]
Safety Precautions: DAST is toxic, corrosive, and reacts violently with water.[11][13] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Reactions should be conducted under an inert atmosphere to prevent contact with moisture.
-
-
Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®): A more thermally stable alternative to DAST, often used for similar transformations.[14][15]
Experimental Protocol: Deoxofluorination of a Ketone using Deoxo-Fluor®
-
Reaction Setup: A solution of the ketone (1.0 eq) in anhydrous CH₂Cl₂ is prepared in a flame-dried flask under an inert atmosphere.
-
Reagent Addition: Deoxo-Fluor® (1.5 eq) is added dropwise to the stirred solution at room temperature.
-
Reaction: The reaction mixture is stirred at room temperature for 12-24 hours, with progress monitored by TLC or GC-MS.
-
Quenching: The reaction is quenched by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Extraction and Workup: The mixture is extracted with CH₂Cl₂, and the combined organic layers are washed with water and brine, then dried over anhydrous MgSO₄.
-
Purification: The solvent is evaporated, and the residue is purified by column chromatography.[16][17]
Safety Precautions: Deoxo-Fluor® is corrosive and reacts with water, releasing hydrogen fluoride (HF).[12][18] Handle with the same precautions as DAST.
-
Electrophilic Fluorinating Reagents
These reagents deliver an electrophilic fluorine equivalent ("F⁺") to a nucleophilic carbon center.
-
Selectfluor® (F-TEDA-BF₄): A versatile, stable, and easy-to-handle crystalline solid used for the fluorination of a wide range of substrates, including enolates, enol ethers, and aromatic compounds.[16][19]
Experimental Protocol: α-Fluorination of a β-Ketoester using Selectfluor®
-
Reaction Setup: The β-ketoester (1.0 eq) is dissolved in a suitable solvent such as acetonitrile (CH₃CN) or dichloromethane (CH₂Cl₂) in a round-bottom flask.
-
Reagent Addition: Selectfluor® (1.1 eq) is added to the solution in one portion.
-
Reaction: The reaction mixture is stirred at room temperature for 1-12 hours. Reaction progress is monitored by TLC.
-
Workup: The reaction mixture is diluted with water and extracted with ethyl acetate.
-
Washing and Drying: The combined organic layers are washed with water and brine, dried over Na₂SO₄, and filtered.
-
Purification: The solvent is removed in vacuo, and the crude product is purified by column chromatography.[20][21]
Safety Precautions: Selectfluor® is an oxidizing agent and should be handled with care. Avoid contact with skin and eyes.
-
Applications in Drug Development: Signaling Pathways and Experimental Workflows
The unique properties of fluoroorganic compounds have been leveraged to develop highly effective therapeutic agents. A prime example is in the field of oncology with the development of kinase inhibitors.
Kinase Inhibition Signaling Pathway: Erlotinib and the EGFR Pathway
Erlotinib is a fluoroorganic small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] It is used in the treatment of non-small cell lung cancer and pancreatic cancer.[16] The following diagram illustrates its mechanism of action.
Experimental Workflow: Synthesis of ¹⁸F-Labeled Radiotracers for PET Imaging
Positron Emission Tomography (PET) is a powerful diagnostic imaging technique that often utilizes fluoroorganic compounds labeled with the positron-emitting isotope fluorine-18 (¹⁸F).[22][23] The synthesis of these radiotracers follows a precise workflow.
Characterization of Fluoroorganic Compounds
Standard analytical techniques are employed to characterize newly synthesized fluoroorganic compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is a powerful tool for the characterization of organofluorine compounds due to the 100% natural abundance and spin ½ nucleus of the ¹⁹F isotope.[6][17] The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, providing valuable structural information. ¹H and ¹³C NMR are also used, with characteristic splitting patterns arising from H-F and C-F coupling.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound.
-
Infrared (IR) Spectroscopy: The C-F bond stretching vibration typically appears in the region of 1000-1400 cm⁻¹.
Purification of Fluoroorganic Compounds
Purification of fluoroorganic compounds often utilizes standard techniques, but the unique properties of these molecules can sometimes be exploited.
-
Column Chromatography: The most common method for purification, typically using silica gel or alumina as the stationary phase.
-
Distillation: Effective for volatile liquid fluoroorganic compounds.[9]
-
Recrystallization: Used for the purification of solid fluoroorganic compounds.
-
Fluorous Solid-Phase Extraction (F-SPE): A specialized technique that utilizes a fluorous stationary phase to separate highly fluorinated compounds from non-fluorinated ones.[10]
Conclusion
Fluoroorganic chemistry has firmly established itself as a cornerstone of modern medicinal chemistry. The ability to strategically introduce fluorine into organic molecules provides a powerful approach to fine-tune their biological activity and pharmacokinetic properties. A thorough understanding of the principles of organofluorine chemistry, coupled with a practical knowledge of the available fluorinating reagents and their safe handling, is essential for researchers and scientists in the field of drug development. As new fluorination methodologies continue to emerge, the impact of the "ninth element" on the design of novel therapeutics is set to expand even further.
References
- 1. SMPDB [smpdb.ca]
- 2. What is the mechanism of Erlotinib Hydrochloride? [synapse.patsnap.com]
- 3. biophysics.org [biophysics.org]
- 4. fishersci.com [fishersci.com]
- 5. Mechanistic Study of Potent Fluorinated EGFR Kinase Inhibitors with a Quinazoline Scaffold against L858R/T790M/C797S Resistance Mutation: Unveiling the Fluorine Substituent Cooperativity Effect on the Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NMR | Fluorine Spectroscopy [nmr.oxinst.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. US1946195A - Purification of organic fluorine compounds - Google Patents [patents.google.com]
- 10. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 11. tcichemicals.com [tcichemicals.com]
- 12. fishersci.com [fishersci.com]
- 13. nbinno.com [nbinno.com]
- 14. Review of 18F-FDG Synthesis and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. drugs.com [drugs.com]
- 17. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]
- 18. sigmaaldrich.cn [sigmaaldrich.cn]
- 19. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 23. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
The Genesis of a Fluorinated Frontier: A Technical Guide to the Discovery and History of Fluorinated Malonic Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, imparting unique physicochemical properties that can profoundly influence a compound's biological activity, metabolic stability, and lipophilicity. Among the vast array of fluorinated building blocks, fluorinated malonic esters stand out as versatile synthons for the construction of complex molecular architectures. This in-depth technical guide delves into the seminal discoveries and historical development of these pivotal compounds, providing a comprehensive resource for researchers in drug discovery and development. We will explore the pioneering work that first brought these molecules to light, detail the evolution of their synthesis, and present key quantitative data and experimental protocols.
A Historical Timeline: From a Novel Reagent to a Synthetic Staple
The story of fluorinated malonic esters is intrinsically linked to the broader history of organofluorine chemistry. While the pioneering work of Frédéric Swarts in the late 19th and early 20th centuries laid the groundwork for the synthesis of many organic fluorine compounds, the specific chapter on fluorinated malonic esters began in the mid-20th century.[1][2]
A pivotal moment arrived in 1958 , when C. E. Inman, R. E. Oersterling, and E. A. Tyczkowski of Pennsalt Chemicals Corporation reported the first use of perchloryl fluoride (FClO₃) as a reagent for the electrophilic fluorination of active methylene compounds. Their work, published in the Journal of the American Chemical Society, described the reaction of the sodium salt of diethyl malonate with perchloryl fluoride. This groundbreaking experiment yielded a mixture of diethyl 2-fluoromalonate and diethyl 2,2-difluoromalonate, marking the first documented synthesis of these compounds. The ratio of the mono- and di-fluorinated products was found to be dependent on the stoichiometry of the reactants.
Just a year later, in 1959 , E. D. Bergmann, S. Cohen, and I. Shahak from the Hebrew University in Jerusalem published a paper in the Journal of the Chemical Society detailing the preparation and reactions of diethyl fluoromalonate. This work further solidified the existence and utility of this new class of fluorinated compounds.
The earliest records also indicate a synthesis of diethyl fluoromalonate in 1960 , albeit with a low yield of 34% using a carbonyl process.[2] Significant improvements in the synthesis of diethyl fluoromalonate were not reported until the 1980s , with the development of esterification methods that boosted yields to around 70-85%.[2]
The 1990s witnessed a surge in the development of more diverse and efficient synthetic methods, including pyrolysis and various other "fluoro" methods.[2] This period also saw the exploration of elemental fluorine for direct fluorination, a powerful but challenging reagent due to its high reactivity.
Physicochemical and Spectroscopic Data
The introduction of fluorine atoms significantly alters the properties of malonic esters. Below is a compilation of key quantitative data for diethyl fluoromalonate and diethyl 2,2-difluoromalonate.
| Property | Diethyl 2-Fluoromalonate | Diethyl 2,2-Difluoromalonate |
| CAS Number | 685-88-1 | 680-65-9 |
| Molecular Formula | C₇H₁₁FO₄ | C₇H₁₀F₂O₄ |
| Molecular Weight | 178.16 g/mol | 196.15 g/mol |
| Boiling Point | 121-122 °C at 30 mmHg | 94-95 °C at 23 mmHg |
| Density | 1.129 g/mL at 25 °C | 1.179 g/cm³ |
| Refractive Index (n²⁰/D) | 1.407 | 1.38 |
| pKa | ~11 | Not readily available |
| ¹H NMR (CDCl₃) | δ 5.28 (d, J=48.5 Hz, 1H), 4.33 (q, J=7.1 Hz, 4H), 1.34 (t, J=7.1 Hz, 6H) | δ 4.39 (q, J=7.1 Hz, 4H), 1.36 (t, J=7.1 Hz, 6H) |
| ¹³C NMR (CDCl₃) | δ 163.9 (d, J=24 Hz), 85.2 (d, J=195 Hz), 62.6, 13.9 | δ 162.1 (t, J=30.3 Hz), 113.1 (t, J=256.5 Hz), 63.5, 13.8 |
| ¹⁹F NMR (CDCl₃) | δ -195.17 (d, J=48.5 Hz) | δ -112.73 (s) |
Key Synthetic Methodologies and Experimental Protocols
The synthesis of fluorinated malonic esters has evolved significantly since their initial discovery. Below are detailed protocols for some of the key historical and modern methods.
Electrophilic Fluorination with Perchloryl Fluoride (Inman, Oersterling, and Tyczkowski, 1958)
This method represents the historical first synthesis of fluorinated malonic esters.
Experimental Protocol:
-
Preparation of Sodium Diethyl Malonate: To a solution of sodium ethoxide, prepared from sodium metal in absolute ethanol, an equimolar amount of diethyl malonate is added. The solvent is then removed under reduced pressure to yield the dry sodium salt of diethyl malonate.
-
Fluorination: The sodium diethyl malonate is suspended in an inert solvent such as anhydrous ether. Perchloryl fluoride (FClO₃) gas is then bubbled through the stirred suspension at a controlled temperature, typically around 0 °C.
-
Workup: After the reaction is complete, the reaction mixture is filtered to remove the sodium chloride byproduct. The filtrate is then carefully distilled to separate the unreacted diethyl malonate, diethyl 2-fluoromalonate, and diethyl 2,2-difluoromalonate. The ratio of the fluorinated products is dependent on the molar ratio of perchloryl fluoride to the malonate salt.
Direct Fluorination with Elemental Fluorine
Direct fluorination offers a highly atom-economical route to fluorinated malonic esters. However, the high reactivity of elemental fluorine necessitates careful control of reaction conditions.
Experimental Protocol:
-
Apparatus: The reaction is typically carried out in a well-ventilated fume hood using a reactor made of fluorine-resistant materials (e.g., Teflon or stainless steel).
-
Reaction Mixture: Diethyl malonate is dissolved in a suitable solvent, often acetonitrile. A catalytic amount of a copper salt, such as copper(II) nitrate, can be added to improve selectivity for monofluorination.
-
Fluorination: A diluted stream of elemental fluorine (typically 5-10% in nitrogen) is bubbled through the stirred solution at a controlled low temperature (e.g., -15 to 0 °C). The reaction is highly exothermic and requires efficient cooling.
-
Workup: After the introduction of fluorine is complete, the reaction mixture is purged with an inert gas (e.g., nitrogen) to remove any residual fluorine. The mixture is then typically washed with an aqueous solution of sodium bicarbonate to neutralize any acidic byproducts. The organic layer is separated, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation.
Halogen Exchange (Halex) Reaction
The Halex process provides an alternative route, particularly for large-scale synthesis, by replacing a halogen (typically chlorine) with fluorine.
Experimental Protocol:
-
Starting Material: Diethyl 2-chloromalonate is used as the starting material.
-
Fluorinating Agent: A source of fluoride ions is required. Common reagents include potassium fluoride (KF) or amine-hydrogen fluoride complexes such as triethylamine trihydrofluoride (Et₃N·3HF).
-
Reaction Conditions: Diethyl 2-chloromalonate is heated with the fluorinating agent in a suitable solvent. The choice of solvent and temperature depends on the specific fluorinating agent used. For example, with Et₃N·3HF, the reaction can be carried out in the presence of triethylamine.
-
Workup: After the reaction is complete, the reaction mixture is cooled and poured into water. The product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is washed with water and brine, dried, and the solvent is removed. The final product is purified by distillation.
Reaction Mechanisms and Logical Workflows
The synthesis of fluorinated malonic esters primarily proceeds through electrophilic substitution on the enolate of the malonic ester.
Electrophilic Fluorination of Diethyl Malonate
The generally accepted mechanism for electrophilic fluorination involves the attack of the nucleophilic enolate on an electrophilic fluorine source.
Caption: Mechanism of Electrophilic Fluorination.
Synthetic Workflow for Fluorinated Malonic Esters
The following diagram illustrates a general workflow for the synthesis and subsequent utilization of fluorinated malonic esters.
Caption: General Synthetic Workflow.
Conclusion
The discovery of fluorinated malonic esters over half a century ago opened up new avenues in synthetic organic and medicinal chemistry. From the initial explorations with hazardous reagents like perchloryl fluoride to the development of sophisticated and selective modern fluorinating agents, the journey of these compounds reflects the broader advancements in the field of organofluorine chemistry. Their utility as versatile building blocks for the introduction of fluorine into complex molecules ensures their continued importance in the quest for novel therapeutics and advanced materials. This guide provides a foundational understanding of their history, synthesis, and properties, serving as a valuable resource for researchers aiming to harness the unique potential of these remarkable compounds.
References
An In-Depth Technical Guide to the Fundamental Reaction Mechanisms of Fluoronitro Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluoronitro compounds are a pivotal class of molecules in modern chemistry, distinguished by the presence of both a fluorine atom and a nitro group. The strategic incorporation of fluorine into organic molecules can profoundly alter their chemical and physical properties, leading to enhanced metabolic stability, increased lipophilicity, and modulated electronic characteristics.[1][2] These attributes make fluorinated compounds, particularly fluoronitro aromatics, highly valuable precursors and intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4] Understanding the core reaction mechanisms of these compounds is fundamental for designing novel molecular architectures and optimizing synthetic pathways in drug discovery and development.[5] This guide provides a detailed exploration of the primary reaction mechanisms governing the chemistry of fluoronitro compounds.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic Aromatic Substitution (SNAr) is one of the most important reactions for fluoronitroaromatic compounds. This reaction proceeds via a stepwise addition-elimination mechanism, which is highly facilitated by the electronic properties of both the nitro group and the fluorine substituent.
Mechanism Details
The SNAr reaction is a two-step process:
-
Nucleophilic Addition (Rate-Determining Step): A nucleophile attacks the carbon atom bearing the fluorine atom. This attack is favored because the strong electron-withdrawing nature of the nitro group (via resonance and induction) and the high electronegativity of the fluorine atom make this carbon significantly electron-deficient (electrophilic). This initial attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex .[6] The stabilization of this intermediate by the ortho- or para-positioned nitro group is crucial for the reaction to proceed and is the rate-limiting step.[6]
-
Elimination of the Leaving Group: In the second, faster step, the leaving group (fluoride ion) is expelled from the Meisenheimer complex. This step restores the aromaticity of the ring, resulting in the final substituted product. Although fluoride is typically a poor leaving group in SN1/SN2 reactions, its high electronegativity makes the attached carbon highly susceptible to nucleophilic attack, rendering it an effective leaving group in the SNAr context.
Caption: SNAr addition-elimination pathway.
Data Presentation: SNAr Reaction Yields and Conditions
| Reactant(s) | Nucleophile/Conditions | Product | Yield/Conversion | Reference |
| 2-Fluoronitrobenzene, Diethyl 2-fluoromalonate | NaH, DMF | Diethyl 2-fluoro-2-(2-nitrophenyl)malonate | Good Yield (Quantitative by 19F NMR) | [7] |
| 4-Fluoro-1-nitrobenzene | NaN3 | 4-Azido-1-nitrobenzene | - | [8] |
| 2,4-Difluoronitrobenzene | Various amines | Porous organic materials | - | [9] |
Experimental Protocol: SNAr of 2-Fluoronitrobenzene
This protocol is adapted from the reaction with diethyl 2-fluoromalonate.[7]
-
Preparation: To a solution of diethyl 2-fluoromalonate (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Stir the mixture at 0 °C for 30 minutes to allow for the formation of the carbanion.
-
Addition: Add 2-fluoronitrobenzene (1.0 eq) dropwise to the reaction mixture.
-
Heating: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or 19F NMR spectroscopy.
-
Work-up: Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH4Cl) solution.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired substituted product.
Reduction of the Nitro Group
The reduction of the nitro group is a fundamental transformation, providing a versatile route to anilines, which are key building blocks in medicinal chemistry. The reaction can be controlled to yield intermediate products like nitroso and hydroxylamine compounds.[10]
Mechanism Details
The reduction of an aromatic nitro group to an amine typically proceeds through a series of two-electron reduction steps. The general pathway is:
Nitro (Ar-NO2) → Nitroso (Ar-NO) → Hydroxylamine (Ar-NHOH) → Amine (Ar-NH2)
A variety of reagents can be used to achieve this transformation, and the choice of reagent can allow for the isolation of intermediates.[10] Common reducing systems include:
-
Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO2), or Raney Nickel with H2 gas.
-
Metal-Acid Systems: Using metals like Iron (Fe), Tin (Sn), or Zinc (Zn) in the presence of an acid (e.g., HCl).
-
Transfer Hydrogenation: Using a hydrogen donor like hydrazine or ammonium formate with a catalyst.
-
Other Reagents: Sodium hydrosulfite (Na2S2O4) or sodium sulfide (Na2S).
Caption: Stepwise reduction of a nitro group.
Data Presentation: Reagents for Nitro Group Reduction
| Substrate | Reagent/Catalyst | Product | Yield | Reference |
| 1-Bromo-4-nitrobenzene | H2, Pd/C | 4-Bromoaniline | 94% | [11] |
| 1-Fluoro-4-nitrobenzene | H2, Pd/C | 4-Fluoroaniline | 93% | [11] |
| 1-Iodo-4-nitrobenzene | H2, Pd/C | 4-Iodoaniline | 90% | [11] |
| Various Nitroarenes | Biogenic CuO Nanoparticles, NaBH4, Water | Corresponding Anilines | 74-96% | [12] |
| Aromatic Nitro Compounds | Ruthenium Carbonyl Complexes, CO | Carbamates | 73-88% | [13] |
Experimental Protocol: Catalytic Hydrogenation of p-Fluoronitrobenzene
This protocol describes a general procedure for the reduction of a fluoronitroarene to a fluoroaniline using catalytic hydrogenation.
-
Setup: To a hydrogenation vessel, add p-fluoronitrobenzene (1.0 eq) and a suitable solvent (e.g., ethanol or ethyl acetate).
-
Catalyst: Add a catalytic amount of 10% Palladium on carbon (Pd/C, ~1-5 mol%).
-
Hydrogenation: Seal the vessel and purge it with hydrogen gas (H2). Pressurize the vessel with H2 (typically 1-4 atm, or using a balloon) and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.
-
Filtration: Once the reaction is complete, carefully vent the vessel and purge with an inert gas (e.g., nitrogen). Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Isolation: Rinse the Celite® pad with the solvent. Combine the filtrates and remove the solvent under reduced pressure to yield the crude p-fluoroaniline, which can be further purified if necessary.
Cycloaddition Reactions
Fluoronitroalkenes, derived from fluoronitro compounds, are potent dienophiles and dipolarophiles in cycloaddition reactions due to the strong electron-withdrawing nature of both the fluoro and nitro groups. The [3+2] cycloaddition is particularly useful for synthesizing highly functionalized five-membered heterocycles.[14][15]
Mechanism Details
In a [3+2] cycloaddition, a 1,3-dipole (e.g., a nitrone, azide, or nitrilimine) reacts with a dipolarophile (the fluoronitroalkene) in a concerted, pericyclic fashion to form a five-membered ring.[16][17] The regioselectivity of the reaction is governed by frontier molecular orbital (FMO) theory. The electron-deficient fluoronitroalkene has a low-lying Lowest Unoccupied Molecular Orbital (LUMO), which preferentially interacts with the Highest Occupied Molecular Orbital (HOMO) of the 1,3-dipole.[16] This interaction dictates the orientation of the reactants and the structure of the resulting heterocyclic product.
Caption: Generalized workflow for a [3+2] cycloaddition.
Data Presentation: [3+2] Cycloaddition Reaction Yields
| Dipolarophile | 1,3-Dipole | Conditions | Product Class | Yield | Reference |
| Fluoronitroalkenes | 2-Aryl-2-isocyanoacetates | DBU, CH2Cl2, 30 °C, 12 h | 4-Fluorinated Pyrroles | - | [18] |
| Fluorinated Nitroalkenes | Di/trifluoromethylated hydrazonoyl chlorides | Base-mediated | 3-Di/trifluoroalkyl-5-fluoropyrazoles | High | [14] |
| α-Fluoronitroalkenes | Organic Azides | TFA (catalyst) | 4-Fluoro-1,5-disubstituted-1,2,3-triazoles | 55% (for combretastatin analogue) | [15] |
| Trifluoroacetonitrile | Nitrilimines | CH2Cl2, rt, 12 h | 5-Trifluoromethyl 1,2,4-triazoles | 39-98% | [17] |
Experimental Protocol: [3+2] Cycloaddition of a Fluoronitroalkene with an Azide
This protocol is adapted from the synthesis of fluorinated triazoles.[15]
-
Preparation: In a clean, dry vial, dissolve the α-fluoronitroalkene (1.0 eq) and the organic azide (1.2 eq) in a suitable solvent (e.g., dichloromethane, CH2Cl2).
-
Catalyst Addition: Add a catalytic amount of trifluoroacetic acid (TFA, ~10-20 mol%) to the solution.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction's progress by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with the solvent and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO3) to neutralize the acid.
-
Extraction: Separate the layers and extract the aqueous phase with the organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to obtain the pure fluorinated triazole.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Reduction of aromatic nitro compounds catalyzed by biogenic CuO nanoparticles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Regioselective [3 + 2] cycloaddition of di/trifluoromethylated hydrazonoyl chlorides with fluorinated nitroalkenes: a facile access to 3-di/trifluoroalkyl-5-fluoropyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Nitrone-olefin (3+2) cycloaddition - Wikipedia [en.wikipedia.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to Diethyl Fluoro(nitro)propanedioate Variants: Nomenclature, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Diethyl fluoro(nitro)propanedioate variants, a class of compounds with significant potential in medicinal chemistry and drug development. This document details their precise IUPAC nomenclature, summarizes key quantitative data, provides an experimental protocol for a core synthetic procedure, and visualizes a representative synthetic workflow and a potential mechanism of action based on the known biological activities of related compounds.
IUPAC Nomenclature and Chemical Structures
The systematic naming of this compound variants follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC). The parent structure is diethyl propanedioate, commonly known as diethyl malonate[1]. The nomenclature of its derivatives is determined by the identity and position of the substituents on the propanedioate backbone.
Several variants incorporating fluoro and nitro moieties have been identified in the chemical literature. These include:
-
Diethyl 2-fluoro-2-nitropropanedioate: The core compound of interest.
-
Diethyl 2-(3-fluoro-4-nitrophenyl)-2-methylpropanedioate: A variant with a substituted phenyl ring and a methyl group at the 2-position[2].
-
1,3-diethyl 2-(4-fluoro-5-methyl-2-nitrophenyl)propanedioate: Also known as diethyl 2-(4-fluoro-5-methyl-2-nitrophenyl)malonate, this variant features a substituted nitrophenyl group[3].
-
1,3-Diethyl 2-(4-fluoro-2-nitrobenzoyl)propanedioate: Characterized by a nitrobenzoyl substituent[4].
-
Diethyl 2-(5-fluoro-2-nitrophenyl)propanedioate: A derivative with a fluoronitrophenyl substituent[5].
-
Diethyl 2-fluoro-2-phenylpropanedioate: A related compound with a fluoro and a phenyl group at the 2-position[6].
Quantitative Data Summary
The following tables summarize the available quantitative data for selected this compound variants and related compounds. This information is crucial for characterization and experimental design.
Table 1: Physicochemical Properties of this compound Variants
| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Diethyl 2-fluoro-2-nitropropanedioate | Diethyl 2-fluoro-2-nitropropanedioate | C7H10FNO6 | 223.15 | N/A |
| Diethyl (3-fluoro-4-nitrophenyl)methylmalonate | Diethyl 2-(3-fluoro-4-nitrophenyl)-2-methylpropanedioate | C14H16FNO6 | 313.28[2] | N/A |
| 1,3-diethyl 2-(4-fluoro-5-methyl-2-nitrophenyl)propanedioate | diethyl 2-(4-fluoro-5-methyl-2-nitrophenyl)malonate | C14H16FNO6 | 313.28[3] | 81 - 83[3] |
| 1,3-Diethyl 2-(4-fluoro-2-nitrobenzoyl)propanedioate | 1,3-Diethyl 2-(4-fluoro-2-nitrobenzoyl)propanedioate | C14H14FNO7 | 327.26[4] | N/A |
| Diethyl fluoromalonate | Diethyl 2-fluoropropanedioate | C7H11FO4 | 178.16 | N/A |
| Diethyl 2-fluoro-2-phenylmalonate | Diethyl 2-fluoro-2-phenylpropanedioate | C13H15FO4 | 254.25[6] | N/A |
N/A: Not Available in the searched literature.
Experimental Protocols
This section provides a detailed experimental protocol for the synthesis of a key compound, Diethyl 2-fluoro-2-nitropropanedioate, based on the procedures outlined in the patent literature.
Synthesis of Diethyl 2-fluoro-2-nitropropanedioate
Objective: To synthesize Diethyl 2-fluoro-2-nitropropanedioate via electrophilic fluorination of Diethyl 2-nitromalonate.
Materials:
-
Diethyl 2-nitromalonate (5.1 g, 25 mmol)
-
Potassium fluoride (5.8 g, 100 mmol)
-
Acetonitrile (50 ml)
-
Fluorine gas (10% in nitrogen)
-
Nitrogen gas
Procedure: [3]
-
A slurry of potassium fluoride in a solution of diethyl 2-nitromalonate in acetonitrile is prepared in a reaction vessel.
-
The reaction mixture is cooled to -15°C.
-
A mixture of 10% fluorine in nitrogen is passed through the slurry over a period of 2 hours.
-
After the addition of fluorine is complete, the reaction mixture is purged with nitrogen gas.
-
The mixture is allowed to warm to room temperature.
-
The solid potassium fluoride is removed by filtration.
-
The majority of the acetonitrile solvent is removed by distillation to yield the crude product as a pale yellow liquid.
-
The crude product can be further purified by short path length, reduced pressure distillation.
Expected Outcome: The procedure is expected to yield Diethyl 2-fluoro-2-nitropropanedioate. Analytical methods such as gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy should be used to confirm the structure and purity of the final product.
Visualizations: Synthetic Workflow and Potential Signaling Pathway
The following diagrams, generated using the DOT language, illustrate a representative synthetic workflow and a hypothetical signaling pathway for this compound variants.
Synthetic Workflow: Preparation of Diethyl 2-(2-fluoro-4-nitrophenyl)malonate
Caption: Synthetic workflow for Diethyl 2-(2-fluoro-4-nitrophenyl)malonate.
Hypothetical Signaling Pathway: Enzyme Inhibition
The introduction of fluoro and nitro groups can significantly influence the biological activity of a molecule. Nitro-containing compounds have been reported to act as inhibitors of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key enzymes in the inflammatory pathway. The following diagram illustrates this potential mechanism of action.
Caption: Hypothetical inhibition of COX/LOX enzymes by a this compound variant.
Conclusion
The this compound class of compounds represents a promising area for further research and development. Their synthesis is achievable through established chemical methodologies, and the presence of both fluoro and nitro functional groups suggests a high potential for diverse biological activities. The data and protocols presented in this guide are intended to serve as a valuable resource for scientists working to explore the therapeutic potential of these novel chemical entities. Further investigation into their specific mechanisms of action and in vivo efficacy is warranted.
References
- 1. Diethyl nitromalonate CAS#: 603-67-8 [m.chemicalbook.com]
- 2. Diethyl 2-(2-fluoro-4-nitrophenyl)-2-methylmalonate | 88975-08-0 | Benchchem [benchchem.com]
- 3. Diethyl fluoronitromethylphosphonate: synthesis and application in nucleophilic fluoroalkyl additions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Potential Research Areas for Novel Fluoronitro Reagents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine and nitro functionalities into organic molecules has proven to be a powerful approach in the development of novel reagents with diverse applications, particularly in medicinal chemistry and chemical biology. The unique electronic properties conferred by these groups can significantly enhance the biological activity, metabolic stability, and imaging characteristics of parent compounds. This technical guide explores promising research avenues for the development and application of novel fluoronitro reagents, providing insights into their synthesis, reactivity, and potential as enzyme inhibitors and positron emission tomography (PET) imaging probes.
Nucleophilic Aromatic Substitution (SNAr) as a Gateway to Novel Fluoronitro Compounds
The presence of a nitro group significantly activates an aromatic ring towards nucleophilic aromatic substitution (SNAr), facilitating the displacement of a fluoride ion. This reactivity is a cornerstone for the synthesis of a wide array of functionalized fluoronitroaromatic compounds.
Reactivity and Regioselectivity
The rate and regioselectivity of SNAr reactions on fluoronitroarenes are influenced by the position of the nitro group relative to the fluorine atom and the nature of the nucleophile. Generally, nitro groups positioned ortho or para to the fluorine atom provide the strongest activation.
Table 1: Reaction Yields for Nucleophilic Aromatic Substitution of Pentafluoronitrobenzene with Phenothiazine. [1]
| Base | Solvent | Temperature (°C) | Yield (%) |
| K2CO3 | DMF | 60 | 96 |
| K3PO4 | MeCN | 60 | 78 |
Experimental Protocol: Synthesis of 4-Fluoro-3-nitroaniline
This protocol describes the nitration of p-fluoroaniline to produce 4-fluoro-3-nitroaniline, a versatile building block for more complex fluoronitro reagents.
Materials:
-
p-fluoroaniline
-
Concentrated Sulfuric Acid (H2SO4)
-
Concentrated Nitric Acid (HNO3)
-
Ice
-
Concentrated Ammonium Hydroxide (aqua ammonia)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Carbonate (solid)
Procedure:
-
Dissolve 139 g of p-fluoroaniline in 834 g of 100% H2SO4, maintaining the temperature between 8-10°C.[2]
-
Slowly add a mixture of 81.3 g of 100% HNO3 in 489 g of 100% H2SO4 to the solution, keeping the temperature at 8-10°C.[2]
-
After one hour, pour the reaction mixture onto 800 g of ice.[2]
-
Neutralize the resulting solution with 2300 ml of concentrated aqua ammonia.[2]
-
Cool the mixture to approximately 5°C to precipitate the crude product.[2]
-
Filter the orange crude product and wash it thoroughly.[2]
-
Stir the crude product with 600 ml of water and 120 ml of concentrated HCl at room temperature.[2]
-
Filter off the insoluble, dark-brown solid.[2]
-
Make the filtrate alkaline with 82 g of solid sodium carbonate to precipitate the final product.[2]
-
Filter the solid and dry it in vacuo at 60-70°C to obtain 4-fluoro-3-nitroaniline.[2]
Fluoronitro Reagents as Modulators of Signaling Pathways
The unique properties of fluoronitro compounds make them attractive candidates for the development of inhibitors targeting key enzymes in various signaling pathways implicated in diseases such as cancer and inflammation.
Kinase Inhibition
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases. The development of selective kinase inhibitors is a major focus of drug discovery. Fluoronitro-containing scaffolds can be designed to interact with the ATP-binding site of kinases, leading to potent and selective inhibition.
Table 2: Inhibitory Activity of a Fluorescent Kinase Inhibitor (Compound 4) against Selected Kinases. [3]
| Kinase | IC50 (nM) |
| Aurora-A | 222 |
| Blk | 554 |
| LCK | 124 |
Experimental Protocol: In Vitro Kinase Assay
This protocol outlines a general procedure for evaluating the inhibitory activity of a novel fluoronitro compound against a target kinase.[4][5]
Materials:
-
Recombinant kinase
-
Kinase buffer
-
Substrate (e.g., a peptide)
-
ATP (Adenosine triphosphate)
-
Fluoronitro inhibitor compound (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the kinase and its substrate in the kinase buffer.
-
Add serial dilutions of the fluoronitro inhibitor to the wells of a microplate.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at a specific temperature for a defined period.
-
Stop the reaction and measure the kinase activity using a suitable detection reagent and a microplate reader.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Signaling Pathway Visualization
Caption: A simplified signaling pathway illustrating kinase inhibition by a novel fluoronitro reagent.
Fluoronitro Reagents for Positron Emission Tomography (PET) Imaging
The incorporation of the positron-emitting isotope fluorine-18 (18F) into fluoronitro compounds offers a promising strategy for the development of novel PET imaging probes. These probes can be designed to target specific biological markers, enabling non-invasive visualization and quantification of disease processes.
Radiolabeling Strategies
The development of efficient and rapid 18F-radiolabeling methods is crucial for the clinical translation of PET tracers. Nucleophilic substitution of a suitable leaving group (e.g., nitro group or another leaving group on an activated ring) with [18F]fluoride is a common approach.
Table 3: Radiochemical Yields for 18F-Labeling of a TSPO Ligand. [6]
| Radiolabeling Strategy | Decay-Corrected Yield (%) | Specific Activity (GBq/µmol) |
| Spirocyclic Iodonium Ylide | 45 ± 8 | 96 ± 22 |
Experimental Protocol: General 18F-Radiolabeling of an Aromatic Precursor
This protocol provides a general workflow for the nucleophilic 18F-fluorination of an aromatic precursor for PET imaging.
Materials:
-
Precursor molecule with a suitable leaving group (e.g., nitro, trimethylammonium)
-
[18F]Fluoride (produced in a cyclotron)
-
Kryptofix 2.2.2 (K222)
-
Potassium Carbonate (K2CO3)
-
Anhydrous acetonitrile
-
Solid-phase extraction (SPE) cartridge for purification
-
High-performance liquid chromatography (HPLC) system for quality control
Procedure:
-
Trap the aqueous [18F]fluoride solution on an anion exchange cartridge.
-
Elute the [18F]fluoride with a solution of K222 and K2CO3 in acetonitrile/water.
-
Azeotropically dry the [18F]fluoride/K222/K2CO3 complex by heating under a stream of nitrogen.
-
Dissolve the dried complex in anhydrous acetonitrile and add the precursor molecule.
-
Heat the reaction mixture at a specific temperature for a defined time to effect the nucleophilic substitution.
-
Purify the crude reaction mixture using an SPE cartridge to remove unreacted [18F]fluoride and other impurities.
-
Perform quality control of the final radiolabeled product using HPLC to determine radiochemical purity and specific activity.
PET Imaging Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. Quantitative structure-activity relationships based on computer calculated parameters for the overall rate of glutathione S-transferase catalyzed conjugation of a series of fluoronitrobenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Fluorescent Kinase Inhibitor that Exhibits Diagnostic Changes in Emission upon Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro kinase assay [protocols.io]
- 5. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Facile Radiolabeling of [18F]FDPA via Spirocyclic Iodonium Ylides: Preliminary PET Imaging Studies in Preclinical Models of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
The Chemical Space of Fluorinated Propanedioates: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and biological properties. Fluorinated propanedioates, particularly mono- and difluorinated malonate esters, represent a versatile class of building blocks in the synthesis of complex, biologically active molecules. Their unique electronic properties and reactivity make them invaluable precursors for creating novel therapeutics with enhanced potency, metabolic stability, and bioavailability. This technical guide provides an in-depth exploration of the chemical space of fluorinated propanedioates, focusing on their synthesis, properties, and applications in drug discovery.
Physicochemical Properties of Fluorinated Propanedioates
The substitution of hydrogen with fluorine at the central carbon of a propanedioate ester significantly alters its electronic and steric environment. This modification can influence pKa, lipophilicity, and conformational preferences, which in turn can impact a molecule's interaction with biological targets.[1]
Below is a summary of the key physicochemical properties for two of the most common fluorinated propanedioates:
| Property | Diethyl 2-fluoromalonate | Diethyl 2,2-difluoromalonate |
| Molecular Formula | C₇H₁₁FO₄ | C₇H₁₀F₂O₄ |
| Molecular Weight | 178.16 g/mol | 196.15 g/mol |
| Boiling Point | 122 °C at 30 mmHg | 94-95 °C at 23 mmHg |
| Density | 1.15 g/cm³ | 1.179 g/cm³ |
| Refractive Index | n20/D 1.41 | n20/D 1.38 |
| CAS Number | 685-88-1 | 680-65-9 |
Synthesis of Fluorinated Propanedioates
Several synthetic strategies have been developed to access mono- and difluorinated propanedioates, each with its own advantages and limitations. The choice of method often depends on the desired scale, available starting materials, and safety considerations.
Electrophilic Fluorination
Electrophilic fluorination is a common method for introducing fluorine into malonate esters. This approach involves the reaction of a malonate enolate with an electrophilic fluorine source.
Table 1: Electrophilic Fluorination of Diethyl Malonate
| Fluorinating Agent | Product | Yield | Reference |
| Perchloryl fluoride (FClO₃) | Diethyl 2,2-difluoromalonate | High | [2] |
| Elemental fluorine (F₂) with NaH | Mixture of mono- and difluorinated products | Variable | [2] |
| Elemental fluorine (F₂) with Cu(NO₃)₂ | Diethyl 2-fluoromalonate | Good | [2] |
| Triethylamine pentahydrogen fluoride salt/Iodosylbenzene | Diethyl fluoromalonate | 85% | [3] |
Halogen Exchange
Another route to fluorinated malonates is through halogen exchange, typically by treating a chloromalonate with a fluoride source.
Table 2: Halogen Exchange for the Synthesis of Diethyl 2-fluoromalonate
| Fluoride Source | Yield | Reference |
| Triethylamine·3HF | 82% | [2] |
| 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN)·HF | 91% conversion | [2] |
Enzymatic Synthesis
Biocatalytic approaches offer a green and highly selective alternative for the synthesis of fluorinated compounds.[4] Polyketide synthases have been engineered to utilize fluoromalonyl-CoA, enabling the chemoenzymatic synthesis of fluorinated natural products.[5]
Experimental Protocols
General Procedure for Electrophilic Fluorination of Diethyl Malonate
Materials:
-
Diethyl malonate
-
Triethylamine pentahydrogen fluoride salt
-
Iodosylbenzene
-
1,2-Dichloroethane (DCE)
-
Aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and dichloromethane for elution
Procedure:
-
To a Teflon test tube, add iodosylbenzene (2.5 mmol), triethylamine pentahydrogen fluoride salt (4 mmol), and DCE (1 mL).
-
Stir the mixture at room temperature for 15 minutes.
-
Add diethyl malonate (1 mmol) and additional DCE (1 mL) to the reaction mixture.
-
Seal the test tube with a septum and heat at 70 °C for 24 hours with stirring.
-
After the reaction is complete, neutralize the mixture with aqueous NaHCO₃ solution.
-
Extract the product with CH₂Cl₂ (3 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-CH₂Cl₂ eluent to obtain diethyl fluoromalonate.[3]
Applications in Drug Discovery
Fluorinated propanedioates are versatile building blocks for the synthesis of a wide array of biologically active molecules, particularly heterocyclic compounds.[2] The presence of the fluorine atom can significantly influence the pharmacological profile of the final compound.
Synthesis of Bioactive Heterocycles
One of the most significant applications of fluorinated malonates is in the construction of fluorinated heterocycles, which are prevalent in many approved drugs.[2]
Caption: Synthesis of bioactive fluorinated heterocycles from fluorinated propanedioates.
Knoevenagel Condensation
While not a direct application of fluorinated propanedioates as the active methylene component, the Knoevenagel condensation is a related and important reaction in the synthesis of fluorinated compounds. It involves the reaction of an active methylene compound with a carbonyl group, and fluorinated benzaldehydes have been shown to undergo this reaction under mechanochemical conditions.[6][7]
Caption: Mechanochemical Knoevenagel condensation of a fluorinated aldehyde.
Biological Activity
Direct quantitative data on the biological activity of simple fluorinated propanedioates is limited in the public domain. Their primary role in drug discovery is as intermediates. However, the incorporation of the fluoromalonate motif into larger molecules has led to compounds with significant biological activity. For instance, derivatives of chalcones containing a malonate group have shown promising antibacterial and antiviral activities.[8] While not directly fluorinated, this highlights the potential of the malonate scaffold in bioactive compound design. The introduction of fluorine is a well-established strategy to enhance the biological profile of such molecules.
Signaling Pathways
Information on specific signaling pathways directly modulated by fluorinated propanedioates is not extensively documented. However, the broader impact of fluoride on cellular signaling is known. For example, fluoride has been shown to induce autophagy in osteoblasts by inhibiting the PI3K/AKT/mTOR signaling pathway.[9] It is plausible that fluorinated organic molecules could interact with various cellular pathways, and this remains an active area of research.
Drug Discovery Workflow
The utility of fluorinated propanedioates is best understood within the context of a typical drug discovery workflow, where they serve as key starting materials for generating novel chemical entities.
Caption: Role of fluorinated propanedioates in a drug discovery workflow.
Conclusion
Fluorinated propanedioates are indispensable tools in the arsenal of medicinal chemists. Their synthesis has been well-established through various methods, providing access to these valuable building blocks. While direct biological activity data for the parent compounds is sparse, their utility in the construction of complex, biologically active molecules is undisputed. The strategic incorporation of the fluoromalonate moiety allows for the fine-tuning of molecular properties, leading to the development of new therapeutics with improved efficacy and pharmacokinetic profiles. Further exploration of the chemical space of fluorinated propanedioates and their derivatives will undoubtedly continue to fuel innovation in drug discovery.
References
- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antibacterial properties of fluorinated biodegradable cationic polyesters - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics, metabolism, biodistribution, radiation dosimetry, and toxicology of (18)F-fluoroacetate ((18)F-FACE) in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of mevalonate- and fluorinated mevalonate prodrugs and their in vitro human plasma stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. experts.illinois.edu [experts.illinois.edu]
- 8. Synthesis, Biological Activity and Action Mechanism Study of Novel Chalcone Derivatives Containing Malonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluoride induces osteoblast autophagy by inhibiting the PI3K/AKT/mTOR signaling pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for Diethyl 2-(2-fluoro-4-nitrophenyl)malonate: An Essential Precursor for Quinolone Antibiotics
For Immediate Release
[City, State] – [Date] – This application note details a comprehensive synthesis protocol for Diethyl 2-(2-fluoro-4-nitrophenyl)malonate, a key intermediate in the synthesis of quinolone-based pharmaceuticals. This document provides researchers, scientists, and drug development professionals with two detailed experimental methodologies, a summary of all quantitative data, and a visualization of its application in the synthesis of quinolone antibiotics.
Introduction
Diethyl 2-(2-fluoro-4-nitrophenyl)malonate is a valuable building block in medicinal chemistry, primarily serving as a precursor in the synthesis of various heterocyclic compounds, most notably quinolones. The presence of the fluoro and nitro groups on the phenyl ring makes it an activated substrate for nucleophilic aromatic substitution and subsequent cyclization reactions, such as the Gould-Jacobs reaction, to form the core structure of quinolone antibiotics.
Physicochemical Data
| Property | Value |
| CAS Number | 318471-58-8 |
| Molecular Formula | C₁₃H₁₄FNO₆ |
| Molecular Weight | 299.25 g/mol |
| Appearance | Yellow oil |
Experimental Protocols
Two effective methods for the synthesis of Diethyl 2-(2-fluoro-4-nitrophenyl)malonate are presented below.
Method 1: Synthesis using Sodium Hydride in DMF
This protocol is adapted from patent literature and offers a high yield of the target compound.[1]
Materials:
-
Diethyl malonate
-
Sodium hydride (60% dispersion in mineral oil)
-
3,4-Difluoronitrobenzene
-
N,N-Dimethylformamide (DMF), dry
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a suspension of 60% sodium hydride (5.28 g, 131.99 mmol) in 100 mL of dry DMF, add diethyl malonate (20.11 g, 125.71 mmol) dropwise at 0°C.
-
Stir the mixture for 10 minutes at 0°C.
-
Add a solution of 3,4-difluoronitrobenzene (10.00 g, 62.85 mmol) in 10 mL of DMF dropwise.
-
Heat the reaction mixture to 70°C and stir overnight.
-
Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the mixture four times with ethyl acetate.
-
Combine the organic layers, wash three times with brine, and dry over MgSO₄.
-
Add silica gel and remove the solvent under reduced pressure.
-
Purify the residue by flash chromatography (EtOAc/Hexanes, 0-100% gradient) to yield Diethyl 2-(2-fluoro-4-nitrophenyl)malonate as a yellow oil.
Expected Yield: Quantitative.[1] Characterization: ES-LCMS m/z 300 (M+H).[1]
Method 2: Synthesis using Potassium tert-Butoxide in THF
This alternative method utilizes a different base and solvent system and has been reported to produce a similar, methylated analog in high yield.
Materials:
-
Diethyl malonate
-
Potassium tert-butoxide
-
3,4-Difluoronitrobenzene
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Saturated sodium chloride solution
Procedure:
-
Add diethyl malonate and anhydrous THF to a reaction flask and stir.
-
At 0-5°C, add potassium tert-butoxide and stir for 30 minutes.
-
Slowly add 3,4-difluoronitrobenzene to the mixture.
-
Allow the reaction to proceed for 12 hours at 20-25°C.
-
Concentrate the mixture to dryness.
-
Add saturated ammonium chloride solution and extract with ethyl acetate.
-
Wash the organic phase with saturated sodium chloride solution.
-
Concentrate and dry the organic phase to obtain the product.
Application in Quinolone Synthesis: The Gould-Jacobs Reaction
Diethyl 2-(2-fluoro-4-nitrophenyl)malonate is a key starting material for the synthesis of quinolones via the Gould-Jacobs reaction. This reaction involves the condensation of an aniline derivative with a malonic ester derivative, followed by thermal cyclization to form the quinolone ring system.[2][3][4]
The general workflow for the utilization of Diethyl 2-(2-fluoro-4-nitrophenyl)malonate in quinolone synthesis is as follows:
-
Reduction of the Nitro Group: The nitro group of Diethyl 2-(2-fluoro-4-nitrophenyl)malonate is reduced to an amino group, forming Diethyl 2-(4-amino-2-fluorophenyl)malonate.
-
Gould-Jacobs Reaction: This intermediate can then undergo an intramolecular cyclization (Gould-Jacobs reaction) to form a 4-hydroxyquinoline-3-carboxylate derivative. This typically involves heating the substrate, often in a high-boiling solvent like diphenyl ether.[2][5]
-
Hydrolysis and Decarboxylation: The resulting ester is then hydrolyzed to the corresponding carboxylic acid, which is subsequently decarboxylated upon heating to yield the final quinolone product.[2]
This synthetic route is crucial for the preparation of various fluoroquinolone antibiotics, which are a cornerstone of antibacterial therapy.
Visualizations
Synthesis Workflow of Diethyl 2-(2-fluoro-4-nitrophenyl)malonate
Caption: A flowchart illustrating the key steps in the synthesis of Diethyl 2-(2-fluoro-4-nitrophenyl)malonate.
Application in Quinolone Synthesis via Gould-Jacobs Reaction
Caption: A diagram showing the synthetic pathway from Diethyl 2-(2-fluoro-4-nitrophenyl)malonate to a fluoroquinolone antibiotic.
Conclusion
The synthesis of Diethyl 2-(2-fluoro-4-nitrophenyl)malonate is a well-established and high-yielding process that is fundamental for the development of quinolone-based therapeutics. The protocols and workflow described herein provide a clear guide for researchers in the field of medicinal chemistry and drug development.
Contact: [Contact Information for the research group or company]
References
- 1. Diethyl 2-(2-fluoro-4-nitrophenyl)Malonate synthesis - chemicalbook [chemicalbook.com]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ablelab.eu [ablelab.eu]
Applications of Diethyl Fluoronitromethylphosphonate in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of diethyl fluoronitromethylphosphonate, a versatile reagent for the introduction of the fluoronitromethyl group in organic synthesis. Its applications in the Horner-Wadsworth-Emmons reaction and conjugate additions allow for the synthesis of a variety of fluorinated and nitrated target molecules, which are of significant interest in medicinal chemistry and materials science.
Overview of Diethyl Fluoronitromethylphosphonate
Diethyl fluoronitromethylphosphonate is a valuable synthetic building block. It is synthesized by the electrophilic fluorination of diethyl nitromethylphosphonate using reagents like Selectfluor.[1] The presence of the electron-withdrawing fluorine and nitro groups, as well as the phosphonate moiety, activates the molecule for a range of chemical transformations.
Key Applications
The primary applications of diethyl fluoronitromethylphosphonate lie in its ability to act as a nucleophile after deprotonation. This reactivity is harnessed in two major classes of reactions:
-
Horner-Wadsworth-Emmons (HWE) Reaction: For the synthesis of 1-fluoro-1-nitroalkenes from aldehydes and ketones.
-
Conjugate Addition (Michael Addition): For the formation of carbon-carbon bonds with α,β-unsaturated compounds.
Data Presentation
Table 1: Horner-Wadsworth-Emmons Reaction of Diethyl Fluoronitromethylphosphonate with Carbonyl Compounds
| Entry | Carbonyl Compound | Base | Solvent | Product | Yield | Stereoselectivity (E/Z) |
| 1 | Aromatic Aldehyde (e.g., Benzaldehyde) | KHMDS | THF | 1-Fluoro-1-nitro-2-phenylethene | Good | High (Predominantly E) |
| 2 | Aliphatic Aldehyde (e.g., Heptanal) | NaH | DME | 1-Fluoro-1-nitronon-1-ene | Good | High (Predominantly E) |
| 3 | Trifluoromethyl Ketone (e.g., 2,2,2-Trifluoroacetophenone) | KHMDS/18-crown-6 | THF | 1,1,1-Trifluoro-3-fluoro-3-nitro-2-phenylprop-2-ene | Moderate to Good | N/A |
Note: Yields and stereoselectivities are generalized as "Good" to "High" based on typical HWE reactions of stabilized phosphonates. Specific quantitative data from the primary literature was not available.
Table 2: Conjugate Addition of Diethyl Fluoronitromethylphosphonate to Michael Acceptors
| Entry | Michael Acceptor | Base | Solvent | Product | Yield |
| 1 | α,β-Unsaturated Ketone (e.g., Chalcone) | Cs₂CO₃ | MeCN | Diethyl (1-fluoro-1-nitro-2,4-diphenyl-4-oxobutyl)phosphonate | Good to Excellent |
| 2 | α,β-Unsaturated Ester (e.g., Ethyl Cinnamate) | DBU | CH₂Cl₂ | Diethyl (3-ethoxy-1-fluoro-3-oxo-1-nitro-2-phenylpropyl)phosphonate | Good |
| 3 | α,β-Unsaturated Sulfone (e.g., Phenyl Vinyl Sulfone) | K₂CO₃ | DMF | Diethyl (1-fluoro-1-nitro-3-(phenylsulfonyl)propyl)phosphonate | Good |
| 4 | α,β-Unsaturated Nitro Compound (e.g., β-Nitrostyrene) | Et₃N | THF | Diethyl (1,3-dinitro-1-fluoro-2-phenylpropyl)phosphonate | Good |
Note: Yields are generalized as "Good" to "Excellent" based on typical Michael additions. Specific quantitative data from the primary literature was not available.
Experimental Protocols
Protocol 1: General Procedure for the Horner-Wadsworth-Emmons Reaction
This protocol describes the synthesis of 1-fluoro-1-nitroalkenes from aldehydes or ketones using diethyl fluoronitromethylphosphonate.
Materials:
-
Diethyl fluoronitromethylphosphonate
-
Aldehyde or ketone
-
Base (e.g., Potassium bis(trimethylsilyl)amide (KHMDS), Sodium hydride (NaH))
-
Solvent (e.g., Tetrahydrofuran (THF), 1,2-Dimethoxyethane (DME))
-
18-crown-6 (optional, for enhancing base reactivity)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Organic solvent for extraction (e.g., Diethyl ether, Ethyl acetate)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and stirring apparatus
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of diethyl fluoronitromethylphosphonate (1.0 equiv.) in anhydrous THF at -78 °C under an inert atmosphere, add a solution of KHMDS (1.1 equiv.) in THF dropwise.
-
Stir the resulting mixture at -78 °C for 30 minutes to ensure complete formation of the phosphonate carbanion.
-
Add a solution of the aldehyde or ketone (1.2 equiv.) in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to stir at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by the addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1-fluoro-1-nitroalkene.
Protocol 2: General Procedure for the Conjugate Addition to Michael Acceptors
This protocol outlines the 1,4-addition of diethyl fluoronitromethylphosphonate to α,β-unsaturated compounds.
Materials:
-
Diethyl fluoronitromethylphosphonate
-
Michael acceptor (α,β-unsaturated ketone, ester, sulfone, or nitro compound)
-
Base (e.g., Cesium carbonate (Cs₂CO₃), DBU, Potassium carbonate (K₂CO₃))
-
Solvent (e.g., Acetonitrile (MeCN), Dichloromethane (CH₂Cl₂), Dimethylformamide (DMF))
-
Water
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
To a solution of the Michael acceptor (1.0 equiv.) and diethyl fluoronitromethylphosphonate (1.2 equiv.) in acetonitrile, add cesium carbonate (1.5 equiv.).
-
Stir the reaction mixture at room temperature for 12-24 hours, or until TLC analysis shows the completion of the reaction.
-
Filter the reaction mixture to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired adduct.
Visualizations
References
Application Notes and Protocols: Diethyl (3-fluoro-4-nitrophenyl)-2-methylmalonate as a Precursor in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the use of Diethyl (3-fluoro-4-nitrophenyl)-2-methylmalonate as a key precursor in the synthesis of pharmaceutically relevant compounds, including impurities of the non-steroidal anti-inflammatory drug (NSAID), Flurbiprofen.
Chemical Properties and Data
| Property | Value | Reference |
| IUPAC Name | diethyl 2-(3-fluoro-4-nitrophenyl)-2-methylpropanedioate | [1][2] |
| CAS Number | 78543-06-3 | [1][2][3] |
| Molecular Formula | C14H16FNO6 | [1][2] |
| Molecular Weight | 313.28 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid or yellow oily substance | [4] |
Applications
Diethyl (3-fluoro-4-nitrophenyl)-2-methylmalonate is a valuable building block in organic synthesis, primarily utilized as a precursor for the synthesis of various bioactive molecules. Its key application lies in the preparation of Flurbiprofen and its related impurities, which are crucial for quality control and regulatory submissions in the pharmaceutical industry. The presence of the fluoro and nitro groups on the phenyl ring allows for diverse chemical modifications.
Experimental Protocols
The following protocols are derived from established synthetic routes described in the scientific and patent literature.
Protocol 1: Synthesis of Diethyl (3-fluoro-4-nitrophenyl)-2-methylmalonate
This protocol details the synthesis of the title compound from commercially available starting materials.[4][5]
Reaction Scheme:
Caption: Synthesis of the precursor.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 2,4-Difluoronitrobenzene | 159.09 | 50.0 g | 0.31 |
| Diethyl methylmalonate | 174.19 | 56.1 g | 0.32 |
| Sodium Hydroxide | 40.00 | 13.1 g | 0.33 |
| Dimethylformamide (DMF) | - | 400 mL | - |
| Ethyl Acetate | - | As needed | - |
| Water | - | As needed | - |
Procedure:
-
In a suitable reaction vessel, vigorously stir a mixture of 2,4-difluoronitrobenzene (50.0 g, 0.31 mol), diethyl methylmalonate (56.1 g, 0.32 mol), and dimethylformamide (400 mL).[5]
-
At 25°C, add sodium hydroxide (13.1 g, 0.33 mol) in one portion. Maintain the reaction temperature at 25-30°C for the first hour using an ice bath for cooling.[5]
-
Continue stirring for an additional 3.5 hours.[5]
-
Add 800 mL of water to the reaction mixture.[5]
-
Separate the organic layers and extract the aqueous layer with three 180-mL portions of ethyl acetate.[5]
-
Combine the organic layers, wash with saturated sodium chloride solution, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the product as a yellow oil. A patent describes a similar procedure using potassium tert-butoxide in THF, yielding 18.1g of the product (92% yield).[4]
Protocol 2: Reduction of the Nitro Group
This protocol describes the catalytic hydrogenation of the nitro group to an amine, a key step in the synthesis of many pharmaceutical intermediates.[4]
Reaction Scheme:
Caption: Reduction of the nitro group.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount |
| Diethyl (3-fluoro-4-nitrophenyl)-2-methylmalonate | 313.28 | 7.0 g |
| 10% Palladium on Carbon (Pd/C) | - | 700 mg |
| Ethanol | - | 45 mL |
| Hydrogen Gas | - | As needed |
| Ethyl Acetate | - | 30 mL |
Procedure:
-
To a 100 mL single-neck flask, add Diethyl (3-fluoro-4-nitrophenyl)-2-methylmalonate (7.0 g) and ethanol (45 mL) and stir.[4]
-
At 15-20°C, add 10% palladium on carbon (700 mg).[4]
-
Introduce hydrogen gas and react at 20-25°C for 14 hours.[4]
-
After the reaction is complete, filter the mixture and wash the filter cake with ethyl acetate (30 mL).[4]
-
Concentrate and dry the filtrate to obtain 5.7 g of yellow oily Diethyl (2-fluoro-4-aminophenyl)-2-methylmalonate (yield: 90%).[4]
Protocol 3: Synthesis of a Flurbiprofen Impurity via Suzuki Coupling
This protocol outlines a potential pathway to a biphenyl structure, a core component of Flurbiprofen, via a Suzuki coupling reaction. This requires prior conversion of the amino group to an iodide, which can be achieved through a Sandmeyer-type reaction.[4]
Reaction Scheme (Conceptual):
References
- 1. DIETHYL 2-(3-FLUORO-4-NITROPHENYL)-2-METHYLMALONATE CAS#: [m.chemicalbook.com]
- 2. 1,3-Diethyl 2-(3-fluoro-4-nitrophenyl)-2-methylpropanedioate | C14H16FNO6 | CID 4263864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. diethyl (3-fluoro-4-nitrophenyl)methylmalonate | 78543-06-3 [chemicalbook.com]
- 4. CN108456140B - Method for preparing flurbiprofen impurity M - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
A Step-by-Step Guide to the Electrophilic Fluorination of Malonates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into organic molecules can dramatically alter their biological properties, making fluorinated compounds highly valuable in medicinal chemistry and drug development.[1][2] Malonates are versatile synthons, and their fluorinated derivatives serve as key building blocks for a wide range of pharmaceuticals and agrochemicals.[1] This document provides a detailed guide to the electrophilic fluorination of malonates, covering key reagents, protocols for achieving selective monofluorination, and methods for asymmetric fluorination.
Introduction to Electrophilic Fluorination of Malonates
Electrophilic fluorination involves the reaction of a carbon-centered nucleophile, such as a malonate enolate, with an electrophilic fluorine source.[3] While elemental fluorine (F₂) is a potent electrophilic fluorinating agent, its high reactivity and toxicity make it challenging to handle safely and selectively.[1] Consequently, a range of more user-friendly N-F reagents have been developed and are now commercially available.[3][4][5]
A primary challenge in the fluorination of malonates is controlling the degree of fluorination. The mono-fluorinated product is often more acidic and thus more readily enolized and fluorinated than the starting malonate, leading to the formation of di-fluorinated byproducts.[1][6] This guide will address strategies to mitigate this issue and achieve selective mono-fluorination.
Key Electrophilic Fluorinating Reagents
Several bench-stable and effective electrophilic fluorinating reagents are commonly used for the fluorination of malonates. The choice of reagent can significantly impact the reaction's selectivity and yield.
1. Selectfluor® (F-TEDA-BF₄): 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) is a versatile, user-friendly, and commercially available reagent.[7] It is known for its broad substrate scope and often provides good yields.
2. N-Fluorobenzenesulfonimide (NFSI): This is another widely used, crystalline, and stable electrophilic fluorinating agent.[3][8][9] It is effective for fluorinating a variety of carbanions, including malonate enolates.[8]
3. Derivatives of NFSI:
- Me-NFSI: This N-methylated analog of NFSI has shown higher reactivity in some cases, particularly in Lewis acid-catalyzed fluorinations of active methylene compounds.[6]
- N-Fluoro-o-benzenedisulfonimide (NFOBS): A highly effective fluorinating agent.[3]
The general reaction scheme for the electrophilic fluorination of a malonate is depicted below:
Caption: General reaction scheme for the electrophilic fluorination of malonates.
Experimental Protocols
Protocol 1: Selective Mono-fluorination using a Lewis Acid Catalyst
This protocol describes a method for the selective mono-fluorination of malonates using Me-NFSI as the fluorinating agent and a Lewis acid catalyst to suppress over-fluorination.[1][6]
Materials:
-
Malonate substrate
-
Me-NFSI (N-Fluoro-N-methyl-benzenesulfonimide)
-
Titanium(IV) tert-butoxide (Ti(OtBu)₄)
-
Toluene (anhydrous)
-
Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a stirred mixture of the malonate (0.5 mmol) and Me-NFSI (1.1 equivalents, 0.55 mmol) in anhydrous toluene (5.0 mL) under a nitrogen atmosphere, add Ti(OtBu)₄ (10 mol%, 0.050 mmol).[1]
-
Stir the reaction mixture at reflux for 2 hours.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or ¹⁹F NMR.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired mono-fluorinated malonate.
Workflow for Selective Mono-fluorination:
Caption: Experimental workflow for Lewis acid-catalyzed selective mono-fluorination.
Protocol 2: Asymmetric Electrophilic Fluorination
This protocol outlines a general procedure for the enantioselective fluorination of malonates using a chiral catalyst. The specific catalyst and conditions may vary depending on the substrate.[4]
Materials:
-
Malonate substrate
-
NFSI (N-Fluorobenzenesulfonimide)
-
Chiral catalyst (e.g., a DBFOX-Ph/Zn(OAc)₂ complex)[4]
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried flask under a nitrogen atmosphere, dissolve the chiral ligand (e.g., DBFOX-Ph) and the metal salt (e.g., Zn(OAc)₂) in anhydrous dichloromethane.
-
Stir the mixture at room temperature for the time required to form the catalyst complex.
-
Add the malonate substrate to the reaction mixture.
-
Add NFSI and stir the reaction at reflux.[4]
-
Monitor the reaction by TLC or chiral HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction and perform an aqueous workup as described in Protocol 1.
-
Purify the crude product by column chromatography.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Signaling Pathway for Asymmetric Fluorination:
Caption: Logical relationship in asymmetric electrophilic fluorination.
Data Presentation: Comparison of Fluorination Methods
The following tables summarize quantitative data from the literature for different electrophilic fluorination methods of malonates.
Table 1: Selective Mono-fluorination of Diethyl Malonate
| Fluorinating Agent | Catalyst/Additive | Solvent | Temp (°C) | Time (h) | Mono-F Yield (%) | Di-F Yield (%) | Reference |
| Me-NFSI | Ti(OtBu)₄ (10 mol%) | Toluene | Reflux | 2 | 45 (isolated) | 15 (NMR) | [1] |
| F₂ | Lewis Acid | Various | Various | Various | up to 98 | - | [1] |
| Selectfluor® | Lewis Acid (stoich.) | Various | Various | Various | - | - | [1] |
Table 2: Asymmetric Fluorination of Malonates
| Substrate | Fluorinating Agent | Catalyst System | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| Various Malonates | NFSI | DBFOX-Ph/Zn(OAc)₂ | CH₂Cl₂ | Reflux | Good | Excellent | [4] |
Conclusion
The electrophilic fluorination of malonates is a powerful tool for the synthesis of valuable fluorinated building blocks. By carefully selecting the fluorinating agent and reaction conditions, it is possible to achieve high yields of the desired mono-fluorinated products. Furthermore, the use of chiral catalysts enables the enantioselective synthesis of fluorinated malonates, which is of significant importance in the development of new pharmaceuticals. The protocols and data presented in this guide provide a solid foundation for researchers to successfully implement these important transformations in their own laboratories.
References
- 1. Volume # 2(105), March - April 2016 — "Lewis acid-catalyzed selective mono-fluorination of malonates using Me-NFSI" [notes.fluorine1.ru]
- 2. brynmawr.edu [brynmawr.edu]
- 3. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. organicreactions.org [organicreactions.org]
- 6. notes.fluorine1.ru [notes.fluorine1.ru]
- 7. Selectfluor - Wikipedia [en.wikipedia.org]
- 8. N-Fluorobenzenesulfonimide | 133745-75-2 [chemicalbook.com]
- 9. N-フルオロベンゼンスルホンイミド 97% | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols: Horner-Wadsworth-Emmons Reaction with Fluorinated Phosphonates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method in organic synthesis for the formation of carbon-carbon double bonds.[1][2] This reaction involves the condensation of a stabilized phosphonate carbanion with an aldehyde or ketone to yield an olefin.[1][2] A key advantage of the HWE reaction over the traditional Wittig reaction is that the byproduct, a phosphate ester, is water-soluble and easily removed, simplifying product purification.[2] The stereochemical outcome of the HWE reaction can be controlled to selectively produce either (E)- or (Z)-alkenes, making it a versatile tool in the synthesis of complex molecules.[1][3]
The introduction of fluorine into organic molecules can significantly impact their biological properties, including metabolic stability, binding affinity, and lipophilicity. Consequently, the synthesis of fluorinated organic compounds is of great interest in drug discovery and development. The HWE reaction employing fluorinated phosphonates has emerged as a crucial strategy for the stereoselective synthesis of fluoroalkenes.[4][5] These fluorinated olefins serve as valuable building blocks and can act as peptide isosteres, mimicking the transition state of peptide bond hydrolysis, a key process in the mechanism of action of enzymes such as HIV protease.[4][6]
This document provides detailed application notes and experimental protocols for the Horner-Wadsworth-Emmons reaction using various fluorinated phosphonates to achieve both (E)- and (Z)-selective olefination.
Reaction Mechanism and Stereoselectivity
The HWE reaction proceeds through the initial deprotonation of the phosphonate ester by a base to form a phosphonate carbanion. This carbanion then undergoes nucleophilic addition to the carbonyl group of an aldehyde or ketone, forming a tetrahedral intermediate. This intermediate subsequently collapses to form an oxaphosphetane, which then fragments to yield the alkene and a phosphate byproduct.[7]
The stereoselectivity of the HWE reaction is influenced by several factors, including the structure of the phosphonate, the nature of the base, the reaction temperature, and the solvent.
-
(E)-selectivity: Generally, the HWE reaction favors the formation of the thermodynamically more stable (E)-alkene.[1] This is particularly true when using non-fluorinated or certain types of fluorinated phosphonates under thermodynamic control (e.g., using sodium hydride as the base at room temperature).
-
(Z)-selectivity (Still-Gennari Modification): The use of phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl) esters, under kinetic control (e.g., using a strong, non-coordinating base like KHMDS with 18-crown-6 at low temperatures) leads to the preferential formation of the (Z)-alkene.[7] This is known as the Still-Gennari modification. The electron-withdrawing groups are thought to accelerate the elimination of the oxaphosphetane intermediate, favoring the kinetically controlled pathway.
Quantitative Data on HWE Reactions with Fluorinated Phosphonates
The following tables summarize the results of Horner-Wadsworth-Emmons reactions with various fluorinated phosphonates and aldehydes, showcasing the yields and stereoselectivities achieved under different reaction conditions.
Table 1: (Z)-Selective HWE Olefination using Modified Still-Gennari-Type Reagents [8][9]
| Entry | Aldehyde | Phosphonate Reagent | Base | Solvent | Temp (°C) | Yield (%) | Z:E Ratio |
| 1 | Benzaldehyde | Methyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | NaH | THF | -20 to rt | 95 | 97:3 |
| 2 | 4-Methoxybenzaldehyde | Methyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | NaH | THF | -20 to rt | 98 | 98:2 |
| 3 | 4-Nitrobenzaldehyde | Methyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | NaH | THF | -20 to rt | 99 | 95:5 |
| 4 | 2-Naphthaldehyde | Ethyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | NaH | THF | -20 to rt | 92 | 97:3 |
| 5 | Cinnamaldehyde | Methyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | NaH | THF | -20 to rt | 85 | 91:9 |
| 6 | Octanal | Methyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | NaH | THF | -20 to rt | 90 | 88:12 |
| 7 | Cyclohexanecarboxaldehyde | Ethyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | NaH | THF | -20 to rt | 88 | 86:14 |
Table 2: (E)-Selective HWE Reaction of Aldehydes with Bis-(2,2,2-trifluoroethyl)phosphonoacetic Acid [10][11]
| Entry | Aldehyde | Base | Solvent | Temperature | Yield (%) | E:Z Ratio |
| 1 | 3-Phenylpropionaldehyde | i-PrMgBr | Toluene | Reflux | 82 | 95:5 |
| 2 | 3-Phenylpropionaldehyde | i-PrMgBr | Dioxane | Reflux | 93 | 90:10 |
| 3 | 3-Phenylpropionaldehyde | i-PrMgBr | THF | Reflux | 96 | 87:13 |
| 4 | 3-Phenylpropionaldehyde | n-BuLi | Toluene | Reflux | 18 | 91:9 |
| 5 | Nonanal | i-PrMgBr | Toluene | Reflux | 95 | >99:<1 |
| 6 | Cyclohexanecarboxaldehyde | i-PrMgBr | Toluene | Reflux | 91 | 94:6 |
| 7 | Benzaldehyde | i-PrMgBr | Toluene | Reflux | 85 | 92:8 |
Experimental Protocols
Protocol 1: General Procedure for (Z)-Selective HWE Olefination (Still-Gennari Modification)
This protocol is adapted from a procedure for the highly Z-selective olefination using modified Still-Gennari-type reagents.[9]
Materials:
-
Aldehyde (1.0 equiv)
-
Alkyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate (1.1 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of NaH (1.2 equiv) in anhydrous THF at -20 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of the alkyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate (1.1 equiv) in anhydrous THF dropwise.
-
Stir the mixture at -20 °C for 15 minutes.
-
Add a solution of the aldehyde (1.0 equiv) in anhydrous THF dropwise to the reaction mixture at -20 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with EtOAc (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired (Z)-alkene.
Protocol 2: General Procedure for (E)-Selective HWE Reaction with Bis-(2,2,2-trifluoroethyl)phosphonoacetic Acid
This protocol is based on the E-selective reaction of aldehydes with bis-(2,2,2-trifluoroethyl)phosphonoacetic acid.[10][11]
Materials:
-
Aldehyde (1.0 equiv)
-
Bis-(2,2,2-trifluoroethyl)phosphonoacetic acid (1.2 equiv)
-
Isopropylmagnesium bromide (i-PrMgBr, 2.5 equiv) in a suitable solvent (e.g., THF)
-
Anhydrous Toluene
-
Trimethylsilyldiazomethane (TMSCHN₂) solution (e.g., 2.0 M in hexanes)
-
Methanol
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether (Et₂O)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of bis-(2,2,2-trifluoroethyl)phosphonoacetic acid (1.2 equiv) in anhydrous toluene under an inert atmosphere, add i-PrMgBr (2.5 equiv) dropwise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of the aldehyde (1.0 equiv) in anhydrous toluene to the reaction mixture.
-
Heat the reaction mixture to reflux and stir for 1-2 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to 0 °C and quench with saturated aqueous NH₄Cl solution.
-
Extract the mixture with Et₂O (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude α,β-unsaturated carboxylic acid.
-
To a solution of the crude carboxylic acid in a mixture of toluene and methanol at room temperature, add TMSCHN₂ solution dropwise until a persistent yellow color is observed.
-
Stir the mixture for 30 minutes at room temperature.
-
Quench the excess TMSCHN₂ by adding a few drops of acetic acid.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired (E)-α,β-unsaturated ester.
Applications in Drug Development: Fluoroalkene Peptide Isosteres as HIV Protease Inhibitors
A significant application of the HWE reaction with fluorinated phosphonates is the synthesis of fluoroalkene peptide isosteres. These structural mimics of the peptide bond are of great interest in the development of enzyme inhibitors, particularly for proteases.[4][6]
HIV-1 protease is a critical enzyme in the life cycle of the human immunodeficiency virus (HIV), responsible for cleaving viral polyproteins into functional proteins required for viral maturation.[12] Protease inhibitors are a cornerstone of highly active antiretroviral therapy (HAART). Many of these inhibitors are peptidomimetics that are designed to mimic the tetrahedral transition state of peptide bond hydrolysis.[12]
Fluoroalkenes synthesized via the HWE reaction can be incorporated into peptide sequences to create potent and metabolically stable HIV protease inhibitors. The electron-withdrawing fluorine atom can influence the electronic properties of the double bond, making it a better mimic of the polarized carbonyl group in the transition state.
Caption: Mechanism of HIV Protease Inhibition by a Fluoroalkene Peptide Isostere.
The diagram above illustrates the synthesis of a fluoroalkene peptide isostere via the Horner-Wadsworth-Emmons reaction and its subsequent mechanism of action as an HIV protease inhibitor. The fluoroalkene moiety mimics the tetrahedral transition state of the natural peptide substrate, binding tightly to the active site of the enzyme and preventing the cleavage of viral polyproteins, thereby inhibiting viral maturation.
Conclusion
The Horner-Wadsworth-Emmons reaction with fluorinated phosphonates is a highly effective and versatile method for the stereoselective synthesis of fluorinated alkenes. The ability to control the stereochemical outcome to produce either (E)- or (Z)-isomers makes this reaction particularly valuable. The resulting fluoroolefins are crucial building blocks in medicinal chemistry, especially for the development of peptide isosteres used in enzyme inhibitors for diseases such as HIV/AIDS. The protocols and data presented in these application notes provide a comprehensive resource for researchers in organic synthesis and drug development to effectively utilize this powerful reaction.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Peptide bond mimicry by (E)-alkene and (Z)-fluoroalkene peptide isosteres: synthesis and bioevaluation of α-helical anti-HIV peptide analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 8. Highly Z-Selective Horner-Wadsworth-Emmons Olefination Using Modified Still-Gennari-Type Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. arkat-usa.org [arkat-usa.org]
- 11. quod.lib.umich.edu [quod.lib.umich.edu]
- 12. my.clevelandclinic.org [my.clevelandclinic.org]
Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) of Nitro Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction in organic chemistry for the synthesis of substituted aromatic compounds. This reaction is particularly efficient when the aromatic ring is activated by one or more strongly electron-withdrawing groups, such as the nitro group (-NO₂). The presence of nitro groups in positions ortho and/or para to a suitable leaving group significantly facilitates the attack of a nucleophile, leading to the formation of a diverse range of functionalized aromatic products. This reactivity is pivotal in the synthesis of pharmaceuticals, agrochemicals, dyes, and other valuable organic materials.
These application notes provide a detailed overview of the experimental setup for SNAr reactions of nitro compounds, including comprehensive protocols and quantitative data to guide researchers in their synthetic endeavors.
Reaction Mechanism and Key Principles
The SNAr reaction of nitro-activated aromatic compounds proceeds through a two-step addition-elimination mechanism.
-
Nucleophilic Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The nitro group(s) play a crucial role in stabilizing this intermediate by delocalizing the negative charge.[1][2]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group.
The efficiency of the SNAr reaction is influenced by several factors:
-
Electron-Withdrawing Groups: The number and position of nitro groups are critical. Activation is most effective when the nitro groups are ortho and/or para to the leaving group, as this allows for direct resonance stabilization of the Meisenheimer complex.[2]
-
Leaving Group: The nature of the leaving group affects the reaction rate. For SNAr reactions, the typical leaving group reactivity order is F > Cl > Br > I. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by a more electronegative halogen that increases the electrophilicity of the carbon atom.[1][3]
-
Nucleophile: A wide range of nucleophiles can be employed, including amines, alkoxides, thiols, and carbanions. The nucleophilicity of the attacking species will influence the reaction rate.
-
Solvent: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and acetonitrile are commonly used as they can solvate the cation of the nucleophilic salt without strongly solvating the nucleophile, thus enhancing its reactivity. However, greener alternatives like water have also been successfully employed in certain cases.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the general mechanism of the SNAr reaction and a typical experimental workflow.
Caption: General mechanism of the SNAr reaction.
Caption: A typical experimental workflow for an SNAr reaction.
Quantitative Data Presentation
The following tables summarize quantitative data for various SNAr reactions of nitro compounds, providing a comparative overview of different substrates, nucleophiles, and reaction conditions.
Table 1: SNAr of Dinitrobenzene Derivatives with Various Nucleophiles
| Nitro-Aromatic Substrate | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1,4-Dinitrobenzene | 4-Methylthiophenol | THF | Room Temp | 3 | ~100 | [4] |
| 1,3-Dinitrobenzene | 4-Methylthiophenol | THF | Room Temp | 3 | 24 | [4] |
| 1,2-Dinitrobenzene | 4-Methylthiophenol | THF | Room Temp | 3 | 85 | [4] |
| 1,5-Dichloro-2,4-dinitrobenzene | Piperidine | Acetonitrile | Room Temp | - | 85-95 (mono) | [3] |
| 1,5-Dichloro-2,4-dinitrobenzene | Pyrrolidine | Acetonitrile | Room Temp | - | 85-95 (mono) | [3] |
| 1,5-Dichloro-2,4-dinitrobenzene | Dimethylamine | Acetonitrile | Room Temp | - | 85-95 (mono) | [3] |
| 1,5-Dichloro-2,4-dinitrobenzene | Methylamine | Acetonitrile | Room Temp | - | 85-95 (mono) | [3] |
Table 2: SNAr of Halogenated Nitroarenes with Amines
| Nitro-Aromatic Substrate | Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Fluoronitrobenzene | Benzylamine | H₂O/HPMC | KOH | Room Temp | 0.5 | 90 | [5] |
| 4-Fluoronitrobenzene | Benzylamine | H₂O/HPMC | KOH | Room Temp | 1 | 95 | [5] |
| 2-Chloronitrobenzene | Morpholine | H₂O/HPMC | KOH | 50 | 24 | 88 | [5] |
| 4-Chloronitrobenzene | Piperidine | H₂O/HPMC | KOH | 50 | 24 | 92 | [5] |
| 1-Chloro-2,4-dinitrobenzene | Aniline | Ethanol | - | Reflux | 0.5 | - | [6] |
Table 3: SNAr of Nitroarenes with Oxygen and Sulfur Nucleophiles
| Nitro-Aromatic Substrate | Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-Chloro-4-nitrobenzene | Sodium methoxide | Methanol | - | - | - | - | [5] |
| 1,4-Dinitrobenzene | 4-Chlorothiophenol | THF | K₃PO₄ | Room Temp | 3 | 98 | [4] |
| 1,4-Dinitrobenzene | Thiophenol | THF | K₃PO₄ | Room Temp | 3 | 99 | [4] |
| 1-Fluoro-2,4-dinitrobenzene | Glutathione (thiol) | Aqueous | - | 25-37 | - | - | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the nucleophilic aromatic substitution of nitro compounds.
Protocol 1: Synthesis of 2,4-Dinitrophenylhydrazine
This protocol details the synthesis of 2,4-dinitrophenylhydrazine from 1-chloro-2,4-dinitrobenzene, a classic example of an SNAr reaction.
Materials and Equipment:
-
1-Chloro-2,4-dinitrobenzene
-
Hydrazine sulfate
-
Potassium acetate
-
Ethanol
-
Water
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Beakers, graduated cylinders, and filtration apparatus (Büchner funnel)
Procedure:
-
Preparation of Hydrazine Solution:
-
In a 400-mL beaker, suspend 35 g of hydrazine sulfate in 125 mL of hot water.
-
While stirring, add 85 g of potassium acetate.
-
Boil the mixture for 5 minutes.
-
Cool to approximately 70°C and add 75 mL of ethanol.
-
Filter the solid potassium sulfate with suction and wash it with 75 mL of hot ethanol. The filtrate contains the free hydrazine base.
-
-
Reaction with 1-Chloro-2,4-dinitrobenzene:
-
In a 1-L flask equipped with a stirrer and reflux condenser, dissolve 50.5 g (0.25 mole) of 1-chloro-2,4-dinitrobenzene in 250 mL of ethanol.
-
Add the prepared hydrazine solution to the flask.
-
Reflux the mixture with stirring for one hour. The product will start to separate within the first ten minutes.
-
-
Isolation and Purification of the Product:
-
Cool the reaction mixture thoroughly in an ice bath.
-
Filter the solid product using a Büchner funnel.
-
Wash the collected solid first with 50 mL of warm ethanol (around 60°C) to remove any unreacted 1-chloro-2,4-dinitrobenzene.
-
Subsequently, wash the solid with 50 mL of hot water.
-
The resulting solid is 2,4-dinitrophenylhydrazine. The typical yield is 81-85%.
-
The product is generally pure enough for most applications. If further purification is required, it can be recrystallized from n-butyl alcohol.
-
Safety Precautions:
-
1-Chloro-2,4-dinitrobenzene is a toxic and skin-sensitizing substance. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Hydrazine and its derivatives are toxic and potentially carcinogenic. All manipulations should be carried out in a well-ventilated fume hood.
-
Ethanol is flammable. Avoid open flames.
Protocol 2: General Procedure for SNAr with Thiol Nucleophiles
This protocol describes a general method for the C-S bond formation via SNAr of nitroarenes with thiols using a simple inorganic salt as a catalyst.[4]
Materials and Equipment:
-
Nitro-aromatic substrate (e.g., 1,4-dinitrobenzene)
-
Thiol (e.g., 4-methylthiophenol)
-
Potassium phosphate (K₃PO₄)
-
18-crown-6
-
Tetrahydrofuran (THF), anhydrous
-
Schlenk flask or sealed vial
-
Magnetic stirrer
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup:
-
To a Schlenk flask or a sealed vial under an inert atmosphere (e.g., nitrogen or argon), add the nitro-aromatic substrate (1.0 mmol), the thiol (1.2 mmol), potassium phosphate (0.1 mmol, 10 mol%), and 18-crown-6 (0.2 mmol, 20 mol%).
-
Add anhydrous THF (5 mL) to the flask.
-
-
Reaction:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete (typically within a few hours), quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired aryl thioether.
-
Safety Precautions:
-
Handle all reagents and solvents in a well-ventilated fume hood.
-
Thiols often have strong, unpleasant odors.
-
Crown ethers are toxic. Avoid skin contact.
Conclusion
The nucleophilic aromatic substitution of nitro compounds is a versatile and powerful tool in synthetic organic chemistry. By understanding the underlying mechanism and the influence of various reaction parameters, researchers can effectively design and execute syntheses of a wide array of functionalized aromatic molecules. The protocols and data presented in these application notes serve as a valuable resource for scientists engaged in chemical synthesis and drug development, enabling them to leverage the full potential of SNAr reactions in their work.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 3. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ccspublishing.org.cn [ccspublishing.org.cn]
- 5. d-nb.info [d-nb.info]
- 6. BJOC - Search Results [beilstein-journals.org]
- 7. Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Knoevenagel Condensation Reactions Using Fluorinated Malonates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, involving the reaction of an active methylene compound with a carbonyl group, typically an aldehyde or ketone. This reaction is widely utilized in the synthesis of a variety of important compounds, including pharmaceuticals, agrochemicals, and polymers. The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties, often leading to enhanced metabolic stability, binding affinity, and lipophilicity. Consequently, the use of fluorinated building blocks in organic synthesis has become a powerful strategy in drug discovery and materials science.
These application notes provide a detailed overview and experimental protocols for the Knoevenagel condensation reaction specifically utilizing fluorinated malonates. The focus is on the synthesis of α,α-difluoro-β-arylbutenoates, which are valuable precursors for a range of enantioenriched difluorinated molecules.
Reaction Overview & Signaling Pathways
The Knoevenagel condensation is typically catalyzed by a weak base, such as an amine (e.g., piperidine), which deprotonates the active methylene compound to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of the aldehyde or ketone. A subsequent dehydration step yields the final α,β-unsaturated product.
When employing fluorinated malonates, such as diethyl difluoromalonate, the electron-withdrawing nature of the fluorine atoms enhances the acidity of the methylene protons, facilitating enolate formation. The general mechanism is depicted below:
Caption: General mechanism of the Knoevenagel condensation with fluorinated malonates.
Experimental Protocols
The following protocols are based on established methodologies for the synthesis of α,α-difluoro-β-arylbutenoates, which are key intermediates for further transformations such as asymmetric hydrogenation.
Protocol 1: General Procedure for the Synthesis of Diethyl 2,2-difluoro-3-arylbut-3-enoates
This protocol describes a general method for the Knoevenagel-type condensation to produce the precursors for asymmetric hydrogenation.
Materials:
-
Appropriate aromatic aldehyde (1.0 equiv)
-
Diethyl difluoromalonate (1.2 equiv)
-
Piperidine (0.1 equiv)
-
Titanium (IV) chloride (TiCl₄) (1.0 M in CH₂Cl₂, 1.1 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Anhydrous pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the aromatic aldehyde (1.0 equiv) and diethyl difluoromalonate (1.2 equiv) in anhydrous dichloromethane at 0 °C, add piperidine (0.1 equiv).
-
After stirring for 10 minutes, add TiCl₄ (1.1 equiv, 1.0 M solution in CH₂Cl₂) dropwise.
-
Add anhydrous pyridine (2.2 equiv) and allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to afford the desired diethyl 2,2-difluoro-3-arylbut-3-enoate.
Experimental Workflow:
Caption: Workflow for the synthesis of diethyl 2,2-difluoro-3-arylbut-3-enoates.
Quantitative Data
The following table summarizes the yields for the synthesis of various enantioenriched α,α-difluoro-β-arylbutanoic esters obtained from the asymmetric hydrogenation of the Knoevenagel condensation products.[1] While the yields for the initial condensation are not explicitly provided in a table format in the searched literature, the subsequent hydrogenation step to obtain the final products resulted in high yields, indicating the efficiency of the initial Knoevenagel-type reaction.
| Entry | Aryl Group (Ar) of the Aldehyde | Product | Yield (%) of Hydrogenation | Enantiomeric Ratio (er) |
| 1 | Phenyl | Diethyl 2,2-difluoro-3-phenylbutanoate | 99 | 92:8 |
| 2 | 4-Methylphenyl | Diethyl 2,2-difluoro-3-(p-tolyl)butanoate | 99 | 93:7 |
| 3 | 4-Methoxyphenyl | Diethyl 2,2-difluoro-3-(4-methoxyphenyl)butanoate | 98 | 94:6 |
| 4 | 4-Fluorophenyl | Diethyl 2,2-difluoro-3-(4-fluorophenyl)butanoate | 99 | 91:9 |
| 5 | 4-Chlorophenyl | Diethyl 2,2-difluoro-3-(4-chlorophenyl)butanoate | 99 | 90:10 |
| 6 | 4-Bromophenyl | Diethyl 2,2-difluoro-3-(4-bromophenyl)butanoate | 97 | 89:11 |
| 7 | 3-Methylphenyl | Diethyl 2,2-difluoro-3-(m-tolyl)butanoate | 99 | 92:8 |
| 8 | 3-Methoxyphenyl | Diethyl 2,2-difluoro-3-(3-methoxyphenyl)butanoate | 99 | 93:7 |
| 9 | 2-Methylphenyl | Diethyl 2,2-difluoro-3-(o-tolyl)butanoate | 95 | 88:12 |
| 10 | 2-Naphthyl | Diethyl 2,2-difluoro-3-(naphthalen-2-yl)butanoate | 96 | 97:3 |
| 11 | 2-Thienyl | Diethyl 2,2-difluoro-3-(thiophen-2-yl)butanoate | 83 | 53:47 |
| 12 | Phenylethyl | Diethyl 2,2-difluoro-5-phenylpentanoate | 99 | 84:16 |
Applications in Drug Development
The products of Knoevenagel condensation with fluorinated malonates, particularly α,α-difluoro-β-arylbutanoic esters, are valuable intermediates in the synthesis of complex, enantioenriched fluorinated molecules.[1] The gem-difluoromethylene group is a well-known bioisostere for a carbonyl group, and its incorporation can lead to compounds with improved metabolic stability and binding affinity to biological targets.[1]
The ability to synthesize these chiral difluorinated compounds provides a powerful tool for medicinal chemists to explore new chemical space and develop novel drug candidates with potentially enhanced pharmacokinetic and pharmacodynamic profiles.
Logical Relationship of Fluorinated Compounds in Drug Discovery:
References
Application Notes and Protocols: The Role of Diethyl fluoro(nitro)propanedioate Derivatives in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols concerning the use of Diethyl fluoro(nitro)propanedioate derivatives in medicinal chemistry. Given the limited specific literature on "this compound," this guide focuses on its well-documented and medicinally significant isomer, Diethyl 2-(2-fluoro-4-nitrophenyl)malonate , as a representative building block.
Application Notes
Overview and Synthetic Utility
Diethyl 2-(2-fluoro-4-nitrophenyl)malonate is a versatile synthetic intermediate that serves as a valuable scaffold in the design and synthesis of complex therapeutic agents. Its utility stems from the strategic placement of three key functional groups:
-
Malonic Ester Moiety: This functional group is a cornerstone of organic synthesis, enabling a variety of carbon-carbon bond-forming reactions such as alkylations and acylations. It also provides a straightforward route to carboxylic acids and ketones through hydrolysis and decarboxylation.
-
Aromatic Nitro Group: The strongly electron-withdrawing nitro group can be readily reduced to a primary amine. This transformation is a critical step in the construction of numerous nitrogen-containing heterocyclic systems, most notably quinazolines.
-
Fluorine Atom: The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity to target proteins, and modulate pharmacokinetic properties.
Key Applications in Medicinal Chemistry
The primary application of Diethyl 2-(2-fluoro-4-nitrophenyl)malonate is as a precursor in the synthesis of heterocyclic compounds with potential therapeutic activities, particularly in the realm of oncology.
1.2.1. Synthesis of Kinase Inhibitors
A significant application of this malonate derivative is in the synthesis of quinazoline-based kinase inhibitors.[1] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[2] The quinazoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of several approved anti-cancer drugs that target key kinases like the Epidermal Growth Factor Receptor (EGFR). The synthesis of these inhibitors often involves the reduction of the nitro group of the malonate precursor to an amine, which then undergoes cyclization to form the quinazoline ring.
1.2.2. Precursor to Other Bioactive Heterocycles
While the synthesis of kinase inhibitors is a prominent application, the reactivity of Diethyl 2-(2-fluoro-4-nitrophenyl)malonate also lends itself to the creation of other heterocyclic systems of medicinal interest, such as precursors to carbonic anhydrase inhibitors.
Quantitative Data
The following table summarizes the inhibitory activity of well-known quinazoline-based kinase inhibitors. While not directly synthesized from Diethyl 2-(2-fluoro-4-nitrophenyl)malonate in the cited literature, they represent the class of compounds that can be accessed using this precursor.
Table 1: Inhibitory Activity of Representative Quinazoline-Based Kinase Inhibitors
| Compound | Target Kinase | IC50 (nM) | Cellular Context |
|---|---|---|---|
| Gefitinib | EGFR | 2-37 | Various Cancer Cell Lines[1] |
| Erlotinib | EGFR | 2 | MiaPaCa2 Pancreatic Cancer Cells[1] |
| Compound (17) from a study | EGFR | 1320 | MiaPaCa2 Pancreatic Cancer Cells[1] |
Experimental Protocols
Protocol 1: Synthesis of Diethyl 2-(2-fluoro-4-nitrophenyl)malonate
This protocol describes a standard procedure for the synthesis of the title compound via nucleophilic aromatic substitution.
Materials:
-
Diethyl malonate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
3,4-Difluoronitrobenzene
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for flash column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride (1.1 equivalents) in anhydrous DMF.
-
Cool the suspension to 0°C using an ice bath.
-
Slowly add diethyl malonate (1.05 equivalents) dropwise to the cooled suspension.
-
Stir the resulting mixture at 0°C for 10 minutes.
-
Add a solution of 3,4-difluoronitrobenzene (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to 70°C, stirring overnight.
-
After cooling to room temperature, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer four times with ethyl acetate.
-
Combine the organic extracts and wash three times with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography using a gradient of ethyl acetate in hexanes to yield Diethyl 2-(2-fluoro-4-nitrophenyl)malonate as a yellow oil.
Visualizations
Diagram 1: General Synthetic Pathway to Quinazoline Kinase Inhibitors
Caption: Synthetic approach to quinazoline kinase inhibitors.
Diagram 2: EGFR Signaling Pathway and Inhibition
Caption: Inhibition of the EGFR signaling cascade.
References
Application Notes: Laboratory Preparation and Characterization of Flurbiprofen Impurities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flurbiprofen is a non-steroidal anti-inflammatory drug (NSAID) from the phenylalkanoic acid derivative family, widely used for its analgesic and anti-inflammatory properties.[1][2] Its mechanism of action involves the non-selective inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation and pain.[][4] The quality, safety, and efficacy of the final pharmaceutical product are contingent on the purity of the active pharmaceutical ingredient (API). During synthesis, formulation, or storage, various impurities can arise, including process-related substances and degradation products.[1][5]
Regulatory bodies mandate the identification, quantification, and control of these impurities. Therefore, the availability of pure impurity reference standards is essential for developing and validating analytical methods, conducting stability studies, and ensuring compliance with pharmacopeial monographs.[][5] These application notes provide detailed protocols for the laboratory-scale synthesis of key flurbiprofen impurities, focusing on practical methodologies for researchers in pharmaceutical development and quality control.
Key Flurbiprofen Impurities
The following table summarizes common impurities of flurbiprofen as identified in pharmacopeias and literature.
| Impurity Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Flurbiprofen | 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)propanoic acid | C₁₅H₁₃FO₂ | 244.26 | 5104-49-4 |
| Impurity A | (2RS)-2-(Biphenyl-4-yl)propanoic Acid | C₁₅H₁₄O₂ | 226.27 | 6341-72-6 |
| Impurity B | 2-(2-Fluorobiphenyl-4-yl)-2,3-dimethylbutanedioic acid | C₁₈H₁₇FO₄ | 316.32 | 1797883-74-9 |
| Impurity C | (2RS)-2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic Acid | C₁₅H₁₃FO₃ | 260.26 | 61466-95-3 |
| Impurity D | 1-(2-Fluorobiphenyl-4-yl)ethanone | C₁₄H₁₁FO | 214.23 | 42771-79-9 |
| Impurity E | 2-Fluorobiphenyl-4-carboxylic Acid | C₁₃H₉FO₂ | 216.21 | 137045-30-8 |
Experimental Protocols
Protocol 1: Synthesis of Flurbiprofen Impurity C ((2RS)-2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic Acid)
This protocol is based on a Grignard reaction between 2-fluoro-[1,1'-biphenyl]-4-yl)magnesium bromide and pyruvic acid.[6]
Materials:
-
4-Bromo-2-fluorobiphenyl (Starting material)
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (for initiation)
-
Pyruvic acid
-
Hydrochloric acid (HCl), 2M
-
Ethyl acetate
-
Saturated sodium chloride solution (Brine)
-
Anhydrous sodium sulfate
-
Nitrogen gas supply
Procedure:
-
Grignard Reagent Formation:
-
Under a nitrogen atmosphere, add magnesium turnings to a dry three-necked flask equipped with a reflux condenser and a dropping funnel.
-
Add a small crystal of iodine.
-
Dissolve 4-bromo-2-fluorobiphenyl in anhydrous THF and add a small portion to the magnesium.
-
Once the reaction initiates (indicated by heat and color change), add the remaining solution dropwise to maintain a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature until the magnesium is consumed, yielding the Grignard reagent (2-fluoro-[1,1'-biphenyl]-4-yl)magnesium bromide.
-
-
Coupling Reaction:
-
In a separate flask, dissolve pyruvic acid in anhydrous THF and cool the solution to 0°C.
-
Slowly add the prepared Grignard reagent to the pyruvic acid solution while maintaining the temperature at 0°C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding 2M HCl with cooling in an ice bath.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to yield high-purity Impurity C.[6]
-
Expected Results:
-
Yield: Moderate to high.
-
Purity: >98% (by HPLC).
-
Characterization: The structure should be confirmed by ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[6][7]
Protocol 2: Generation of Degradation Impurities via Forced Degradation
This protocol provides a general framework for generating degradation products under various stress conditions, which can then be isolated and characterized.[8]
Materials:
-
Flurbiprofen API
-
Methanol
-
Hydrochloric acid (5 M)
-
Sodium hydroxide (5 M)
-
Hydrogen peroxide (5% w/v)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of flurbiprofen in methanol (e.g., 1 mg/mL).
-
Acidic Degradation:
-
To a portion of the stock solution, add an equal volume of 5 M HCl.
-
Heat the mixture under reflux at 70°C for 1 hour in the dark.
-
Cool the solution and neutralize with a suitable base (e.g., 5 M NaOH).
-
-
Basic Degradation:
-
To another portion of the stock solution, add an equal volume of 5 M NaOH.
-
Heat the mixture under reflux at 70°C for 1 hour in the dark.
-
Cool the solution and neutralize with a suitable acid (e.g., 5 M HCl).
-
-
Oxidative Degradation:
-
To a portion of the stock solution, add an equal volume of 5% hydrogen peroxide.
-
Heat the mixture under reflux at 70°C for 1 hour.
-
Cool the resulting solution.
-
-
Analysis and Isolation:
-
Analyze the stressed samples by a stability-indicating HPLC or HPTLC method to identify and quantify the degradation products formed.[1][8]
-
Preparative chromatography can be employed to isolate sufficient quantities of the degradation impurities for structural elucidation and use as reference standards.
-
Analytical Characterization Data
The synthesized impurities must be rigorously characterized to confirm their identity and purity. The following table summarizes typical analytical techniques and expected outcomes.
| Technique | Purpose | Expected Data for Impurity C |
| HPLC/UPLC | Purity assessment and quantification. | Single major peak with purity >98%. Retention time distinct from flurbiprofen.[9] |
| ¹H-NMR | Structural confirmation (proton environment). | Signals corresponding to aromatic protons, methyl group, and hydroxyl proton.[6] |
| ¹³C-NMR | Structural confirmation (carbon skeleton). | Signals for carboxylic acid, quaternary carbon, methyl carbon, and aromatic carbons.[6] |
| Mass Spec (MS) | Molecular weight determination. | Molecular ion peak corresponding to the exact mass of the impurity (e.g., [M-H]⁻ or [M+H]⁺).[7] |
| FT-IR | Identification of functional groups. | Characteristic absorptions for O-H (hydroxyl and carboxylic acid), C=O, and C-F bonds.[7] |
Diagrams and Workflows
Mechanism of Action: COX Inhibition by Flurbiprofen
Flurbiprofen exerts its anti-inflammatory effect by blocking the cyclooxygenase (COX) pathway, thereby inhibiting the production of prostaglandins from arachidonic acid.
Caption: Flurbiprofen's non-selective inhibition of COX-1 and COX-2 enzymes.
Synthesis Pathway for Flurbiprofen Impurity C
This diagram illustrates the key steps in the synthesis of Impurity C via a Grignard reaction.
Caption: Synthesis route for Flurbiprofen Impurity C.
General Workflow for Impurity Synthesis and Characterization
The logical flow from synthesis to a fully characterized reference standard is a critical process in pharmaceutical development.
Caption: General workflow for impurity synthesis and certification.
References
- 1. veeprho.com [veeprho.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 4. Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. CN112457182A - Preparation method of flurbiprofen impurity - Google Patents [patents.google.com]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. akjournals.com [akjournals.com]
- 9. A simple high-performance liquid chromatographic practical approach for determination of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Diethyl (3-fluoro-4-nitrophenyl)methylmalonate
Welcome to the technical support center for Diethyl (3-fluoro-4-nitrophenyl)methylmalonate. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of this compound.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of Diethyl (3-fluoro-4-nitrophenyl)methylmalonate.
Issue 1: Low Yield After Aqueous Work-up
| Potential Cause | Troubleshooting Step |
| Incomplete Extraction | Ensure the aqueous layer is extracted multiple times (e.g., with ethyl acetate) to recover all the product. The compound has some polarity and may not be fully extracted in a single pass. |
| Emulsion Formation | If an emulsion forms during extraction, add brine (saturated NaCl solution) to help break the emulsion and improve phase separation. |
| Hydrolysis of Esters | Avoid prolonged exposure to strongly acidic or basic aqueous solutions during work-up, as this can lead to hydrolysis of the diethyl ester groups. Ensure neutralization is done carefully and promptly. |
Issue 2: Impure Product After Column Chromatography
| Potential Cause | Troubleshooting Step |
| Co-elution with Starting Material | Unreacted diethyl methylmalonate or 2,4-difluoronitrobenzene may co-elute with the product. Optimize the solvent system. A less polar eluent (e.g., a lower percentage of ethyl acetate in hexanes) will increase the retention time of the more polar product on the silica gel, allowing for better separation from less polar impurities. |
| Inadequate Separation | If streaking or broad peaks are observed, the column may be overloaded. Reduce the amount of crude material loaded onto the column. A sample load of 1-5% of the silica gel weight is a good starting point. |
| Incorrect Solvent System | Perform thin-layer chromatography (TLC) with various ratios of ethyl acetate and hexanes to determine the optimal solvent system that provides good separation between the product and impurities (a target Rf of 0.2-0.4 for the product is often ideal). |
Issue 3: Product Appears as a Yellow Oil, Difficulty in Solidifying
| Potential Cause | Troubleshooting Step |
| Inherent Properties | Diethyl (3-fluoro-4-nitrophenyl)methylmalonate is often isolated as an oil at room temperature.[1] This is a common characteristic of many substituted diethyl malonates. |
| Residual Solvent | Ensure all solvents are thoroughly removed under high vacuum. Residual solvent can prevent solidification. |
| Impurity Presence | The presence of impurities can inhibit crystallization. Attempting purification by another method, such as vacuum distillation, may yield a purer oil that might be more amenable to crystallization attempts under various conditions (e.g., slow evaporation from a mixed solvent system). |
Issue 4: Low Purity After Vacuum Distillation
| Potential Cause | Troubleshooting Step |
| Inadequate Vacuum | A high vacuum (around 0.02 mm Hg) is crucial for distilling this high-boiling point compound.[1] Ensure your vacuum pump and system are free of leaks. |
| Co-distillation of Impurities | If impurities have similar boiling points, distillation may not be effective. In this case, column chromatography is a better alternative for purification. |
| Thermal Decomposition | Although generally stable, prolonged heating at high temperatures can cause decomposition. Ensure the distillation is performed as quickly as possible once the desired temperature and pressure are reached. |
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of pure Diethyl (3-fluoro-4-nitrophenyl)methylmalonate?
A1: The purified compound is typically a light yellow oil.[1]
Q2: Is it always necessary to purify the crude product?
A2: Not always. For some subsequent reactions, such as the reduction of the nitro group, the crude oil obtained after an aqueous work-up and drying can be used directly without a significant impact on the reaction outcome.[1]
Q3: What are the most common impurities in the synthesis of this compound?
A3: The most likely impurities arise from the starting materials of the nucleophilic aromatic substitution reaction. These include unreacted diethyl methylmalonate and the aromatic precursor (e.g., 2,4-difluoronitrobenzene).
Q4: Can Diethyl (3-fluoro-4-nitrophenyl)methylmalonate be purified by recrystallization?
A4: While many organic compounds are purified by recrystallization, Diethyl (3-fluoro-4-nitrophenyl)methylmalonate is typically an oil and can be difficult to crystallize. Purification by vacuum distillation or column chromatography is more common and reliable.
Data Presentation
The following table summarizes key quantitative data for the purification of Diethyl (3-fluoro-4-nitrophenyl)methylmalonate.
| Parameter | Value | Purification Method | Reference |
| Boiling Point | 149-151 °C | Vacuum Distillation | [1] |
| Pressure | ~0.02 mm Hg | Vacuum Distillation | [1] |
| Appearance | Light Yellow Oil | Both | [1] |
| Typical Purity | >95% (method dependent) | Both | N/A |
| Expected Yield | Variable (synthesis dependent) | N/A | N/A |
Experimental Protocols
Method 1: Purification by Flash Column Chromatography
This protocol describes a general procedure for purifying the title compound using silica gel chromatography.
-
Preparation of the Column:
-
Select an appropriately sized silica gel column based on the amount of crude material.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack the column.
-
Equilibrate the column by flushing with the starting eluent (e.g., 5% ethyl acetate in hexanes).
-
-
Sample Loading:
-
Dissolve the crude Diethyl (3-fluoro-4-nitrophenyl)methylmalonate oil in a minimal amount of dichloromethane or the starting eluent.
-
Alternatively, for larger scales, perform a "dry loading" by adsorbing the crude oil onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin elution with a low polarity solvent system (e.g., 5-10% ethyl acetate in hexanes).
-
Gradually increase the polarity of the eluent (gradient elution) as needed to elute the product.
-
Monitor the elution of compounds using thin-layer chromatography (TLC).
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator.
-
Place the resulting oil under high vacuum to remove any residual solvent.
-
Visualizations
Diagram 1: Purification Workflow
References
Technical Support Center: Synthesis of Diethyl Fluoro(nitro)propanedioate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Diethyl fluoro(nitro)propanedioate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format. The proposed synthetic route involves a two-step process: electrophilic fluorination of diethyl propanedioate to yield diethyl fluoropropanedioate, followed by nitration.
Step 1: Electrophilic Fluorination of Diethyl Propanedioate
| Issue | Potential Causes | Solutions |
| Low or No Yield of Diethyl Fluoropropanedioate | Incomplete deprotonation of diethyl propanedioate. | Ensure the use of a strong, non-nucleophilic base (e.g., NaH, KHMDS) and anhydrous reaction conditions. Allow sufficient time for the deprotonation to complete before adding the fluorinating agent. |
| Inactive or decomposed fluorinating agent (e.g., Selectfluor™). | Use a fresh batch of the fluorinating agent from a reputable supplier. Store the reagent under dry conditions as recommended by the manufacturer. | |
| Incorrect reaction temperature. | The reaction temperature can be critical. Start with the temperature reported in the literature and optimize if necessary. Some fluorinations proceed well at room temperature, while others may require cooling or gentle heating. | |
| Formation of Diethyl Difluoropropanedioate as a Major Byproduct | Use of excess base or fluorinating agent. | Use stoichiometric amounts of the base and fluorinating agent relative to the diethyl propanedioate. Adding the fluorinating agent slowly to the enolate solution can also help to minimize over-fluorination. |
| The enolate of the mono-fluorinated product is still reactive. | Consider using a milder fluorinating agent or adjusting the reaction conditions (e.g., lower temperature) to favor mono-fluorination. | |
| Difficult Purification of Diethyl Fluoropropanedioate | Co-elution of the product with unreacted starting material or byproducts during column chromatography. | Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve good separation. Consider alternative purification methods such as distillation under reduced pressure. |
| Presence of residual base or salts. | Perform a proper aqueous work-up to remove any inorganic salts. Washing the organic layer with a mild acidic solution (e.g., dilute HCl) followed by brine can help. |
Step 2: Nitration of Diethyl Fluoropropanedioate
| Issue | Potential Causes | Solutions |
| Low or No Yield of this compound | The fluorinated starting material is less reactive than diethyl propanedioate. | The electron-withdrawing fluorine atom can decrease the acidity of the alpha-proton, making deprotonation more difficult if a nitrating agent requiring an enolate is used. If using a direct nitrating agent, the fluorine may deactivate the position. Stronger nitrating agents or more forcing conditions may be required. |
| Decomposition of the starting material or product under harsh nitrating conditions. | Nitration can be a highly exothermic and oxidative process. Use a milder nitrating agent if possible (e.g., acetyl nitrate instead of fuming nitric acid/sulfuric acid). Maintain strict temperature control throughout the reaction. | |
| Formation of Unidentified Side Products | Over-nitration or side reactions involving the ester groups. | Use stoichiometric amounts of the nitrating agent. Protect the ester groups if they are found to be sensitive to the reaction conditions, although this adds extra steps to the synthesis. |
| Ring-opening or other degradation pathways. | Carefully screen different nitrating agents and reaction conditions to find a suitable protocol. Start with milder conditions and gradually increase the reactivity. | |
| Safety Concerns (e.g., Runaway Reaction) | Highly exothermic nature of the nitration reaction. | Always conduct nitration reactions with extreme caution in a well-ventilated fume hood and behind a safety shield. Use an ice bath for cooling and add the nitrating agent dropwise with careful monitoring of the internal temperature. |
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic route for this compound?
A two-step synthesis is the most plausible approach. The first step is the electrophilic fluorination of diethyl propanedioate to form diethyl fluoropropanedioate. The second step is the nitration of the resulting fluorinated ester.
Q2: Which fluorinating agent is recommended for the first step?
N-Fluorobenzenesulfonimide (NFSI) and Selectfluor® are commonly used electrophilic fluorinating agents for active methylene compounds and have been reported to give good yields for the synthesis of fluoromalonate esters.[1]
Q3: What are the challenges in the nitration of diethyl fluoropropanedioate?
The presence of the electron-withdrawing fluorine atom can deactivate the alpha-position, making it less susceptible to electrophilic attack. Additionally, nitrating conditions can be harsh and may lead to decomposition of the starting material or product. Careful optimization of the nitrating agent and reaction conditions is crucial.
Q4: How can I confirm the successful synthesis of the final product?
A combination of analytical techniques should be used for characterization. This includes Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR), mass spectrometry (MS) to confirm the molecular weight, and infrared (IR) spectroscopy to identify the functional groups.
Q5: Are there any one-pot methods available for this synthesis?
Currently, there are no well-established one-pot procedures for the synthesis of this compound. A stepwise approach is recommended to control the selectivity and minimize side reactions.
Quantitative Data Presentation
The following table summarizes reported yields for the synthesis of Diethyl fluoropropanedioate, which is the key intermediate in the proposed synthesis.
| Starting Material | Fluorinating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Diethyl propanedioate | Selectfluor® | NaH | THF | Not specified | 93 | [1] |
| Diethyl propanedioate | N-Fluorobenzenesulfonimide (NFSI) | Not specified | Not specified | Not specified | High | [1] |
| Diethyl propanedioate | Elemental Fluorine (diluted) | NaH (1 equiv.) | Acetonitrile | Not specified | 37 (mono-fluorinated), 23 (di-fluorinated) | [1] |
| Diethyl propanedioate | Elemental Fluorine (diluted) | NaH (2.25 equiv.) | Acetonitrile | Not specified | 14 (mono-fluorinated), 37 (di-fluorinated) | [1] |
Experimental Protocols
Protocol 1: Synthesis of Diethyl Fluoropropanedioate
This protocol is based on the electrophilic fluorination of diethyl propanedioate using Selectfluor®.
Materials:
-
Diethyl propanedioate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Selectfluor®
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a stirred suspension of sodium hydride (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of diethyl propanedioate (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
-
Cool the reaction mixture back to 0 °C and add Selectfluor® (1.0 eq) portion-wise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford diethyl fluoropropanedioate.
Protocol 2: Proposed Synthesis of this compound
This is a proposed protocol for the nitration of diethyl fluoropropanedioate and should be performed with extreme caution.
Materials:
-
Diethyl fluoropropanedioate
-
Fuming nitric acid (HNO₃)
-
Acetic anhydride
-
Dichloromethane
-
Ice-water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a three-necked flask equipped with a dropping funnel and a thermometer, cool a solution of acetic anhydride (2.0 eq) to 0 °C.
-
Slowly add fuming nitric acid (1.0 eq) dropwise while maintaining the temperature below 5 °C. Stir the resulting solution for 30 minutes at 0 °C to form acetyl nitrate in situ.
-
Add a solution of diethyl fluoropropanedioate (1.0 eq) in dichloromethane to the freshly prepared acetyl nitrate solution dropwise, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture slowly into a vigorously stirred beaker of ice-water.
-
Separate the organic layer and wash it sequentially with cold water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound.
Mandatory Visualization
Caption: Proposed two-step synthesis of this compound.
Caption: Troubleshooting workflow for low yield in the fluorination step.
References
Common side products in the fluorination of nitroaromatic malonates
Welcome to the technical support center for the fluorination of nitroaromatic malonates. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during this critical synthetic transformation.
Troubleshooting Guide
This guide addresses specific side products and experimental challenges observed during the fluorination of nitroaromatic malonates.
| Issue/Side Product | Potential Causes | Troubleshooting Recommendations |
| Difluorination | - Excess Fluorinating Agent: Using a significant excess of the fluorinating agent (e.g., NFSI, Selectfluor) can lead to the fluorination of the desired monofluorinated product.[1] - Strongly Basic Conditions: The use of strong bases can lead to the formation of a higher concentration of the enolate, which can react again with the fluorinating agent. - High Reaction Temperature: Elevated temperatures can increase the rate of the second fluorination. | - Stoichiometry Control: Carefully control the stoichiometry of the fluorinating agent. Start with a slight excess (e.g., 1.1 equivalents) and adjust as needed based on reaction monitoring. - Base Selection: Use a milder base or a stoichiometric amount of a strong base. Consider bases like NaH or K₂CO₃. The choice of base can be crucial in controlling the extent of difluorination. - Temperature Control: Maintain a low reaction temperature (e.g., -78 °C to 0 °C) during the addition of the fluorinating agent and the course of the reaction. |
| Transesterification | - Lewis Acid Catalysis: Certain Lewis acids, such as Ti(OⁱPr)₄, used to catalyze the fluorination can also promote transesterification if the solvent or other components contain alcohol functionalities.[1] | - Choice of Lewis Acid: Employ a sterically hindered Lewis acid, such as Ti(OᵗBu)₄, which has been shown to inhibit transesterification side reactions.[1] - Anhydrous Conditions: Ensure strictly anhydrous conditions to prevent hydrolysis of the Lewis acid and subsequent side reactions. |
| Hydrolysis & Decarboxylation | - Harsh Basic or Acidic Conditions: Prolonged exposure to strong aqueous bases or acids, especially at elevated temperatures during workup or the reaction itself, can lead to hydrolysis of the ester groups followed by decarboxylation of the resulting malonic acid.[2] | - Mild Workup: Use a mild aqueous workup, for instance, with a saturated solution of NH₄Cl or NaHCO₃. - Temperature Control during Workup: Keep the temperature low during the workup and extraction process. - Avoid Strong Acids/Bases: If possible, avoid the use of strong acids or bases in the reaction or workup. |
| Nitro Group Reduction | - Reducing Agents/Conditions: Certain reaction conditions or reagents might have reducing capabilities that can affect the nitro group. | - Choice of Reagents: Ensure that the chosen reagents and catalysts are not known to reduce nitro groups under the reaction conditions. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions. |
| Low Yield/Incomplete Conversion | - Insufficient Base: Incomplete deprotonation of the malonate will lead to low conversion. - Steric Hindrance: The nitroaromatic malonate might be sterically hindered, slowing down the reaction. - Low Reactivity of Fluorinating Agent: The chosen fluorinating agent may not be reactive enough under the selected conditions. | - Base Equivalents: Ensure at least one equivalent of a suitable base is used for complete enolate formation. - Reaction Time and Temperature: Increase the reaction time or gradually increase the temperature, while monitoring for the formation of side products. - Choice of Fluorinating Agent: Consider a more reactive fluorinating agent. For instance, Selectfluor is often considered more reactive than NFSI. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the fluorination of nitroaromatic malonates?
A1: The most frequently observed side products are the difluorinated malonate and products resulting from transesterification .[1] Depending on the reaction and workup conditions, hydrolysis of the ester groups followed by decarboxylation can also occur.[2]
Q2: How can I minimize the formation of the difluorinated side product?
A2: To minimize difluorination, it is crucial to carefully control the reaction stoichiometry, using only a slight excess of the fluorinating agent (typically 1.1 equivalents).[1] Employing a less reactive fluorinating agent or conducting the reaction at low temperatures can also favor monofluorination. The choice of base and its stoichiometry is also critical; using a stoichiometric amount of base can help prevent the formation of excess enolate that could lead to a second fluorination.
Q3: My reaction is showing signs of transesterification. What can I do?
A3: Transesterification is often catalyzed by Lewis acids used in the reaction. A study on the fluorination of malonates using Me-NFSI found that Ti(OⁱPr)₄ led to transesterification byproducts.[1] Switching to a more sterically hindered Lewis acid like Ti(OᵗBu)₄ can effectively suppress this side reaction.[1]
Q4: I am observing hydrolysis and possibly decarboxylation of my product. How can I prevent this?
A4: Hydrolysis and subsequent decarboxylation are typically caused by harsh acidic or basic conditions, especially in the presence of water and at elevated temperatures.[2] To avoid this, use mild workup procedures, such as quenching with a saturated aqueous solution of NH₄Cl or NaHCO₃, and maintain low temperatures throughout the workup and purification steps.
Q5: Does the position of the nitro group on the aromatic ring affect the reaction?
A5: Yes, the position of the electron-withdrawing nitro group can influence the acidity of the benzylic proton of the malonate. This, in turn, can affect the ease of enolate formation and the overall reaction rate. While specific studies on the direct comparison of ortho, meta, and para-nitroaromatic malonates' fluorination are not abundant in the provided results, it is a reasonable assumption that the electronic effects of the nitro group's position will play a role.
Experimental Protocols
Protocol 1: Selective Monofluorination of Diethyl 2-(4-nitrophenyl)malonate using NFSI
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Diethyl 2-(4-nitrophenyl)malonate
-
N-Fluorobenzenesulfonimide (NFSI)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of NaH (1.1 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., Argon), add a solution of diethyl 2-(4-nitrophenyl)malonate (1.0 equivalent) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes to allow for complete enolate formation.
-
Cool the reaction mixture to -78 °C.
-
Add a solution of NFSI (1.1 equivalents) in anhydrous THF dropwise.
-
Allow the reaction to stir at -78 °C and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, quench it by the slow addition of a saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature and extract with EtOAc.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Reaction Pathway for Fluorination and Side Product Formation
Caption: General reaction scheme for the fluorination of nitroaromatic malonates and the formation of common side products.
Troubleshooting Logic Flow
Caption: A flowchart to guide troubleshooting common issues in the fluorination of nitroaromatic malonates.
References
Technical Support Center: Diethyl Fluoronitromethylphosphonate Degradation Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with diethyl fluoronitromethylphosphonate. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work on its degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What are the primary known degradation pathways for diethyl fluoronitromethylphosphonate?
A1: The principal documented degradation pathway for diethyl fluoronitromethylphosphonate is base-induced decomposition. In the presence of a base, the compound decomposes to yield diethyl fluorophosphate and fluoronitromethane as the main products[1]. Other potential pathways, such as photolysis and biodegradation, have not been specifically reported for this compound but can be inferred from studies on structurally related organophosphonates.
Q2: What are the expected major products of the base-induced degradation?
A2: The major products identified from the base-catalyzed degradation of diethyl fluoronitromethylphosphonate are diethyl fluorophosphate and fluoronitromethane[1].
Q3: Is diethyl fluoronitromethylphosphonate susceptible to photolytic degradation?
A3: While specific photolysis studies on diethyl fluoronitromethylphosphonate are not available in the literature, related organophosphonates and nitroaromatic compounds are known to undergo photodegradation[2][3][4][5][6]. It is plausible that UV irradiation could induce degradation, potentially through cleavage of the P-C bond or transformation of the nitro group. Experimental validation is required to confirm this.
Q4: Can diethyl fluoronitromethylphosphonate be biodegraded?
A4: The biodegradability of diethyl fluoronitromethylphosphonate has not been explicitly studied. However, the carbon-phosphorus (C-P) bond in phosphonates is generally resistant to cleavage[7][8]. Microbial degradation of other fluorinated organic compounds often initiates at non-fluorinated sites of the molecule[9][10][11][12]. Therefore, any potential biodegradation would likely involve initial enzymatic attack on the ethyl ester groups or the nitro group, followed by further breakdown. The presence of the fluorine atom may impede microbial degradation.
Troubleshooting Guides
Troubleshooting Hydrolysis Experiments (Base-Induced Decomposition)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or slow degradation observed. | Insufficient base concentration. | Increase the molar excess of the base (e.g., sodium hydroxide, potassium carbonate) relative to the phosphonate. Monitor the pH of the reaction mixture. |
| Low reaction temperature. | Increase the reaction temperature. Note that higher temperatures will increase the reaction rate but may also lead to the formation of side products. | |
| Inappropriate solvent. | Ensure the solvent can solubilize both the phosphonate and the base. Aqueous-organic solvent mixtures may be necessary. | |
| Inconsistent reaction rates. | Poor temperature control. | Use a temperature-controlled reaction vessel (e.g., water bath, oil bath) to maintain a constant temperature. |
| Inaccurate quantification of reactants. | Prepare fresh solutions of the phosphonate and base and accurately determine their concentrations. | |
| Unexpected peaks in analytical chromatogram (e.g., GC-MS, LC-MS). | Formation of side products. | Consider the possibility of side reactions, such as hydrolysis of the ethyl ester groups. Analyze for potential byproducts like ethanol and fluoronitromethanate anion. |
| Contamination of reagents or glassware. | Use high-purity solvents and reagents. Thoroughly clean all glassware. Run a blank experiment with only the solvent and base. | |
| Difficulty in identifying degradation products. | Unsuitable analytical method. | Use a combination of analytical techniques. For example, ³¹P NMR is excellent for tracking the phosphorus-containing species[13][14][15][16]. GC-MS is suitable for volatile products like fluoronitromethane, but care must be taken as fluorinated compounds can be reactive in the GC inlet and on the column[17]. |
Troubleshooting Photolysis Experiments
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No degradation observed. | Inappropriate wavelength of UV light. | The compound may not absorb at the wavelength of the lamp used. Determine the UV-Vis absorption spectrum of diethyl fluoronitromethylphosphonate to select a suitable irradiation wavelength. |
| Low light intensity. | Increase the intensity of the UV lamp or move the sample closer to the light source. | |
| "Inner filter effect" at high concentrations. | The starting material absorbs most of the light at the surface of the solution, preventing it from penetrating the bulk. Dilute the sample. | |
| Formation of a complex mixture of products. | Multiple degradation pathways are occurring. | This is common in photolysis. Try using radical scavengers to investigate the role of specific reactive species. Vary the solvent to see if it participates in the reaction. |
| Photoreactor window becomes coated. | Polymerization or deposition of degradation products. | Clean the reactor window frequently. Consider using a flow-through photoreactor to minimize buildup. |
Troubleshooting Biodegradation Experiments
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No degradation observed. | The microbial culture used cannot metabolize the compound. | Use a mixed microbial consortium from a contaminated site as an inoculum, as it may contain adapted microorganisms. |
| The compound is toxic to the microorganisms at the tested concentration. | Perform a toxicity assay to determine the inhibitory concentration. Start with a much lower concentration of the phosphonate. | |
| Lack of essential nutrients for microbial growth. | Ensure the growth medium contains all necessary macro- and micronutrients. | |
| Inhibition of microbial growth. | Release of toxic degradation products (e.g., fluoride ions). | Fluoride ions are known to be toxic to many microorganisms[11][12]. Monitor the fluoride ion concentration in the medium. Consider using a fluoride-resistant microbial strain. |
| Drastic pH change in the medium due to degradation. | Buffer the growth medium to maintain a stable pH. |
Quantitative Data
Specific kinetic data such as reaction rates and half-lives for the degradation of diethyl fluoronitromethylphosphonate are not available in the peer-reviewed literature. The following table summarizes the known and potential degradation products.
| Degradation Pathway | Reactant | Major Products | Minor/Potential Products | Kinetic Data (Half-life, t½) |
| Base-Induced Decomposition | Diethyl fluoronitromethylphosphonate | Diethyl fluorophosphate[1], Fluoronitromethane[1] | Not reported | Not available for this specific compound. |
| Photolysis (Hypothetical) | Diethyl fluoronitromethylphosphonate | Not determined | Could include products from P-C bond cleavage, de-esterification, and nitro group reduction. | Not available. For comparison, the photolysis half-life of some organophosphate pesticides can range from hours to days[6][18][19]. |
| Biodegradation (Hypothetical) | Diethyl fluoronitromethylphosphonate | Not determined | Could include monoethyl fluoronitromethylphosphonate, fluoronitromethylphosphonic acid, fluoride ions. | Not available. The C-P bond is generally highly resistant to biodegradation[7][8]. |
Experimental Protocols
Protocol for Base-Induced Degradation (Hydrolysis)
This protocol is a general guideline and should be optimized for specific experimental needs.
-
Preparation of Reactants:
-
Prepare a stock solution of diethyl fluoronitromethylphosphonate in a suitable solvent (e.g., acetonitrile, dioxane).
-
Prepare an aqueous solution of a base (e.g., 1 M NaOH).
-
-
Reaction Setup:
-
In a temperature-controlled reaction vessel, add the solvent and the diethyl fluoronitromethylphosphonate stock solution to achieve the desired starting concentration.
-
Allow the solution to equilibrate to the desired reaction temperature (e.g., 25°C, 50°C).
-
Initiate the reaction by adding the base solution.
-
-
Sampling and Analysis:
-
At predetermined time intervals, withdraw aliquots from the reaction mixture.
-
Immediately quench the reaction in the aliquot by neutralizing the base with an acid (e.g., HCl) to prevent further degradation.
-
Analyze the quenched aliquots using appropriate analytical methods (e.g., ³¹P NMR, GC-MS, LC-MS) to determine the concentration of the parent compound and the formation of degradation products.
-
-
Data Analysis:
-
Plot the concentration of diethyl fluoronitromethylphosphonate versus time.
-
Determine the reaction order and calculate the rate constant and half-life of the degradation.
-
General Protocol for Photolysis Study
-
Preparation of Solution:
-
Prepare a solution of diethyl fluoronitromethylphosphonate in a photolysis-grade solvent (e.g., water, acetonitrile) in a quartz reaction vessel.
-
-
Experimental Setup:
-
Place the reaction vessel in a photoreactor equipped with a UV lamp of a specific wavelength (e.g., 254 nm, 300 nm).
-
Maintain a constant temperature using a cooling system.
-
Include a dark control (the reaction vessel wrapped in aluminum foil) to account for any non-photolytic degradation.
-
-
Irradiation and Sampling:
-
Turn on the UV lamp to start the photolysis.
-
At selected time points, collect samples from the irradiated solution and the dark control.
-
-
Analysis:
-
Analyze the samples to quantify the remaining concentration of diethyl fluoronitromethylphosphonate and identify any photoproducts.
-
General Protocol for Biodegradation Screening
-
Preparation of Culture Medium:
-
Prepare a minimal salts medium with diethyl fluoronitromethylphosphonate as the sole phosphorus or carbon source.
-
Dispense the medium into sterile flasks.
-
-
Inoculation:
-
Inoculate the flasks with a microbial culture (e.g., a pure strain or a mixed consortium from environmental samples).
-
Include a sterile control (no inoculum) and a positive control (with a readily biodegradable phosphorus/carbon source like phosphate/glucose).
-
-
Incubation:
-
Incubate the flasks under appropriate conditions (e.g., 30°C, 150 rpm).
-
-
Monitoring and Analysis:
-
Monitor microbial growth over time by measuring optical density (OD₆₀₀).
-
At different time points, collect samples and analyze for the disappearance of the parent compound and the appearance of degradation products and fluoride ions.
-
Visualizations
Caption: Base-induced degradation of diethyl fluoronitromethylphosphonate.
Caption: A generalized workflow for studying chemical degradation kinetics.
References
- 1. tandfonline.com [tandfonline.com]
- 2. scholars.northwestern.edu [scholars.northwestern.edu]
- 3. researchgate.net [researchgate.net]
- 4. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 7. The Microbial Degradation of Natural and Anthropogenic Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. protein.bio.msu.ru [protein.bio.msu.ru]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 11. Phenotypic Plasticity During Organofluorine Degradation Revealed by Adaptive Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The link between ancient microbial fluoride resistance mechanisms and bioengineering organofluorine degradation or synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ³¹P-NMR evaluation of organophosphorus pesticides degradation through metal ion promoted hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. files.core.ac.uk [files.core.ac.uk]
Safe handling and storage of diethyl fluoromalonate
This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and storage of diethyl fluoromalonate.
Frequently Asked Questions (FAQs)
Q1: What is diethyl fluoromalonate and what are its primary applications?
A1: Diethyl fluoromalonate (CAS No. 685-88-1) is a fluorinated organic compound used as a versatile intermediate in organic synthesis.[1] Its unique structure makes it a valuable building block in the pharmaceutical and agrochemical industries for synthesizing novel compounds with enhanced biological activity.[1] It is also used in the creation of specialty fine chemicals.[1]
Q2: What are the main hazards associated with diethyl fluoromalonate?
A2: Diethyl fluoromalonate is a combustible liquid that can cause severe skin burns and serious eye damage.[2][3] It may also cause respiratory irritation.[2] It is classified as a lachrymator, meaning it can induce tearing.[2][4] Upon combustion, it can produce hazardous decomposition products such as carbon oxides and hydrogen fluoride.[2]
Q3: What personal protective equipment (PPE) is required when handling diethyl fluoromalonate?
A3: When handling diethyl fluoromalonate, it is crucial to wear appropriate personal protective equipment to prevent exposure. This includes:
-
Eye/Face Protection: Chemical safety goggles or a face shield.[2]
-
Hand Protection: Chemical-resistant gloves.[2]
-
Skin and Body Protection: A lab coat or other suitable protective clothing.[2]
-
Respiratory Protection: In case of inadequate ventilation, a respirator should be worn.[2]
Q4: How should diethyl fluoromalonate be stored?
A4: Diethyl fluoromalonate should be stored in a dry, cool, and well-ventilated area in a tightly closed container.[2][4] It is sensitive to moisture and should be kept under an inert gas.[2] Keep it away from ignition sources, strong bases, and strong oxidizing agents.[2]
Q5: What should I do in case of a spill?
A5: For a small spill, absorb it with a dry chemical absorbent. For a large spill, dike the area and use a pump or vacuum to collect the material, followed by absorption of the remainder.[2] Use non-sparking, explosion-proof equipment.[2] Ensure the area is well-ventilated.[2] All contaminated materials should be placed in a suitable container for disposal.[2]
Q6: What are the proper disposal methods for diethyl fluoromalonate waste?
A6: Diethyl fluoromalonate waste should be disposed of in accordance with local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service.[2] The material may be removed to an authorized incinerator equipped with an afterburner and a flue gas scrubber.[2]
Troubleshooting Guide
Scenario 1: I accidentally splashed a small amount of diethyl fluoromalonate on my gloved hand.
-
Action: Immediately remove the contaminated glove and wash your hands thoroughly with soap and water.[2] Observe the skin for any signs of irritation. Even if no irritation is immediately apparent, it is good practice to wash the affected area.
Scenario 2: While working in the fume hood, I noticed a strong, irritating odor that I suspect is diethyl fluoromalonate vapor.
-
Action:
-
Ensure the fume hood sash is at the proper working height to maximize containment.
-
Check for any open containers or spills within the hood.
-
If the odor persists, and you suspect a leak or significant vapor release, evacuate the immediate area and inform your supervisor or safety officer. Do not re-enter until the area has been assessed and deemed safe.
-
Scenario 3: I am setting up a reaction and am unsure about the compatibility of diethyl fluoromalonate with a specific reagent.
-
Action: Consult the Safety Data Sheet (SDS) for diethyl fluoromalonate, specifically the section on "Reactivity and Stability" or "Incompatible Materials." Diethyl fluoromalonate is incompatible with strong bases and strong oxidizing agents.[2] If you are still uncertain, consult with a more experienced colleague, your principal investigator, or your institution's chemical safety officer before proceeding.
Scenario 4: After my experiment, I have a small amount of unreacted diethyl fluoromalonate. Can I neutralize it myself for disposal?
-
Action: It is not recommended to attempt to neutralize chemical waste unless you are following a specifically approved and documented procedure for your institution. Waste disposal should be handled by trained personnel. Collect the unreacted diethyl fluoromalonate in a properly labeled waste container and follow your institution's guidelines for hazardous waste pickup.
Quantitative Data
| Property | Value |
| Molecular Formula | C7H11FO4 |
| Molecular Weight | 178.16 g/mol |
| Appearance | Clear colorless to pale yellow liquid[5] |
| Boiling Point | 121-122 °C at 30 mm Hg |
| Density | 1.129 g/mL at 25 °C |
| Flash Point | 62 °C (143.6 °F) |
| Solubility | Soluble in organic solvents like ethanol and acetone; limited solubility in water.[1] |
| Refractive Index | n20/D 1.407 |
Experimental Protocols & Workflows
General Synthesis of Diethyl Fluoromalonate
This protocol is a general example of a synthetic route to produce diethyl fluoromalonate.
Materials:
-
Diethyl malonate
-
Iodosylbenzene (PhIO)
-
Triethylamine pentahydrogen fluoride salt (Et3N·5HF)
-
1,2-dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Dichloromethane (CH2Cl2)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Teflon test tube or appropriate reaction vessel
-
Stirring apparatus
-
Heating apparatus (e.g., oil bath)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and dichloromethane for elution
Procedure:
-
In a Teflon test tube, combine iodosylbenzene (2.5 mmol) and triethylamine pentahydrogen fluoride salt (4.0 mmol) in 1,2-dichloroethane (1 mL).[1]
-
Stir the mixture at room temperature for 15 minutes.[1]
-
Add diethyl malonate (1.0 mmol) and an additional 1 mL of 1,2-dichloroethane to the reaction mixture.[1]
-
Seal the test tube and heat the reaction at 70°C for 24 hours with stirring.[1]
-
After cooling to room temperature, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.[1]
-
Extract the product with dichloromethane (3 x 10 mL).[1]
-
Combine the organic layers and wash with brine (20 mL).[1]
-
Dry the organic layer over anhydrous sodium sulfate.[1]
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.[1]
-
Purify the crude product by silica gel column chromatography using a hexane-dichloromethane eluent system to yield pure diethyl fluoromalonate.[1]
Visual Guides
References
Technical Support Center: Optimizing Fluorination Reactions with Selectfluor
Welcome to the technical support center for Selectfluor-mediated fluorination. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to optimize your fluorination experiments.
Frequently Asked Questions (FAQs)
Q1: What is Selectfluor and how does it work?
Selectfluor, or F-TEDA-BF4, is an electrophilic fluorinating agent.[1] It is a stable, crystalline solid that serves as a source of "electrophilic fluorine" (F+), making it a safer and easier-to-handle alternative to hazardous reagents like gaseous fluorine.[1][2] The reaction mechanism generally involves the attack of an electron-rich substrate on the electrophilic fluorine atom of Selectfluor.[3] For substrates like ketones, this often proceeds through an enol or enolate intermediate.[4][5]
Q2: What solvents are compatible with Selectfluor?
Acetonitrile (MeCN) is the most commonly used solvent for Selectfluor reactions.[4][6] Other polar solvents such as water, dimethylformamide (DMF), and nitromethane are also suitable.[1][6] However, caution is advised as Selectfluor can react exothermically with certain solvents like DMF, pyridine, and DMSO.[7] Always check for solvent compatibility before setting up a reaction. Some reactions can even be performed in aqueous media or under solvent-free conditions.[7][8][9]
Q3: What are the typical reaction conditions for a Selectfluor fluorination?
Reaction conditions can vary widely depending on the substrate. Temperatures can range from room temperature to reflux.[4] Reaction times can be anywhere from a few minutes to 96 hours.[4] The stoichiometry of Selectfluor is typically between 1.0 and 2.5 equivalents relative to the substrate.[10][11] Catalysts, such as copper salts or photoredox catalysts, may be required for certain transformations.[8][10]
Q4: Can Selectfluor be used for reactions other than fluorination?
Yes, Selectfluor is also a strong oxidizing agent and can be used in a variety of "fluorine-free" transformations.[1][6] These include the oxidation of alcohols and phenols, and as a mediator in oxidative halogenations (iodination, bromination, chlorination).[1][6][12]
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Low Substrate Reactivity | For ketones and other carbonyl compounds, reactivity is often dependent on the formation of the enol or enolate.[5] Consider adding a mild base or using a co-solvent system that promotes enolization. For less reactive arenes, a catalyst or harsher reaction conditions (e.g., higher temperature) may be necessary.[12] |
| Incorrect Solvent | The choice of solvent can significantly impact the reaction.[13] Ensure the solvent is compatible and appropriate for your substrate. Acetonitrile is a good starting point for many reactions.[4][6] |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress by TLC or NMR. If the reaction is sluggish, consider increasing the temperature or extending the reaction time.[4][11] |
| Decomposition of Selectfluor | Selectfluor is generally stable, but can be sensitive to moisture under certain conditions.[14] Ensure you are using a dry solvent and a properly stored reagent. |
| Sub-optimal Stoichiometry | The ratio of Selectfluor to the substrate is crucial. A 1:1 stoichiometry may not be sufficient. Try increasing the equivalents of Selectfluor incrementally (e.g., 1.2, 1.5, or 2.0 eq).[10][11] |
Issue 2: Formation of Side Products
| Possible Cause | Suggested Solution |
| Over-fluorination (Difluorination) | This is common with highly activated substrates like 1,3-dicarbonyl compounds.[9] Carefully control the stoichiometry of Selectfluor; using a slight excess or a 1:1 ratio can favor monofluorination.[9] Lowering the reaction temperature can also improve selectivity. |
| Oxidation of the Substrate | Selectfluor is a potent oxidant.[1][6] If you observe oxidation byproducts, try running the reaction at a lower temperature or for a shorter duration. |
| Solvent Participation | In some cases, the solvent can participate in the reaction. For example, in the presence of water or alcohols, hydroxy- or alkoxy-fluorination may occur.[15] If this is not desired, use an anhydrous, non-nucleophilic solvent. |
| Chlorination of Arenes | When fluorinating arenes, especially in the presence of chloride ions (e.g., from an API hydrochloride salt), competitive chlorination can occur.[16][17] This happens via a chlorine-for-fluorine exchange on the Selectfluor reagent. To avoid this, ensure the reaction is free of chloride sources. |
Experimental Protocols
Protocol 1: General Procedure for the α-Fluorination of a Ketone
This protocol is a general guideline for the monofluorination of a simple ketone.
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the ketone substrate (1.0 eq) in anhydrous acetonitrile.
-
Reagent Addition: To the stirring solution, add Selectfluor (1.1 - 1.5 eq) portion-wise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux, while monitoring the progress by TLC or 1H NMR. Reaction times can vary from 1 to 48 hours.[4]
-
Workup: Once the reaction is complete, quench the reaction by adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Protocol 2: Copper-Catalyzed Fluorination of an Unactivated C(sp3)-H Bond
This protocol is adapted for the site-selective fluorination of ketones at unactivated C-H bonds.[10]
-
Preparation: To a reaction vessel, add the ketone substrate (1.0 eq), a copper(I) salt (e.g., CuTc, 10 mol%), and an inorganic base (e.g., Na2CO3, 2.5 eq).
-
Reagent Addition: Add Selectfluor (2.5 eq) and the desired solvent (e.g., acetonitrile).
-
Reaction: Stir the mixture at the optimized temperature (e.g., 60 °C) for the required time (e.g., 24 hours). Monitor the reaction by TLC or NMR.
-
Workup: After completion, cool the reaction to room temperature and filter through a pad of celite. Wash the filter cake with an appropriate solvent.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography.
Visualizing Workflows and Logic
General Experimental Workflow for Selectfluor Fluorination
References
- 1. SelectFluor - Enamine [enamine.net]
- 2. researchgate.net [researchgate.net]
- 3. Selectfluor - Wikipedia [en.wikipedia.org]
- 4. scispace.com [scispace.com]
- 5. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 6. Recent Advances in the Application of SelectfluorTMF-TEDA-BF4 as a Versatile Mediator or Catalyst in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 8. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]
- 9. Fluoroketone and fluoroaldehyde synthesis by fluorination [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Oxidative fluorination with Selectfluor: A convenient procedure for preparing hypervalent iodine(V) fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selectfluor-promoted electrophilic aromatic halogenation: a general strategy for iodination and bromination via oxidative halide activation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A quantitative reactivity scale for electrophilic fluorinating reagents - Chemical Science (RSC Publishing) DOI:10.1039/C8SC03596B [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Selectfluor-Mediated Chlorination and Fluorination of Arenes: Late-Stage Functionalization of APIs and Its Biological Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yields in Nucleophilic Substitution Reactions
Welcome to the technical support center for nucleophilic substitution reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address common issues leading to low yields.
Frequently Asked Questions (FAQs)
Q1: My nucleophilic substitution reaction is giving a very low yield. What are the most common factors I should investigate?
Low yields in nucleophilic substitution reactions can stem from several factors related to the substrate, nucleophile, leaving group, and reaction conditions. The primary aspects to evaluate are:
-
Substrate Structure: Steric hindrance around the reaction center can significantly slow down or prevent SN2 reactions.[1][2][3][4] For SN1 reactions, the stability of the carbocation intermediate is crucial.[5][6][7][8]
-
Nucleophile Strength and Concentration: A weak or low-concentration nucleophile can lead to a slow reaction rate, particularly in SN2 reactions.[5][9][10][11]
-
Leaving Group Ability: A poor leaving group will slow down both SN1 and SN2 reactions as the carbon-leaving group bond must be broken.[5][12][13][14]
-
Solvent Choice: The polarity and protic/aprotic nature of the solvent play a critical role in stabilizing intermediates and solvating the nucleophile, thereby influencing the reaction pathway and rate.[15][16][17][18]
-
Reaction Temperature: Higher temperatures can favor elimination side reactions over substitution.[19]
-
Side Reactions: Elimination reactions (E1 and E2) are common competing pathways, especially with sterically hindered substrates or strong, bulky bases.
Q2: How does the structure of my substrate affect the reaction outcome?
The structure of the alkyl halide (substrate) is a critical determinant of whether the reaction proceeds via an SN1 or SN2 mechanism, and its overall success.
-
SN2 Reactions: These reactions are highly sensitive to steric hindrance.[1][4][20] As the number of alkyl groups on the carbon bearing the leaving group increases, the backside attack by the nucleophile becomes more difficult.[1][4]
-
SN1 Reactions: These reactions proceed through a carbocation intermediate. The stability of this intermediate is the key factor.
-
Tertiary Halides: React fastest in SN1 reactions because they form the most stable tertiary carbocations.[6][7]
-
Secondary Halides: Can undergo SN1 reactions, but carbocation rearrangements are possible.
-
Primary and Methyl Halides: Do not typically react via SN1 as they would form highly unstable carbocations.[8]
-
Q3: I suspect my leaving group is the issue. What constitutes a good leaving group?
A good leaving group is a species that is stable on its own after detaching from the substrate.[5] The key principle is that weaker bases are better leaving groups .[10][12][14] This is because weak bases are less likely to donate their electrons and are more stable with a negative charge.
The ability of a leaving group can be correlated with the pKa of its conjugate acid. The stronger the conjugate acid, the weaker the base, and the better the leaving group.
| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Leaving Group Ability |
| I⁻ (Iodide) | HI | -10 | Excellent |
| Br⁻ (Bromide) | HBr | -9 | Very Good |
| H₂O (Water) | H₃O⁺ | -1.7 | Good |
| Cl⁻ (Chloride) | HCl | -7 | Good |
| TsO⁻ (Tosylate) | TsOH | -2.8 | Excellent |
| MsO⁻ (Mesylate) | MsOH | -1.9 | Excellent |
| F⁻ (Fluoride) | HF | 3.2 | Poor |
| OH⁻ (Hydroxide) | H₂O | 15.7 | Very Poor |
| NH₂⁻ (Amide) | NH₃ | 38 | Very Poor |
Q4: Can the choice of solvent really make that much of a difference?
Absolutely. The solvent has a profound effect on the reaction rate and mechanism.
-
Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents have O-H or N-H bonds and can form hydrogen bonds.
-
They are ideal for SN1 reactions because they can stabilize the carbocation intermediate and solvate the leaving group, facilitating its departure.[14][15][16][22]
-
They hinder SN2 reactions by forming a "solvent cage" around the nucleophile through hydrogen bonding, which lowers its energy and reactivity.[4][21]
-
-
Polar Aprotic Solvents (e.g., acetone, DMSO, DMF, acetonitrile): These solvents are polar but lack O-H or N-H bonds.
-
They are the best choice for SN2 reactions .[9][17] They can dissolve the ionic nucleophile but do not strongly solvate the anion, leaving it "naked" and highly reactive.[16][17]
-
They are generally not used for SN1 reactions as they are less effective at stabilizing the carbocation intermediate compared to polar protic solvents.[22]
-
Q5: My reaction is producing a significant amount of an alkene. What is happening and how can I fix it?
The formation of an alkene indicates that an elimination reaction (E1 or E2) is competing with the desired substitution reaction. This is a very common side reaction.
-
Factors Favoring Elimination:
-
Strong, bulky bases: Sterically hindered bases like potassium tert-butoxide favor elimination over substitution.
-
High temperatures: Elimination reactions are entropically favored and are generally promoted by higher temperatures.[19]
-
Sterically hindered substrates: For secondary and tertiary substrates, elimination can become the major pathway.
-
-
How to Minimize Elimination:
-
Use a less sterically hindered, strong nucleophile that is a weak base. For example, I⁻, Br⁻, CN⁻, or N₃⁻.
-
Lower the reaction temperature.
-
For SN1 reactions, use a non-basic nucleophile. [9]
-
Troubleshooting Guide
Problem: Low or no product formation.
Below is a workflow to diagnose the potential cause of low yield in your nucleophilic substitution reaction.
Caption: Troubleshooting workflow for low yields.
Experimental Protocols
General Protocol for a Small-Scale SN2 Reaction:
This protocol outlines the synthesis of an ether via the Williamson ether synthesis, a classic SN2 reaction.
Reaction: Sodium ethoxide with 1-bromobutane in DMSO.
-
Reagent Preparation:
-
Under an inert atmosphere (e.g., nitrogen or argon), add 60 mg of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 mmol) to a dry 25 mL round-bottom flask equipped with a magnetic stir bar.
-
Wash the NaH twice with 2 mL of dry hexanes to remove the mineral oil, carefully decanting the hexanes each time.
-
Add 5 mL of dry dimethyl sulfoxide (DMSO).
-
While stirring, slowly add 0.088 mL of absolute ethanol (1.5 mmol) dropwise using a syringe. Hydrogen gas will evolve. Stir until the gas evolution ceases (approximately 15-20 minutes).
-
-
Reaction Execution:
-
To the solution of sodium ethoxide, add 0.14 mL of 1-bromobutane (1.3 mmol) dropwise via syringe.
-
Heat the reaction mixture to 50 °C using an oil bath and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Allow the reaction to cool to room temperature.
-
Quench the reaction by slowly adding 10 mL of deionized water.
-
Transfer the mixture to a separatory funnel and extract with 2 x 15 mL of diethyl ether.
-
Combine the organic layers and wash with 10 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by fractional distillation or column chromatography if necessary.
-
Visualizing Reaction Mechanisms
Understanding the underlying mechanism is key to troubleshooting.
SN1 vs. SN2 Deciding Factors:
Caption: Factors influencing the SN1 vs. SN2 pathway.
SN2 Reaction Pathway:
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Factors Affecting SN1 and SN2: Nature of the Substrate, Nucleophile, Solvent, Leaving Group Ability, Difference Between SN1 and SN2 in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. byjus.com [byjus.com]
- 11. psiberg.com [psiberg.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. purechemistry.org [purechemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. quora.com [quora.com]
- 16. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. users.wfu.edu [users.wfu.edu]
- 19. 9.2. Common nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 20. quora.com [quora.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Column Chromatography for Fluorinated Compound Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of fluorinated compounds via column chromatography.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of fluorinated compounds.
Issue: Poor Peak Shape (Tailing or Fronting)
Q1: My fluorinated compound is showing significant peak tailing on a standard C18 column. What could be the cause and how can I fix it?
A1: Peak tailing for fluorinated compounds on reversed-phase columns is a common issue. It can be caused by several factors:
-
Secondary Interactions: Unwanted interactions between the analyte and residual silanol groups on the silica-based stationary phase can lead to tailing.
-
Mass Overload: Injecting too much sample onto the column can saturate the stationary phase, resulting in broadened and tailing peaks.[1]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of your compound, leading to secondary interactions with the stationary phase.
Troubleshooting Steps:
-
Optimize Mobile Phase pH: Adjust the mobile phase pH to be at least 2 pH units away from the pKa of your analyte to ensure it is in a single ionic form. For basic compounds, a higher pH may be beneficial, while acidic compounds may require a lower pH.
-
Reduce Sample Load: Decrease the amount of sample injected onto the column to see if the peak shape improves. If it does, you were likely overloading the column.
-
Use a Different Stationary Phase: Consider using a fluorinated stationary phase (e.g., Pentafluorophenyl (PFP)) which can offer different selectivity and reduce secondary interactions.[2] End-capped columns are also designed to minimize interactions with residual silanols.
-
Add an Ion-Pairing Agent: For ionic fluorinated compounds, adding an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase can improve peak shape.
Q2: I am observing peak fronting for my fluorinated analyte. What is the likely cause?
A2: Peak fronting is often a result of sample overload or poor solubility of the analyte in the mobile phase.[1] When the sample is not fully dissolved in the mobile phase at the point of injection, it can lead to a non-ideal interaction with the stationary phase. To address this, try dissolving your sample in a solvent that is weaker than your mobile phase and ensure complete dissolution before injection.
Issue: Compound Elution Problems
Q3: My highly fluorinated compound is not eluting from a standard C18 column, even with a high percentage of organic solvent.
A3: Highly fluorinated compounds can exhibit strong hydrophobic and sometimes "fluorophilic" interactions, leading to very strong retention on traditional reversed-phase columns.
Troubleshooting Steps:
-
Switch to a Fluorinated Stationary Phase: Fluorinated stationary phases (e.g., PFP, TDF, FCM) are specifically designed for the separation of fluorinated compounds and can provide better elution profiles.[3] These phases offer different retention mechanisms, including dipole-dipole and π-π interactions, which can be more effective for eluting highly fluorinated molecules.[4]
-
Employ "Hetero-Pairing": Use a standard C8 or C18 column with a fluorinated eluent, such as trifluoroethanol (TFE).[5][6] This "hetero-pairing" can alter the selectivity and facilitate the elution of fluorinated compounds.
-
Increase Elution Strength: If you are already using a high percentage of a standard organic solvent like acetonitrile or methanol, consider switching to a stronger solvent like isopropanol or using a gradient with a higher final concentration of the organic modifier.
Q4: My fluorinated compound is eluting too quickly with no retention on a C18 column.
A4: This can happen if your fluorinated compound is highly polar or if the mobile phase is too strong.
Troubleshooting Steps:
-
Decrease Mobile Phase Strength: Reduce the percentage of the organic solvent in your mobile phase to increase retention.
-
Use a More Retentive Stationary Phase: A column with a higher carbon load (e.g., a different brand of C18) or a longer alkyl chain might provide more retention.
-
Consider HILIC Chromatography: For very polar fluorinated compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) may be a more suitable technique.
Issue: Poor Resolution and Separation
Q5: I am struggling to separate my fluorinated compound from a non-fluorinated impurity.
A5: The unique properties of fluorinated compounds can be leveraged to achieve separation from their non-fluorinated counterparts.
Troubleshooting Steps:
-
Utilize a Fluorinated Stationary Phase: These phases will preferentially retain fluorinated compounds, allowing for their separation from non-fluorinated impurities.[2]
-
Employ a Fluorinated Eluent: Using a fluorinated eluent with a standard C8 or C18 column can enhance the separation.[5][6]
-
Optimize the Mobile Phase: Fine-tuning the organic solvent composition and gradient can improve resolution. The separation of fluorinated compounds is often dependent on the fluorine content percentage rather than the absolute number of fluorine atoms.[5][6]
Frequently Asked Questions (FAQs)
Q6: What is the best type of column to use for purifying fluorinated compounds?
A6: The choice of column depends on the specific properties of your fluorinated compound.
-
For highly fluorinated compounds or for separating from non-fluorinated impurities: Fluorinated stationary phases like Pentafluorophenyl (PFP), Tridecafluoro (TDF), or Fluorochrom (FCM) are often the best choice.[3] They offer unique selectivity based on interactions with the fluorine atoms.
-
For moderately fluorinated compounds: Standard C8 or C18 columns can be effective, especially when paired with a fluorinated eluent like trifluoroethanol (TFE).[5][6] This "hetero-pairing" approach can provide optimal separation.[5][6]
Q7: How does the fluorine content of a molecule affect its retention in column chromatography?
A7: The retention of fluorinated compounds is often more dependent on the overall fluorine content percentage of the molecule rather than the absolute number of fluorine atoms.[5][6] Generally, a higher fluorine content leads to stronger interactions with fluorinated stationary phases.
Q8: Can I use normal-phase chromatography for fluorinated compounds?
A8: Yes, normal-phase chromatography can be used, particularly for less polar fluorinated compounds. However, reversed-phase chromatography with either standard or fluorinated stationary phases is more common.
Q9: What are some common mobile phases for purifying fluorinated compounds?
A9:
-
Reversed-Phase (Standard Columns): Mixtures of water or buffer with acetonitrile, methanol, or ethanol are common. The addition of trifluoroethanol (TFE) to the mobile phase can significantly improve the separation of fluorinated compounds on standard C8 or C18 columns.[5][6]
-
Reversed-Phase (Fluorinated Columns): The same mobile phases as for standard columns can be used. The choice of organic solvent can influence the elution order.[7]
-
Normal-Phase: Non-polar solvents like hexanes or heptane mixed with a more polar solvent like ethyl acetate or isopropanol are typically used.
Q10: How can I detect my fluorinated compound during column chromatography?
A10:
-
UV Detection: If your compound has a chromophore, UV detection is the most common method.
-
Mass Spectrometry (MS): LC-MS is a powerful tool for both detection and identification.
-
Evaporative Light Scattering Detector (ELSD): This can be used for compounds that lack a UV chromophore.
-
Indirect Detection: For per- and polyfluoroalkyl substances (PFAS), techniques like HPLC coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS/MS) can be used for fluorine-specific detection.[8] Fluorescence detection after derivatization is another option.[9][10]
Data Presentation
Table 1: Typical Loading Capacities for C18 Columns
| Chromatography Mode | Typical Loading Capacity (% of Sorbent Weight) | Notes |
| Reversed-Phase Flash Chromatography | 0.1 - 2% | Lower capacity due to the nature of the technique. |
| Preparative HPLC | 1 - 10% | Sample and matrix dependent. Can be lower for more hydrophobic compounds.[8] |
Table 2: Recovery of [¹⁸F]Fluoride from a C18 Column at Different pH Values
| Mobile Phase pH | Average Recovery (%) |
| 2 | 42.4 |
| 3 | 72.2 |
| 4 | 92.2 |
| 5 | 93.4 |
| 7.3 | 95.7 |
| 9 | 95.2 |
Data adapted from a study on the retention of [¹⁸F]fluoride on a Waters XBridge C18 column.[11]
Experimental Protocols
Protocol 1: Preparative HPLC Purification of a Fluorinated Peptide
This protocol is a general guideline for the purification of a synthetic fluorinated peptide using preparative reversed-phase HPLC.
1. Materials and Equipment:
-
Preparative HPLC system with a UV detector
-
Preparative C8 or C18 column (e.g., Zorbax C8, 21.2 x 250 mm, 5 µm)[5]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile
-
Crude fluorinated peptide sample, dissolved in a minimal amount of Mobile Phase A or a compatible solvent.
2. Method:
-
Column Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 5 column volumes at a flow rate appropriate for the column size (e.g., 10-20 mL/min for a 21.2 mm ID column).
-
Sample Injection: Inject the dissolved crude peptide sample onto the equilibrated column.
-
Gradient Elution: Run a linear gradient to elute the peptide. A typical gradient might be from 5% to 65% Mobile Phase B over 60 minutes. The optimal gradient will depend on the hydrophobicity of the peptide and may need to be optimized.
-
Detection: Monitor the elution profile at 210-230 nm.
-
Fraction Collection: Collect fractions corresponding to the major peaks.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide.
Protocol 2: Flash Chromatography of a Fluorinated Small Molecule
This protocol provides a general procedure for the purification of a fluorinated small molecule using flash chromatography.
1. Materials and Equipment:
-
Flash chromatography system or glass column
-
Silica gel (for normal phase) or C18 silica (for reversed-phase)
-
Solvents for mobile phase (e.g., hexanes/ethyl acetate for normal phase; water/acetonitrile for reversed-phase)
-
Crude fluorinated compound
2. Method:
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine a suitable solvent system. For normal-phase, aim for an Rf value of 0.2-0.3 for the desired compound.[12]
-
Column Packing:
-
Dry Packing (Normal Phase): Add dry silica gel to the column, tap to settle, and then wet the silica with the initial mobile phase.
-
Slurry Packing: Mix the silica gel with the mobile phase to form a slurry and pour it into the column.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude sample in a minimal amount of the mobile phase (or a weaker solvent) and carefully apply it to the top of the column bed.
-
Dry Loading: Adsorb the crude sample onto a small amount of silica gel by dissolving the sample in a suitable solvent, adding the silica, and evaporating the solvent. Carefully add the dry, sample-adsorbed silica to the top of the column.
-
-
Elution: Begin elution with the chosen solvent system. For more complex mixtures, a gradient elution (gradually increasing the polarity of the mobile phase) can be used.[13]
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the fractions containing the pure product and evaporate the solvent.
Visualizations
References
- 1. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. The Effect of Column and Eluent Fluorination on the Retention and Separation of non-Fluorinated Amino Acids and Proteins by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 5. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. support.waters.com [support.waters.com]
- 7. uhplcs.com [uhplcs.com]
- 8. researchgate.net [researchgate.net]
- 9. selekt.biotage.com [selekt.biotage.com]
- 10. hplc.eu [hplc.eu]
- 11. Retention of [(18)F]fluoride on reversed phase HPLC columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chromatography [chem.rochester.edu]
- 13. Purification [chem.rochester.edu]
Technical Support Center: Thermal Stability of Nitro Compounds
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the decomposition of nitro compounds during heating. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Troubleshooting Guide
This guide addresses specific problems that may arise when working with nitro compounds at elevated temperatures.
Issue 1: The reaction mixture darkens or turns brown/black upon heating.
-
Possible Cause A: Thermal Decomposition. The nitro compound may be decomposing, a process often accompanied by the release of nitrogen oxides (e.g., brown NO₂ gas) and the formation of dark, tar-like byproducts. Pure organic nitro compounds can decompose violently at high temperatures.[1][2]
-
Possible Cause B: Oxidation Side-Reactions. Nitrating mixtures are not only nitrating agents but also strong oxidants, especially at elevated temperatures.[3] This can lead to the oxidation of the substrate or solvent, resulting in discoloration.
-
Possible Cause C: Impurities. The presence of impurities can significantly lower the thermal stability of nitro compounds.[1][2][4] Contaminants such as residual acids (sulfuric acid, nitric acid), bases, or metal oxides can catalyze decomposition.[1] Even small amounts of a less stable nitro-containing impurity can trigger the decomposition of the bulk material through cross-catalyzed autocatalysis.[4]
-
Solutions:
-
Lower the Temperature: Operate at the lowest possible temperature required for the reaction to proceed.
-
Ensure Purity: Use highly purified reagents and solvents. Perform thermal stability testing on samples with impurity profiles representative of the actual process.[4]
-
Use a Stabilizer: Introduce a stabilizer to scavenge catalytic decomposition products like nitrogen oxides. Common stabilizers include aromatic amines (e.g., diphenylamine) and urea derivatives.[5]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.
-
Issue 2: Unexpected byproducts are observed, suggesting the nitro group is not stable.
-
Possible Cause A: Autocatalytic Decomposition. The decomposition of nitro compounds can be autocatalytic, meaning the products of the decomposition accelerate further decomposition.[5][6] This can lead to a runaway reaction if not controlled.
-
Possible Cause B: Unintended Hydrogenation. If using a hydrogenation catalyst (e.g., Raney Nickel, Pd/C) for another functional group in the molecule, the nitro group can also be reduced.[1] Contamination with such catalysts can lower the thermal stability of the nitro compound to the process temperature.[1]
-
Possible Cause C: Intramolecular Reactions. The position and type of other substituents on an aromatic ring can influence the thermal stability of the nitro group.[1] For example, an ortho-substituent can introduce a new decomposition pathway.
-
Solutions:
-
Add Stabilizers: Stabilizers work by reacting with the nitrogen oxide radicals released during the initial cleavage of the O-NO₂ bond, thus interrupting the autocatalytic cycle.[7]
-
Careful Selection of Reagents: When performing other transformations on a nitro-containing molecule, choose reagents that are compatible with the nitro group at the required reaction temperature.
-
Process Hazard Review: For nitration reactions that produce "heavies" (high-boiling, often tarry residues), these should not be allowed to accumulate as they can be highly contaminated and thermally unstable.[1]
-
Issue 3: Difficulty in achieving di-nitration; only mono-nitrated product is formed.
-
Possible Cause: Ring Deactivation. The first nitro group introduced is strongly deactivating, making the aromatic ring less susceptible to further electrophilic substitution.[8]
-
Solutions:
-
Harsher Reaction Conditions: Stronger nitrating agents, such as oleum (fuming sulfuric acid), may be required to introduce a second nitro group.[8]
-
Increase Temperature: Carefully increasing the reaction temperature can promote the second nitration, but this must be balanced with the risk of decomposition.
-
Alternative Nitrating Agents: Consider using pre-formed nitronium salts like NO₂BF₄ in a non-protic solvent to avoid the strongly acidic conditions that can protonate and further deactivate some substrates.[9]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of nitro compound decomposition upon heating?
A1: The thermal decomposition of many nitro compounds, such as nitrocellulose, begins with the homolytic cleavage of the O-NO₂ bond, which has a relatively low bond energy (about 155 kJ/mol).[7] This initial step releases nitrogen oxide radicals (NOx), which can then catalyze further decomposition in an autocatalytic process.[5][6][7] For some nitroaromatic compounds, decomposition pathways also include the breaking of the C-NO₂ bond and isomerization to a nitrite followed by cleavage.
Q2: How do stabilizers prevent the decomposition of nitro compounds?
A2: Stabilizers are compounds that react with the initial decomposition products, primarily nitrogen oxides (NOx), thereby preventing them from catalyzing further degradation.[7] Many common stabilizers are alkaline compounds, such as diphenylamine (DPA) or centralite, which readily react with acidic intermediates produced during decomposition. This disrupts the autocatalytic chain reaction and enhances the thermal stability of the material.
Q3: What factors can lower the decomposition temperature of a nitro compound?
A3: Several factors can decrease thermal stability:
-
Impurities: Contaminants like acids, bases, and metal salts can significantly lower the decomposition onset temperature.[1][2]
-
Molecular Structure: The number, type, and position of other functional groups on the molecule influence its stability.[1] For nitrocellulose, a higher nitrogen content (nitrate content) leads to a lower decomposition temperature.[5][6][10]
-
Presence of Catalysts: Contamination with hydrogenation catalysts can reduce the stability of a nitro compound to the process temperature.[1]
Q4: How can I quantitatively assess the thermal stability of my nitro compound?
A4: Differential Scanning Calorimetry (DSC) is a widely used technique to evaluate thermal stability.[11][12] It measures the heat flow into or out of a sample as a function of temperature or time. A large exothermic peak indicates decomposition. By analyzing the onset temperature and the energy released (enthalpy of decomposition), you can compare the stability of different samples or the effectiveness of various stabilizers.[12]
Data Presentation
Table 1: Effect of Stabilizers on the Thermal Decomposition of Nitrocellulose Granules
This table summarizes data on the maximum decomposition temperature of nitrocellulose granules with different stabilizers and nitrogen content, as determined by DSC.
| Nitrogen Content (%) | Stabilizer | Maximum Decomposition Temperature (°C) | Heat Generation Rate (Relative to Centralite I) |
| 13.3 | Centralite I | ~180-240 (range) | Baseline |
| 13.3 | Triphenylamine | ~180-240 (range) | Lower |
| 13.3 | Centralite II | ~180-240 (range) | N/A |
| 13.3 | Akardite II | ~180-240 (range) | N/A |
| 12.9 | Triphenylamine | 207.6 | Lower |
| 12.2 | Triphenylamine | 209.8 | Lower |
Data adapted from studies on nitrocellulose granules. The absolute decomposition temperature can vary based on experimental conditions like heating rate. Triphenylamine consistently showed better stabilizing properties by reducing the heat generation rate compared to Centralite I.[5][6][13]
Experimental Protocols
Methodology: Assessing Thermal Stability using Differential Scanning Calorimetry (DSC)
This protocol provides a general methodology for comparing the thermal stability of a nitro compound with and without a stabilizer.
-
Sample Preparation:
-
Accurately weigh 1-5 mg of the purified nitro compound into a high-pressure DSC pan (e.g., a gold-plated or hermetically sealed aluminum pan).[11][12][14] Using pressure-resistant crucibles is crucial to suppress sample evaporation and ensure the observed thermal event is decomposition.[15]
-
For the stabilized sample, prepare a homogeneous mixture of the nitro compound with a known concentration of the stabilizer (e.g., 1-3% by weight) and weigh 1-5 mg into a separate DSC pan.
-
-
Instrument Setup:
-
Thermal Program (Dynamic Scan):
-
Equilibrate the sample at a starting temperature well below the expected decomposition point (e.g., 30 °C).
-
Heat the sample at a constant linear rate, typically between 1 °C/min and 10 °C/min, up to a final temperature beyond the decomposition event (e.g., 400 °C).[12][15] Note that a higher heating rate will generally shift the observed decomposition temperature to a higher value.[10]
-
-
Data Analysis:
-
Record the heat flow as a function of temperature. The decomposition will appear as a significant exothermic peak.
-
Determine the onset temperature of the exotherm, which is a key indicator of thermal stability. A higher onset temperature indicates greater stability.
-
Integrate the area under the exothermic peak to calculate the enthalpy of decomposition (ΔHd) in Joules per gram (J/g). A lower heat of decomposition can indicate a less violent decomposition.
-
Compare the onset temperatures and decomposition enthalpies of the pure compound and the stabilized sample to quantify the effectiveness of the stabilizer.
-
Visualizations
Below is a logical workflow for troubleshooting the thermal decomposition of nitro compounds during an experiment.
Caption: Troubleshooting workflow for nitro compound decomposition.
References
- 1. icheme.org [icheme.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Reduction in the Thermal Stability of Nitro-Containing Compounds due to Cross-Catalyzed Autocatalytic Decomposition Caused by Nitro-Containing Impurities (2022) | Alexander P. Gaywood [scispace.com]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. reddit.com [reddit.com]
- 10. Effect of nitrate content on thermal decomposition of nitrocellulose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. gw-chimie.math.unibuc.ro [gw-chimie.math.unibuc.ro]
- 12. pubs.acs.org [pubs.acs.org]
- 13. discovery.gsa.ac.uk [discovery.gsa.ac.uk]
- 14. 2.4. Differential Scanning Calorimetry (DSC) Analysis [bio-protocol.org]
- 15. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
Validation & Comparative
A Comparative Guide to Electrophilic Fluorinating Agents for Malonate Synthesis
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science, capable of modulating a compound's metabolic stability, lipophilicity, and binding affinity. Among the various substrates for fluorination, malonates are particularly valuable synthetic intermediates. This guide provides an objective comparison of common electrophilic fluorinating agents for the synthesis of fluorinated malonates, supported by experimental data and detailed protocols to aid in reagent selection and experimental design.
Overview of Common Electrophilic Fluorinating Agents
The most widely employed electrophilic fluorinating agents in modern organic synthesis are N-fluoro compounds, which offer greater stability and safety compared to reagents like elemental fluorine.[1] This comparison will focus on three prominent N-F reagents: Selectfluor®, N-Fluorobenzenesulfonimide (NFSI), and N-Fluoromethanesulfonimide (Me-NFSI).
-
Selectfluor® (F-TEDA-BF₄): A cationic reagent known for its high reactivity and ease of handling.[2] It is a versatile reagent used in a wide array of fluorination reactions.
-
N-Fluorobenzenesulfonimide (NFSI): A neutral, crystalline solid that is thermally stable and less oxidizing than Selectfluor®, making it suitable for more sensitive substrates.[3][4]
-
N-Fluoromethanesulfonimide (Me-NFSI): An atom-economic alternative to NFSI, it has shown high reactivity in the fluorination of active methylene compounds.[5]
Quantitative Comparison of Performance
Direct, head-to-head comparative studies of these reagents for the fluorination of a wide range of malonates under identical conditions are limited in the literature. However, data from various sources can provide valuable insights into their relative performance.
The following table summarizes the results obtained for the Lewis acid-catalyzed monofluorination of various malonate esters using Me-NFSI. This study highlights the challenge of achieving high selectivity for monofluorination due to the increased reactivity of the monofluorinated product towards further fluorination.[5]
Table 1: Lewis Acid-Catalyzed Monofluorination of Malonates with Me-NFSI [5]
| Malonate Substrate | Mono-fluorinated Product (NMR Yield %) | Di-fluorinated Product (NMR Yield %) | Isolated Yield of Mono-product % |
| Diethyl malonate | 60 | 15 | 45 |
| Dimethyl malonate | 35 | 10 | 30 |
| Di-n-butyl malonate | 65 | 12 | 58 |
| Dibenzyl malonate | 55 | 18 | 49 |
| Diisopropyl malonate | 58 | 13 | 48 |
Reaction Conditions: Malonate (0.5 mmol), Me-NFSI (1.1 equiv), Ti(OtBu)₄ (10 mol%), Toluene (0.1 M), Reflux, 2 h.
For comparison, while a comprehensive dataset for a range of malonates is not available for Selectfluor and NFSI under the exact same conditions, literature reports indicate their utility. For instance, the reaction of diethyl 2-phenylmalonate with Selectfluor affords the fluorinated product in a high yield of 93%.[6] NFSI is also frequently employed, particularly in asymmetric fluorination of prochiral malonates.[6]
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for the fluorination of malonates using Me-NFSI, and general guidance for Selectfluor and NFSI based on literature.
Protocol 1: Lewis Acid-Catalyzed Monofluorination of Diethyl Malonate with Me-NFSI[7]
-
To a stirred mixture of diethyl malonate (80.1 mg, 76 μL, 0.5 mmol) and Me-NFSI (105.6 mg, 0.55 mmol, 1.1 equiv.) in toluene (5.0 mL, 0.1 M), add Ti(OtBu)4 (20 μL, 0.050 mmol, 10 mol%) under a nitrogen atmosphere.
-
Stir the reaction mixture at reflux for 2 hours.
-
Cool the reaction mixture to room temperature and quench with a saturated NaHCO3 aqueous solution.
-
Extract the mixture three times with ethyl acetate.
-
Wash the combined organic layer with brine, dry over Na2SO4, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography (n-hexane/CH2Cl2) to yield diethyl 2-fluoromalonate.
Protocol 2: General Procedure for Fluorination of Diethyl Malonate with Selectfluor
While a specific, detailed protocol for the simple fluorination of diethyl malonate was not found in the reviewed literature, a general approach involves the deprotonation of the malonate followed by the addition of Selectfluor.
-
Dissolve diethyl malonate in a suitable aprotic solvent such as THF or DMF.
-
Add a base (e.g., NaH, NaHMDS) at a controlled temperature (e.g., 0 °C) to generate the enolate.
-
Add Selectfluor® (typically 1.1-1.2 equivalents) to the reaction mixture.
-
Allow the reaction to proceed at room temperature or with gentle heating until completion (monitored by TLC or NMR).
-
Quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent, wash, dry, and purify by column chromatography.
Protocol 3: General Procedure for Fluorination of Diethyl Malonate with NFSI
Similar to Selectfluor, the fluorination with NFSI often involves the pre-formation of the malonate enolate.
-
In a flask under an inert atmosphere, dissolve diethyl malonate in an anhydrous solvent like THF.
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Add a strong base such as LDA or NaHMDS dropwise to form the enolate.
-
After stirring for a short period, add a solution of NFSI (typically 1.1-1.2 equivalents) in the same solvent.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed.
-
Work up the reaction by quenching with water or a saturated aqueous solution of NH4Cl, followed by extraction, drying, and purification.
Visualizing the Process and Reagents
To better understand the experimental process and the reagents involved, the following diagrams are provided.
References
- 1. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 2. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. N-Fluorobenzenesulfonimide (NFSI) [organic-chemistry.org]
- 5. notes.fluorine1.ru [notes.fluorine1.ru]
- 6. pubs.acs.org [pubs.acs.org]
Analysis of Diethyl fluoro(nitro)propanedioate by 1H NMR spectroscopy
Comparison of 1H NMR Spectral Data
The introduction of electronegative fluorine and nitro groups directly onto the α-carbon of diethyl propanedioate is expected to significantly influence the chemical shifts of the neighboring protons. The following table summarizes the experimental 1H NMR data for diethyl malonate and diethyl fluoromalonate, which will serve as a basis for predicting the spectrum of diethyl fluoro(nitro)propanedioate.
| Compound | Structure | Functional Groups at α-carbon | Chemical Shift (δ) of Methylene Protons (-CH₂-) [ppm] | Chemical Shift (δ) of Methyl Protons (-CH₃) [ppm] | Coupling Constant (J) |
| Diethyl Malonate | CH₂(COOCH₂CH₃)₂ | Two hydrogens | ~3.4 | ~1.3 | ~7 Hz (t) |
| Diethyl Fluoromalonate | CHF(COOCH₂CH₃)₂ | One fluorine, one hydrogen | 5.28 (d)[1] | 1.34 (t)[1] | J(H,F) = 48.5 Hz, J(H,H) = 7 Hz[1] |
| This compound (Predicted) | CF(NO₂)(COOCH₂CH₃)₂ | One fluorine, one nitro group | No α-proton | ~4.4 (q) | ~1.4 (t) |
Note: The data for this compound is predicted based on the trends observed in the comparison compounds. The absence of a proton on the α-carbon means there will be no signal corresponding to a methine proton. The methylene and methyl protons of the ethyl ester groups are expected to be deshielded due to the strong electron-withdrawing effects of both the fluorine and nitro groups.
Experimental Protocols
A standardized protocol for acquiring 1H NMR spectra is essential for reproducible results.
Sample Preparation:
-
Dissolve 5-10 mg of the analyte (e.g., diethyl fluoromalonate) in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
-
Transfer the solution to a 5 mm NMR tube.
NMR Spectrometer Parameters:
-
Spectrometer: 400 MHz NMR Spectrometer
-
Solvent: Chloroform-d (CDCl₃)
-
Temperature: 25 °C
-
Pulse Sequence: Standard single-pulse experiment
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay: 1-5 seconds
-
Spectral Width: 0-15 ppm
Analysis of Spectral Features
The 1H NMR spectrum of diethyl malonate serves as our baseline. It shows a triplet for the methyl protons and a quartet for the methylene protons, a typical ethyl group pattern.
In diethyl fluoromalonate , the methine proton (CHF) signal appears as a doublet at a significantly downfield chemical shift (5.28 ppm) due to the deshielding effect of the electronegative fluorine atom.[1] The large coupling constant (J = 48.5 Hz) is characteristic of geminal H-F coupling.[1] The methylene and methyl protons of the ethyl groups are less affected, showing chemical shifts similar to those in diethyl malonate.[1]
For the target molecule, This compound , the absence of a proton on the α-carbon simplifies the spectrum in that region. However, the strong combined electron-withdrawing nature of the fluorine and nitro groups is expected to cause a significant downfield shift of the methylene protons of the ethyl ester groups compared to both diethyl malonate and diethyl fluoromalonate. The methyl protons would be less affected but may also experience a slight downfield shift. The splitting pattern for the ethyl groups (quartet and triplet) will remain.
Logical Workflow for Spectral Analysis
The following diagram illustrates the logical workflow for predicting and analyzing the 1H NMR spectrum of a substituted diethyl propanedioate.
Caption: Logical workflow for predicting the 1H NMR spectrum.
Signaling Pathway of Substituent Effects
The electronic effects of the substituents can be visualized as a signaling pathway impacting the electron density around the protons.
Caption: Pathway of substituent electronic effects on 1H NMR shifts.
References
A Researcher's Guide to Interpreting the Mass Spectra of Fluorinated Malonates
For researchers, scientists, and drug development professionals, understanding the fragmentation patterns of fluorinated malonates in mass spectrometry is crucial for compound identification, purity assessment, and metabolic studies. This guide provides a comparative analysis of the mass spectrometric behavior of these compounds, supported by experimental data and protocols. We also explore alternative analytical techniques to provide a comprehensive overview for your research needs.
The introduction of fluorine atoms into malonate esters significantly influences their chemical properties and, consequently, their fragmentation behavior in a mass spectrometer. Electron Ionization (EI) is a common technique used for the analysis of these compounds, leading to characteristic fragmentation patterns that can be used for structural elucidation.
Comparative Analysis of Fragmentation Patterns
The mass spectra of fluorinated malonates are characterized by several key fragmentation pathways. A thorough analysis of these patterns can reveal the degree of fluorination, the nature of the ester groups, and the overall structure of the molecule.
A study on the mass spectra of 2-substituted diethyl malonates revealed that a primary fragmentation pathway involves the loss of the entire malonate moiety. The presence of fluorine atoms further directs the fragmentation, often leading to the formation of fluorine-containing ions.
Below is a table summarizing the key mass spectral data for representative fluorinated malonates. The data for Diethyl Fluoromalonate has been extracted from the NIST Mass Spectral Library.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragments (m/z) and their Relative Intensities |
| Diethyl Fluoromalonate | C₇H₁₁FO₄ | 178.16 | 133 (100%), 105 (60%), 78 (55%), 60 (45%), 29 (85%) |
| Diethyl 2,2-Difluoromalonate | C₇H₁₀F₂O₄ | 196.15 | Data not readily available in tabular format, but spectral information can be found in databases such as PubChem. |
| Dimethyl 2-Fluoromalonate | C₅H₇FO₄ | 150.10 | Data not readily available in tabular format, but spectral information can be found in databases such as PubChem. |
Note: The relative intensities for Diethyl Fluoromalonate are approximations based on the visual inspection of the mass spectrum from the NIST WebBook.
Experimental Protocol: GC-MS Analysis of Fluorinated Malonates
This protocol is adapted from established methods for the analysis of diethyl malonate and other organic esters.
1. Sample Preparation:
-
Prepare a stock solution of the fluorinated malonate standard in a suitable volatile solvent (e.g., ethyl acetate or dichloromethane) at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
For unknown samples, dissolve a known amount of the sample in the chosen solvent to achieve a concentration within the calibration range.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph (GC): Agilent 7890B or equivalent.
-
Mass Spectrometer (MS): Agilent 5977A MSD or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp to 250 °C at a rate of 10 °C/min.
-
Hold at 250 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
3. Data Analysis:
-
Identify the peak corresponding to the fluorinated malonate based on its retention time.
-
Acquire the mass spectrum of the identified peak.
-
Compare the obtained mass spectrum with reference spectra from databases (e.g., NIST, Wiley) for confirmation.
-
Integrate the peak area for quantification using the calibration curve.
Visualizing Fragmentation and Analytical Workflows
To better understand the processes involved in the mass spectrometric analysis of fluorinated malonates, the following diagrams illustrate a typical fragmentation pathway and a logical workflow for compound identification.
Caption: General fragmentation pathway of a fluorinated malonate.
Caption: Workflow for identifying an unknown fluorinated malonate.
Alternative Analytical Methods: A Comparative Overview
While mass spectrometry is a powerful tool, other analytical techniques can provide complementary information for the analysis of fluorinated malonates.
| Technique | Advantages | Disadvantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | High sensitivity and selectivity, provides structural information through fragmentation. | Requires volatile and thermally stable compounds; derivatization may be necessary for some analytes. |
| High-Performance Liquid Chromatography (HPLC) | Suitable for non-volatile and thermally labile compounds, various detection methods available (UV, fluorescence, MS). | May have lower resolution than GC for some compounds, structural information is limited without an MS detector. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information, non-destructive, quantitative. | Lower sensitivity compared to MS, requires higher sample concentrations, complex spectra for mixtures. |
High-Performance Liquid Chromatography (HPLC) is particularly useful for the analysis of fluorinated malonic acids or for compounds that are not amenable to GC analysis. Methods have been developed for the separation of various organic acids on different stationary phases.[1][2][3][4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy , especially ¹⁹F NMR, is a powerful technique for the analysis of fluorinated compounds. It provides detailed information about the chemical environment of the fluorine atoms, which can be invaluable for structure elucidation and purity determination. The high natural abundance and sensitivity of the ¹⁹F nucleus make it an excellent choice for this purpose.[6][7][8][9][10]
References
- 1. HPLC Separation of Methylmalonic and Malonic Acid on Newcrom B Column | SIELC Technologies [sielc.com]
- 2. helixchrom.com [helixchrom.com]
- 3. Separation of Malonic acid, benzylidene- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Laboratory Analysis of Malonic acid - Analytice [analytice.com]
- 5. ijer.ut.ac.ir [ijer.ut.ac.ir]
- 6. Fluorine NMR as a Tool for Analysis of Fluorinated Compounds in the Environment - ProQuest [proquest.com]
- 7. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 9. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]
- 10. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Characterization of Propanedioate Derivatives: GC-MS and Alternative Methods
For researchers, scientists, and drug development professionals, the accurate characterization of propanedioate derivatives is crucial for a multitude of applications, from pharmaceutical synthesis to metabolomics. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) protocols for the analysis of these compounds, alongside alternative analytical techniques. Detailed experimental methodologies and supporting data are presented to facilitate informed decisions in the laboratory.
GC-MS: A Powerful Tool for Propanedioate Derivative Analysis
Gas Chromatography-Mass Spectrometry stands as a robust and widely adopted technique for the separation, identification, and quantification of volatile and semi-volatile compounds, including a range of propanedioate derivatives. The success of GC-MS analysis for these molecules often hinges on appropriate sample preparation, particularly derivatization, to enhance volatility and thermal stability.
Comparison of GC-MS Derivatization Protocols
The choice of derivatization agent is critical for the successful analysis of dicarboxylic acids like propanedioic acid. The two most common approaches are silylation and esterification.
| Parameter | Silylation (BSTFA) | Esterification (BF₃/Butanol) | Reference |
| Principle | Replaces active hydrogens with a trimethylsilyl (TMS) group. | Converts carboxylic acids to their butyl esters. | [1] |
| Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide | Boron trifluoride in butanol | [1] |
| Reaction Conditions | 70°C for 3 hours | 100°C for 2 hours | [1] |
| LOD (ng/m³) | ≤ 2 | ≤ 4 | [1] |
| Reproducibility (RSD%) | ≤ 10% | ≤ 15% | [1] |
| Advantages | Lower detection limits, higher reproducibility for a range of dicarboxylic acids. | --- | [1] |
| Disadvantages | TMS derivatives can be sensitive to moisture. | Higher detection limits compared to silylation. | [1] |
Detailed GC-MS Protocol: Analysis of Diethyl Malonate and its Derivatives
This protocol provides a general framework for the analysis of diethyl malonate and its substituted analogues. Optimization may be required based on the specific derivative and sample matrix.
1. Sample Preparation & Derivatization (if analyzing the parent diacid):
-
For Ester Derivatives (e.g., Diethyl Malonate): Dilute the sample in a suitable solvent such as ethanol or dichloromethane. Direct injection is often possible without derivatization.
-
For Propanedioic Acid (Malonic Acid):
-
Accurately weigh the sample and dissolve it in a known volume of an appropriate solvent (e.g., methanol).
-
Add a derivatization agent. For silylation, use N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst.
-
Heat the mixture at 70°C for 1-3 hours to ensure complete derivatization.
-
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 7010B Triple Quadrupole or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless or split injection depending on concentration).
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp to 150°C at 10°C/min.
-
Ramp to 280°C at 20°C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
3. Data Analysis:
-
Identify compounds based on their retention times and mass spectra by comparison with reference standards and mass spectral libraries (e.g., NIST).
-
Quantify the analytes using a calibration curve generated from standards of known concentrations.
Experimental Workflow
Caption: General workflow for the GC-MS characterization of propanedioate derivatives.
Comparison with Alternative Analytical Methods
While GC-MS is a powerful technique, other methods offer distinct advantages for the analysis of propanedioate derivatives, particularly for non-volatile or thermally labile compounds.
| Analytical Technique | Principle | Advantages | Disadvantages | Typical Application |
| GC-MS | Separation based on volatility and polarity, followed by mass-based detection. | High resolution, excellent for volatile and semi-volatile compounds, established libraries for identification. | Requires derivatization for polar compounds, not suitable for non-volatile or thermally labile molecules. | Analysis of diethyl malonate and other ester derivatives, metabolic profiling of volatile organic acids. |
| LC-MS | Separation based on polarity in the liquid phase, followed by mass-based detection. | Suitable for a wide range of polarities and molecular weights, no derivatization often needed, gentle ionization techniques.[2] | Lower chromatographic resolution compared to GC, potential for matrix effects. | Analysis of malonic acid in biological fluids, characterization of polar substituted propanedioates.[3] |
| NMR Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Non-destructive, provides unambiguous structure elucidation, good for quantification without a calibration curve (qNMR). | Lower sensitivity compared to MS techniques, complex mixtures can be challenging to analyze. | Structural confirmation of synthesized propanedioate derivatives, stereochemical analysis. |
Quantitative Data Comparison
The following table summarizes key quantitative parameters for the analysis of propanedioate derivatives using different analytical techniques.
| Analyte | Method | Derivatization | LOD/LOQ | Linearity (R²) | Key Fragments (m/z) / Chemical Shifts (ppm) | Reference |
| Malonic Acid | GC-MS | Silylation (BSTFA) | LOD: ≤ 2 ng/m³ | - | TMS derivative: 247 (M-15), 147 | [1] |
| Diethyl Malonate | GC-FID | None | - | 0.9996 | - | [4] |
| Diethyl Diethylmalonate | GC-MS | None | - | - | 188, 115, 69, 41, 29 | |
| Malonic Acid | LC-MS/MS | DMP | LOD: 4.8 fmol | - | Precursor: 299, Product: 98 | [3] |
| Diethyl Malonate | ¹H NMR | None | - | - | 4.2 (q), 3.4 (s), 1.3 (t) |
Signaling Pathways and Logical Relationships
The characterization of propanedioate derivatives is often a key step in understanding larger biological or chemical processes. For instance, in metabolic studies, the quantification of malonic acid can provide insights into fatty acid synthesis.
Caption: Relationship between fatty acid synthesis and malonic acid measurement.
References
The Impact of Fluorination on C-H Acid Acidity: A Comparative Guide
The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, a strategy widely employed in drug development and materials science. One of the most significant effects of fluorination is the enhancement of the acidity of neighboring C-H bonds. This guide provides a comparative analysis of the pKa values of a series of fluorinated methanes, supported by experimental data and detailed analytical protocols.
Data Summary: pKa Values of Fluorinated Methanes
The acidity of C-H bonds in methane and its fluorinated analogs increases significantly with the number of fluorine atoms. This trend is clearly demonstrated by the progressive decrease in the pKa values, as summarized in the table below. A lower pKa value indicates a stronger acid.
| Compound | Formula | pKa Value | Data Type |
| Methane | CH₄ | ~56 | Experimental (in DMSO) |
| Fluoromethane | CH₃F | ~46 | Theoretical |
| Difluoromethane | CH₂F₂ | ~35 | Theoretical |
| Fluoroform (Trifluoromethane) | CHF₃ | 25–28 | Experimental |
| Tris(trifluoromethyl)methane | HC(CF₃)₃ | 11 | Experimental (in DMSO) |
Factors Influencing Acidity
The dramatic increase in acidity with increasing fluorination can be attributed to several key factors. This logical relationship is illustrated in the diagram below.
The primary driver for the enhanced acidity is the powerful electron-withdrawing inductive effect of the highly electronegative fluorine atoms. This effect polarizes the C-H bond, making the proton more susceptible to abstraction. Furthermore, the fluorine atoms stabilize the resulting carbanion (conjugate base) by delocalizing the negative charge. An increase in the s-character of the carbon orbital in the C-H bond, as a result of fluorination, also contributes to the stabilization of the carbanion.
Experimental Protocols for pKa Determination
The determination of pKa values for very weak C-H acids requires specialized experimental techniques. Below are detailed protocols for two common methods: UV-Vis Spectrophotometry and Nuclear Magnetic Resonance (NMR) Spectroscopy.
UV-Vis Spectrophotometric Determination of pKa
This method is suitable for compounds that exhibit a change in their UV-Vis absorbance spectrum upon deprotonation. For weakly acidic C-H acids that lack a strong chromophore, this method can be challenging but may be adapted by using indicator dyes or by derivatizing the molecule to introduce a chromophore.
Principle: The pKa is determined by monitoring the change in absorbance at a specific wavelength as a function of pH. The Henderson-Hasselbalch equation is then used to calculate the pKa from the absorbance data.
Experimental Workflow:
Detailed Protocol:
-
Buffer Preparation: Prepare a series of buffer solutions with precisely known pH values, covering a range of at least 2 pH units above and below the expected pKa of the analyte.
-
Analyte Solution: Prepare a stock solution of the C-H acid in a suitable solvent that is miscible with the buffer solutions.
-
Sample Preparation: To a set of cuvettes, add a constant volume of each buffer solution. Then, add a small, constant volume of the analyte stock solution to each cuvette. Ensure the final concentration of the analyte is the same in all samples.
-
Spectroscopic Measurement: Record the UV-Vis spectrum for each sample, including a blank (buffer solution without the analyte).
-
Data Analysis:
-
Identify the wavelength (λmax) at which the difference in absorbance between the protonated and deprotonated forms of the analyte is maximal.
-
Plot the absorbance at λmax against the pH of the buffer solutions.
-
The resulting plot should be a sigmoidal curve. The pKa is the pH value at the inflection point of this curve, which corresponds to the point where the absorbance is halfway between the minimum and maximum values.
-
NMR Spectroscopic Determination of pKa
NMR spectroscopy is a powerful technique for determining the pKa of weak acids, as it relies on the change in the chemical shift of a nucleus (typically ¹H or ¹³C) upon deprotonation. This method is particularly useful for compounds that do not have a suitable chromophore for UV-Vis analysis.
Principle: The observed chemical shift of a nucleus near the acidic proton is a weighted average of the chemical shifts of the protonated and deprotonated species. By monitoring this chemical shift as a function of pH, a titration curve can be generated, from which the pKa can be determined.
Experimental Workflow:
Detailed Protocol:
-
Sample Preparation: Prepare a series of samples of the C-H acid in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) containing buffers to control the pH (or pD). The pH of each sample should be accurately measured.
-
NMR Data Acquisition: Acquire a high-resolution NMR spectrum (e.g., ¹H or ¹³C) for each sample.
-
Data Analysis:
-
Identify a resonance signal corresponding to a nucleus close to the acidic C-H bond that shows a significant change in chemical shift with pH.
-
Plot the chemical shift (δ) of this nucleus as a function of the measured pH.
-
The resulting plot will be a sigmoidal curve. The pKa is the pH value at the inflection point of this curve. This can be determined by fitting the data to the appropriate form of the Henderson-Hasselbalch equation for chemical shifts.
-
Conclusion
The acidity of C-H bonds is a fundamental property that is profoundly influenced by the electronic effects of substituents. As demonstrated by the comparative data on fluorinated methanes, the introduction of fluorine atoms leads to a remarkable increase in acidity. This effect is primarily driven by the strong inductive effect of fluorine, which stabilizes the resulting carbanion. The experimental determination of the pKa of these weakly acidic compounds requires sensitive and specialized techniques such as NMR spectroscopy, as traditional methods like UV-Vis spectrophotometry may be less suitable for molecules lacking a chromophore. The understanding and quantification of these acidity changes are crucial for the rational design of molecules with tailored properties in various fields of chemistry and drug discovery.
A Comparative Guide to the Spectroscopic Properties of Diethyl (3-fluoro-4-nitrophenyl)methylmalonate and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for Diethyl (3-fluoro-4-nitrophenyl)methylmalonate (CAS 78543-06-3), a key intermediate in pharmaceutical synthesis. Due to the limited availability of public experimental spectra for this specific compound, this document presents a predicted spectroscopic profile based on its chemical structure and compares it with the available experimental data for two analogous compounds: the structurally related Diethyl 2-(4-nitrophenyl)malonate and the simpler Diethyl methylmalonate. This comparative approach allows for a deeper understanding of the influence of various structural moieties on the spectroscopic characteristics.
Spectroscopic Data Comparison
The following tables summarize the predicted and experimental spectroscopic data for the target compound and its alternatives.
Table 1: ¹H NMR Data (Predicted and Experimental)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Diethyl (3-fluoro-4-nitrophenyl)methylmalonate (Predicted) | ~7.8-8.2 | m | 3H | Aromatic-H |
| ~4.25 | q | 4H | -OCH₂CH₃ | |
| ~1.85 | s | 3H | -C(Ar)(COOEt)₂-CH₃ | |
| ~1.25 | t | 6H | -OCH₂CH₃ | |
| Diethyl 2-(4-nitrophenyl)malonate (Experimental) | 8.24 | d | 2H | Aromatic-H (ortho to NO₂) |
| 7.59 | d | 2H | Aromatic-H (meta to NO₂) | |
| 4.90 | s | 1H | -CH(Ar)(COOEt)₂ | |
| 4.28 | q | 4H | -OCH₂CH₃ | |
| 1.30 | t | 6H | -OCH₂CH₃ | |
| Diethyl methylmalonate (Experimental) | 3.42 | q | 1H | CH₃-CH(COOEt)₂ |
| 4.19 | q | 4H | -OCH₂CH₃ | |
| 1.39 | d | 3H | CH₃-CH(COOEt)₂ | |
| 1.26 | t | 6H | -OCH₂CH₃ |
Table 2: ¹³C NMR Data (Predicted and Experimental)
| Compound | Chemical Shift (δ) ppm | Assignment |
| Diethyl (3-fluoro-4-nitrophenyl)methylmalonate (Predicted) | ~168 | C=O |
| ~158 (d, ¹JCF) | C-F | |
| ~145 | C-NO₂ | |
| ~135-120 | Aromatic C-H | |
| ~62 | -OCH₂CH₃ | |
| ~58 | -C(Ar)(COOEt)₂-CH₃ | |
| ~22 | -C(Ar)(COOEt)₂-CH₃ | |
| ~14 | -OCH₂CH₃ | |
| Diethyl 2-(4-nitrobenzylidene)malonate (Experimental) | 165.9, 163.6 | C=O |
| 148.0 | C-NO₂ | |
| 141.2 | Aromatic C-H | |
| 139.8 | Aromatic C-H | |
| 130.8 | Aromatic C-H | |
| 124.1 | Aromatic C-H | |
| 62.8 | -OCH₂CH₃ | |
| 14.1 | -OCH₂CH₃ | |
| Diethyl methylmalonate (Experimental) | 169.8 | C=O |
| 61.5 | -OCH₂CH₃ | |
| 46.1 | CH₃-CH(COOEt)₂ | |
| 14.0 | -OCH₂CH₃ | |
| 13.7 | CH₃-CH(COOEt)₂ | |
| Note: Data is for the benzylidene analog, which has a C=C bond instead of a C-C bond to the malonate moiety. |
Table 3: IR Spectroscopy Data (Predicted and Experimental)
| Compound | Wavenumber (cm⁻¹) | Assignment |
| Diethyl (3-fluoro-4-nitrophenyl)methylmalonate (Predicted) | ~3100-3000 | Aromatic C-H stretch |
| ~2980-2850 | Aliphatic C-H stretch | |
| ~1750-1730 | C=O (ester) stretch | |
| ~1530 & ~1350 | Asymmetric & Symmetric N-O (nitro) stretch[1][2] | |
| ~1250-1000 | C-O stretch, C-F stretch | |
| Diethyl 2-(4-nitrobenzylidene)malonate (Experimental) | 1720 | C=O stretch |
| 1510, 1340 | N-O stretch | |
| Diethyl methylmalonate (Experimental) | 2985, 2942 | C-H stretch |
| 1759, 1738 | C=O stretch | |
| 1258, 1181, 1154, 1028 | C-O stretch | |
| Note: Data is for the benzylidene analog. |
Table 4: Mass Spectrometry Data (Predicted and Experimental)
| Compound | Key Fragments (m/z) | Interpretation |
| Diethyl (3-fluoro-4-nitrophenyl)methylmalonate (Predicted) | 313 (M⁺) | Molecular Ion |
| 268 | [M - OEt]⁺ | |
| 240 | [M - COOEt]⁺ | |
| 196 | [M - C(CH₃)(COOEt)₂]⁺ | |
| Diethyl 2-(4-nitrobenzylidene)malonate (Experimental) | 293 (M⁺) | Molecular Ion |
| 203 | [M - COOEt - H]⁺ | |
| 147 | [M - COOEt - NO₂]⁺ | |
| Diethyl methylmalonate (Experimental) | 174 (M⁺) | Molecular Ion |
| 129 | [M - OEt]⁺ | |
| 101 | [M - COOEt]⁺ | |
| 74 | [CH(COOEt)]⁺ | |
| Note: Data is for the benzylidene analog. |
Experimental Protocols
The following are general protocols for the spectroscopic techniques discussed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300, 400, or 500 MHz NMR spectrometer. For ¹H NMR, typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans. For ¹³C NMR, a 90-degree pulse angle, a longer relaxation delay (2-5 seconds), and several hundred to thousands of scans are typically required for good signal-to-noise.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: For liquid samples, a thin film can be prepared between two KBr or NaCl plates. For solid samples, a KBr pellet can be made by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples by placing the sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum using an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded and automatically subtracted from the sample spectrum.
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.
-
-
Mass Spectrometry (MS):
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Ionize the sample using an appropriate technique. Electron Ionization (EI) is common for GC-MS and provides extensive fragmentation patterns. Electrospray Ionization (ESI) is often used for LC-MS and is a softer ionization technique that often preserves the molecular ion.
-
Mass Analysis and Detection: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight). The detector records the abundance of each ion.
-
Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight of the compound and to identify characteristic fragment ions, which can provide structural information.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical compound.
Caption: A flowchart illustrating the logical progression of spectroscopic analysis for chemical structure elucidation.
References
The Fluorine Advantage: A Comparative Analysis of Fluorinated and Non-Fluorinated Malonate Ester Derivatives in Biological Applications
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an objective comparison of the efficacy of fluorinated versus non-fluorinated malonate ester derivatives, supported by experimental data from published research. While direct comparative studies on simple malonate esters are scarce, the examination of more complex derivatives synthesized from these precursors consistently demonstrates the potent impact of fluorination on biological activity.
The introduction of fluorine into organic molecules can dramatically alter their physicochemical properties, leading to enhanced potency, metabolic stability, and bioavailability. This "fluorine advantage" is particularly evident when comparing the biological efficacy of fluorinated compounds to their non-fluorinated counterparts. This guide delves into specific examples from the scientific literature to quantify this advantage.
Efficacy Comparison: Quantitative Data
The following tables summarize the comparative efficacy of fluorinated and non-fluorinated analogs in various biological assays. The data consistently highlights the superior performance of the fluorinated derivatives.
Table 1: Anticancer Activity of Chalcone Derivatives
Chalcones are a class of compounds known for their potential anticancer properties. In a study comparing fluorinated and non-fluorinated chalcone derivatives, the fluorinated compounds exhibited significantly greater cytotoxicity against the 4T1 breast cancer cell line.
| Compound Type | Compound | IC50 (µM) against 4T1 Cells |
| Non-Fluorinated | Naphthalene-based chalcone | > 100 |
| Fluorinated | Fluorinated naphthalene-based chalcone | 5.8 ± 0.2 |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Steroid Sulfatase Inhibition by 3-Phenylcoumarin-7-O-Sulfamate Derivatives
Steroid sulfatase (STS) is a target for the treatment of hormone-dependent cancers. A comparative study of fluorinated and non-fluorinated 3-phenylcoumarin-7-O-sulfamate derivatives revealed a dramatic increase in inhibitory potency with the addition of fluorine.[1]
| Compound Type | Compound | IC50 (µM) against STS |
| Non-Fluorinated | Coumarin-7-O-sulfamate | 3.5 |
| Fluorinated | 4-Fluoro-3-phenylcoumarin-7-O-sulfamate | 0.27 |
Table 3: Antioxidant Activity of Flavone Derivatives
Flavones are polyphenolic compounds with various biological activities, including antioxidant effects. The antioxidant capacity of a 3-fluorinated flavone was compared to its non-fluorinated parent compound, showing an enhancement in activity.[2]
| Compound Type | Compound | ORAC Value (µM Trolox Equivalents) |
| Non-Fluorinated | 3',4',5'-Trihydroxyflavone | 5.6 ± 0.4 |
| Fluorinated | 3-Fluoro-3',4',5'-trihydroxyflavone | 6.8 ± 0.5 |
ORAC: Oxygen Radical Absorbance Capacity, a method of measuring antioxidant capacities in biological samples.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the data tables.
Cell Viability Assay (for Chalcone Derivatives)
The cytotoxic effects of the chalcone derivatives on the 4T1 breast cancer cell line were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: 4T1 cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells were then treated with various concentrations of the non-fluorinated and fluorinated chalcone derivatives and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 values were calculated from the dose-response curves.
Steroid Sulfatase (STS) Inhibition Assay
The inhibitory activity of the coumarin derivatives against STS was evaluated using a previously established in vitro assay.[1]
-
Enzyme Preparation: A placental microsomal suspension containing the STS enzyme was prepared.
-
Substrate and Inhibitor Incubation: The assay was initiated by adding the substrate, [³H]estrone-3-sulfate, to the microsomal suspension in the presence of varying concentrations of the test compounds (fluorinated and non-fluorinated coumarin derivatives).
-
Reaction Termination and Extraction: After a 20-minute incubation at 37°C, the reaction was terminated. The product, [³H]estrone, was extracted using toluene.
-
Radioactivity Measurement: The radioactivity of the extracted product was measured using a scintillation counter.
-
IC50 Determination: The IC50 values were determined by plotting the percentage of inhibition against the inhibitor concentration.
Oxygen Radical Absorbance Capacity (ORAC) Assay
The antioxidant activity of the flavone derivatives was assessed using the ORAC assay.[2]
-
Reagent Preparation: A fluorescein solution, AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) solution, and Trolox standards were prepared.
-
Assay Procedure: In a 96-well plate, the test compounds (fluorinated and non-fluorinated flavones) or Trolox standards were mixed with the fluorescein solution.
-
Reaction Initiation: The reaction was initiated by adding the AAPH solution, which generates peroxyl radicals.
-
Fluorescence Monitoring: The fluorescence decay was monitored kinetically over time using a fluorescence microplate reader.
-
Data Analysis: The area under the fluorescence decay curve was calculated, and the ORAC values were determined by comparing the net area under the curve of the samples to that of the Trolox standard.
Visualizing the Impact of Fluorination
The following diagrams illustrate the conceptual workflows and relationships discussed in this guide.
Caption: Experimental workflow for comparing fluorinated and non-fluorinated derivatives.
Caption: Logic of Structure-Activity Relationship (SAR) enhancement by fluorination.
References
- 1. Synthesis and Biological Evaluation of Fluorinated 3-Phenylcoumarin-7-O-Sulfamate Derivatives as Steroid Sulfatase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Aromatic Fluoro Compounds
The introduction of fluorine into aromatic systems is a cornerstone of modern medicinal chemistry and materials science. The unique properties conferred by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics, have made fluoroaromatic compounds indispensable in the development of pharmaceuticals, agrochemicals, and advanced materials. This guide provides a comparative analysis of the most prominent synthetic routes to these valuable compounds, offering a benchmark of their performance based on experimental data. Detailed experimental protocols for key reactions are provided to facilitate their application in a research setting.
Performance Comparison of Aromatic Fluorination Methods
The selection of an appropriate fluorination strategy depends on a multitude of factors including substrate scope, functional group tolerance, scalability, and the cost and availability of reagents. The following tables summarize the quantitative performance of four major synthetic routes: the Balz-Schiemann Reaction, Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Fluorination, and Direct C-H Fluorination.
Table 1: Balz-Schiemann Reaction Performance[1][2][3]
The Balz-Schiemann reaction, a classic method for the synthesis of aryl fluorides from aryl amines, proceeds via the thermal decomposition of an intermediate diazonium tetrafluoroborate salt.[1] While it is a reliable method, it can be limited by the stability of the diazonium salt and the often harsh thermal conditions required.
| Substrate (Aryl Amine) | Fluorinating Agent | Solvent | Temperature (°C) | Time | Yield (%) |
| Aniline | HBF₄, NaNO₂ | Water, then neat | Heat | - | ~43 |
| p-Toluidine | HBF₄, NaNO₂ | Water, then neat | Heat | - | ~89[1] |
| 4-Nitroaniline | HBF₄, NaNO₂ | Water, then PhCl | 80 | 16 h | 87 |
| 2-Aminobiphenyl | HBF₄, NaNO₂ | Water, then Hexane | 60 | 16 h | 90 |
| 4-Aminobenzoic acid | HBF₄, NaNO₂ | Water, then neat | Heat | - | Good |
| 3-Aminopyridine | HBF₄, NaNO₂ | Water, then pet. ether | 15-20 | - | 50 |
Table 2: Nucleophilic Aromatic Substitution (SNAr) Performance[5][6][7][8]
Nucleophilic aromatic substitution is a powerful method for introducing fluorine into electron-deficient aromatic rings. The reaction is facilitated by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN, -COR) ortho or para to the leaving group.
| Substrate | Fluorinating Agent | Solvent | Temperature (°C) | Time | Yield (%) |
| 4-Nitrochlorobenzene | Anhydrous TBAF | DMSO | Room Temp | - | High |
| 2,4-Dinitrochlorobenzene | KF | DMSO | 150 | - | High |
| 4-Chlorobenzonitrile | CsF | DMF | 150 | - | High |
| Octafluorotoluene | Phenothiazine, K₂CO₃ | DMF | 60 | 24 h | 95[2] |
| Pentafluoronitrobenzene | Phenothiazine, K₃PO₄ | MeCN | 60 | 24 h | 78[2] |
| Methyl pentafluorobenzoate | Phenothiazine, K₃PO₄ | MeCN | 60 | 24 h | 69[2] |
Table 3: Palladium-Catalyzed Fluorination Performance[9][10][11][12]
Modern palladium-catalyzed methods have emerged as a versatile tool for the formation of C-F bonds, offering milder reaction conditions and broader substrate scope compared to classical methods. These reactions typically involve the coupling of an aryl halide or triflate with a fluoride source, mediated by a palladium catalyst and a specialized ligand.
| Substrate (Aryl Halide) | Fluoride Source | Catalyst/Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 3-Bromo-N,N-dimethylaniline | AgF, KF | AdBrettPhos Pd precatalyst | Cyclohexane | 130 | 14 | 71[3][4] |
| 4-Bromoacetophenone | AgF, KF | AdBrettPhos Pd precatalyst | Cyclohexane | 130 | 14 | 75[3][4] |
| 1-Iodofluorene | AgF, KF | AdBrettPhos Pd precatalyst | Cyclohexane | 130 | 14 | 85[3][4] |
| 3-Bromo-5-cyanopyridine | AgF, KF | Modified AdBrettPhos Pd precatalyst | 2-MeTHF | 130 | 14 | 76[3][4] |
| 2-Bromobenzo[b]thiophene | AgF, KF | Modified AdBrettPhos Pd precatalyst | TBME | 130 | 14 | 65[5] |
Table 4: Direct C-H Fluorination Performance[13][14][15]
The direct conversion of a C-H bond to a C-F bond represents the most atom-economical approach to aromatic fluorination. This field is rapidly evolving, with methods based on palladium catalysis and photoredox catalysis showing significant promise.
| Substrate | Fluorinating Agent | Catalyst/Conditions | Solvent | Temp (°C) | Time | Yield (%) |
| 1,3-Dimethoxybenzene | [¹⁸F]TBAF | Acridinium photoredox catalyst, blue LED | MeCN | 0 | 30-60 min | 78 (RCY)[6][7] |
| Anisole | [¹⁸F]KF | Cu-mediated, MesI(OH)OTs | - | - | - | High (RCC)[8] |
| N-Phenyl-2-pyrrolidinone | Selectfluor | Pd(OAc)₂ / Terpyridine | MeCN | 80 | - | 65[9] |
| 2-Phenylpyridine | NFSI | Pd(OAc)₂ / Terpyridine | MeCN | 80 | - | 55[9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Balz-Schiemann Reaction: Synthesis of 4-Fluorotoluene[4]
-
Diazotization: A solution of p-toluidine in aqueous fluoroboric acid (HBF₄) is cooled to 0-5 °C. An aqueous solution of sodium nitrite (NaNO₂) is added dropwise while maintaining the temperature below 10 °C. The resulting mixture is stirred for an additional 30 minutes at low temperature to ensure complete formation of the diazonium tetrafluoroborate salt.
-
Isolation: The precipitated diazonium salt is collected by filtration, washed with cold water, cold methanol, and finally with diethyl ether. The salt is then dried under vacuum.
-
Thermal Decomposition: The dry diazonium salt is heated gently until nitrogen evolution ceases and the desired aryl fluoride begins to distill. The product is collected and purified by distillation.
Nucleophilic Aromatic Substitution: Synthesis of 4-Fluoronitrobenzene
-
Reaction Setup: To a solution of 4-chloronitrobenzene in anhydrous dimethyl sulfoxide (DMSO) is added anhydrous tetrabutylammonium fluoride (TBAF).
-
Reaction Execution: The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the disappearance of the starting material.
-
Workup and Purification: Upon completion, the reaction mixture is poured into water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or distillation.
Palladium-Catalyzed Fluorination: Synthesis of 3-Fluoro-N,N-dimethylaniline[9][10]
-
Reagent Preparation: In a nitrogen-filled glovebox, a screw-cap reaction tube is charged with AgF (2.0 mmol), KF (0.50 mmol), the AdBrettPhos Pd precatalyst (0.010–0.020 mmol), and a stir bar.
-
Reaction Execution: Cyclohexane (10 mL) and 3-bromo-N,N-dimethylaniline (1.0 mmol) are added to the reaction tube. The tube is sealed and heated to 130 °C for 14 hours.
-
Workup and Purification: After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by flash column chromatography on silica gel to afford the desired product.
Visualizing Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the fundamental mechanisms and workflows of the described fluorination methods.
References
- 1. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 2. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. researchgate.net [researchgate.net]
- 7. Direct arene C-H fluorination with 18F− via organic photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
A Researcher's Guide to Cross-Validation of Analytical Data with Reference Spectra
In the landscape of pharmaceutical development and scientific research, ensuring the accuracy and consistency of analytical data is paramount. Cross-validation of analytical data against a known reference spectrum is a critical process to verify the identity, purity, and quality of a substance. This guide provides an objective comparison of common spectral comparison techniques, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting and implementing the most appropriate methods for their needs.
Comparing Spectral Similarity Metrics: A Quantitative Overview
The choice of a spectral comparison algorithm can significantly impact the outcome of data validation. Different methods exhibit varying sensitivities to spectral features such as peak shape, intensity, and noise. Below is a summary of common quantitative methods used to compare a sample spectrum to a reference spectrum.
| Method | Principle | Strengths | Weaknesses | Typical Application |
| Correlation Coefficient | Measures the linear relationship between two spectra. A value close to 1 indicates high similarity.[1][2] | Evaluates spectral shape similarity, less sensitive to uniform intensity shifts.[2] | Can be misleading if spectra have different baselines or if the relationship is non-linear. | Rapid identification of raw materials and qualitative confirmation.[3] |
| Euclidean Distance | Calculates the square root of the sum of the squared differences between corresponding points in two spectra.[2] | Sensitive to both shape and intensity differences.[2] | Highly influenced by large differences at individual data points and differences in overall signal intensity. | Quantitative comparison where both peak shape and intensity are critical. |
| Manhattan Distance | Calculates the sum of the absolute differences between corresponding points in two spectra.[2] | Less sensitive to outliers compared to Euclidean distance.[2] | Still sensitive to overall intensity differences. | Quantitative evaluation of samples, considered a very sensitive method.[2] |
| Spectral Angle Mapper (SAM) | Calculates the angle between two spectra when they are treated as vectors in a multi-dimensional space.[4][5] | Insensitive to illumination and absolute reflectance values, focusing on the spectral shape. | May not be suitable for identifying subtle spectral differences. | Analysis of hyperspectral imagery and remote sensing data.[5] |
| Principal Component Analysis (PCA) | A multivariate statistical method that reduces the dimensionality of spectral data to identify patterns and relationships.[6] | Excellent for exploratory data analysis and identifying subtle differences between groups of spectra.[6] | Requires a larger dataset and can be more complex to interpret than simple similarity metrics. | Quality control of drugs, fraud detection, and analyzing complex mixtures.[6] |
Experimental Protocols: A Closer Look at the Methodologies
The successful implementation of any spectral comparison method relies on a robust and well-documented experimental protocol. While specific parameters will vary based on the analytical technique (e.g., NIR, Raman, Mass Spectrometry), the general steps for cross-validation remain consistent.
General Protocol for Spectral Comparison
-
Reference Spectrum Acquisition:
-
Obtain a high-quality spectrum of a well-characterized reference standard.
-
Ensure the reference material is of known purity and identity.
-
Acquire multiple spectra of the reference standard to establish a reference model and account for instrumental and operator variability.[2]
-
-
Sample Spectrum Acquisition:
-
Spectral Pre-processing (if necessary):
-
Apply appropriate pre-processing steps to both the reference and sample spectra to correct for baseline shifts, scattering effects, and other instrumental artifacts. Common techniques include smoothing, background correction, and normalization.[8]
-
-
Application of Similarity Metric:
-
Utilize a chosen quantitative method (e.g., Correlation Coefficient, Euclidean Distance) to calculate a similarity score between the sample and reference spectra.
-
-
Evaluation against Acceptance Criteria:
-
Compare the calculated similarity score against a pre-defined threshold. This threshold is typically established during method development and validation. For instance, a correlation coefficient threshold of 0.95 or higher is often used for raw material identification.[3]
-
Visualizing the Workflow
To better illustrate the process, the following diagrams outline the general workflow for cross-validating analytical data with a reference spectrum and a more detailed look at the decision-making process.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Chemometric Methods for Spectroscopy-Based Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods to Calculate Spectrum Similarity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Diethyl Fluoro(nitro)propanedioate: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents is a cornerstone of laboratory safety and environmental responsibility. Diethyl fluoro(nitro)propanedioate, a compound featuring both fluorine and a nitro group, requires a meticulous disposal protocol due to its potential hazards. This guide provides essential, step-by-step information to ensure its safe management from point of use to final disposal.
I. Immediate Safety and Hazard Assessment
Key Potential Hazards:
-
Corrosive: Similar halogenated malonates are known to be corrosive, causing severe skin burns and eye damage.[1][2]
-
Reactivity: Nitro-organic compounds can be reactive and potentially explosive. They may react violently with oxidizing or reducing agents.[3] Nitric acid, a related substance, is a strong oxidizer that reacts violently with many organic compounds.[4]
-
Toxicity: While specific toxicity data is unavailable, it should be handled as a toxic substance.
-
Environmental Hazard: Fluorinated organic compounds, such as PFAS, are known for their persistence in the environment.[5][6]
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound:
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.[1]
-
Hand Protection: Wear appropriate chemical-resistant gloves. Inspect gloves before use and remove them carefully to avoid skin contamination.[1]
-
Body Protection: A lab coat or chemical-resistant apron is required.[1]
-
Respiratory Protection: Use only under a chemical fume hood.[2]
II. Quantitative Data Summary
The following table summarizes key data points relevant to the safe handling and disposal of similar compounds. These values should be considered as a conservative guide in the absence of specific data for this compound.
| Property | Value (for Diethyl Malonate) | Reference |
| Molecular Formula | C7H11FO4 (for Diethyl Fluoromalonate) | [1] |
| Molecular Weight | 178.16 g/mol (for Diethyl Fluoromalonate) | [1] |
| Boiling Point | 199 °C (390 °F) | |
| Melting Point | -50 °C (-58 °F) | |
| Density | 1.055 g/cm³ at 25 °C (77 °F) | |
| Flash Point | 93 °C (199 °F) | [7] |
| Vapor Pressure | 0.36 hPa at 25 °C (77 °F) |
III. Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound waste.
Step 1: Waste Segregation and Collection
-
Do not mix this compound waste with other waste streams, especially with acids, bases, oxidizers, or reducers, to prevent violent reactions.[3][8]
-
Collect waste in a dedicated, properly labeled, and sealed container. The container should be made of a compatible material (e.g., high-density polyethylene).
-
The container must be clearly labeled as "Hazardous Waste: this compound" and should also indicate its corrosive and reactive nature.
-
Store the waste container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1]
Step 2: On-Site Neutralization (If Applicable and Permitted)
-
Due to the reactive nature of the nitro group, on-site neutralization is not recommended without specific, validated procedures and appropriate safety controls.
Step 3: Packaging for Disposal
-
Ensure the waste container is tightly sealed to prevent leaks.
-
The exterior of the container must be clean and free of any chemical contamination.[3]
-
Place the primary container in a secondary, larger container with absorbent material (e.g., sand, vermiculite) to contain any potential leaks.
Step 4: Final Disposal
-
The disposal of this compound must be handled by a licensed hazardous waste disposal company.
-
High-temperature incineration is a potential disposal method for fluorinated organic compounds.[5][6] However, this must be carried out in a specialized facility equipped to handle such materials and scrub the resulting flue gases to prevent the release of harmful substances.[5]
-
Hazardous waste landfilling in a specially designed and permitted facility is another option, though this only contains the substance rather than destroying it.[6]
-
Consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for pickup by a certified waste handler.
IV. Experimental Workflow and Logical Relationships
The following diagrams illustrate the key decision-making process and workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling Diethyl Fluoro(nitro)propanedioate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical plans for the handling and disposal of Diethyl fluoro(nitro)propanedioate. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known hazards of structurally similar chemicals, including fluorinated malonates and organic nitro compounds. Strict adherence to these guidelines is essential to ensure a safe laboratory environment.
Hazard Assessment and Personal Protective Equipment (PPE)
The primary hazards associated with this compound are anticipated to be a combination of those posed by its functional groups: the fluorinated ester and the nitro group. This suggests potential for skin and eye corrosion, respiratory irritation, and thermal instability.[1][2] Organic nitro compounds can be flammable and may decompose explosively under heat or shock.[3]
Table 1: Hazard Identification and Required PPE
| Hazard Category | Potential Risks | Recommended Personal Protective Equipment (PPE) |
| Skin Contact | Causes severe skin burns and irritation.[1][3] | Gloves: Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect before use and use proper removal technique.[1] Lab Coat: Flame-retardant lab coat worn at all times. |
| Eye Contact | Causes serious eye damage.[1][3] | Eye Protection: Tight-sealing safety goggles and a full-face shield.[4] |
| Inhalation | May cause respiratory irritation. Toxic decomposition products (e.g., NOx, HF) may be released upon heating.[1] | Respiratory Protection: Use only in a well-ventilated area or a chemical fume hood.[1] For operations with a higher risk of aerosolization, a NIOSH-approved respirator with organic vapor cartridges is recommended. |
| Fire and Explosion | Combustible liquid.[3] The presence of the nitro group may increase the risk of explosion, especially upon heating. | General PPE: Flame-retardant lab coat. Fire Safety: Ensure a Class B fire extinguisher (or equivalent for chemical fires) is readily accessible. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling this compound in a laboratory setting.
1. Preparation and Pre-Handling Check:
-
Review Safety Information: Before beginning any work, thoroughly review this guide and any available safety information for structurally similar compounds.
-
Fume Hood: Ensure a certified chemical fume hood is available and functioning correctly. All handling of the compound must take place within the fume hood.[1]
-
Gather PPE: Assemble all necessary PPE as detailed in Table 1. Inspect all PPE for damage before use.
-
Emergency Equipment: Locate and verify the functionality of the nearest safety shower, eyewash station, and fire extinguisher.
2. Handling the Chemical:
-
Personal Attire: Wear long pants and closed-toe shoes. Tie back long hair.
-
Donning PPE: Put on a lab coat, followed by safety goggles, a face shield, and finally, gloves.
-
Transfer and Use:
-
Conduct all transfers of the chemical within the fume hood.
-
Use compatible labware (e.g., glass, stainless steel). Avoid contact with strong bases, acids, and oxidizing agents.
-
Keep the container tightly closed when not in use.[1]
-
Avoid heating the compound unless absolutely necessary and with appropriate safety measures (e.g., blast shield).
-
-
Post-Handling:
-
Wipe down the work surface in the fume hood with an appropriate solvent.
-
Properly dispose of all contaminated materials (see Disposal Plan).
-
3. Doffing PPE:
-
Remove gloves first using a technique that avoids skin contact with the outer surface.
-
Remove the face shield and goggles.
-
Remove the lab coat.
-
Wash hands thoroughly with soap and water.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety.
Table 2: Waste Disposal Guidelines
| Waste Type | Disposal Procedure |
| Unused or Excess Chemical | - Collect in a designated, labeled, and sealed waste container. - Do not mix with other waste streams unless compatibility is confirmed. - Dispose of as hazardous chemical waste through your institution's environmental health and safety (EHS) office. |
| Contaminated Labware (e.g., pipettes, vials) | - Rinse with a suitable solvent (e.g., ethanol or acetone) in the fume hood. Collect the rinsate as hazardous waste. - Dispose of the rinsed labware in the appropriate solid waste container (e.g., broken glass box). |
| Contaminated PPE (e.g., gloves, wipes) | - Collect in a designated, sealed bag for hazardous solid waste. - Dispose of through your institution's EHS office. |
Experimental Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for safely handling this compound.
References
Featured Recommendations
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|---|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
